molecular formula C25H32Cl2N4 B12419550 Ezurpimtrostat hydrochloride CAS No. 1914148-73-4

Ezurpimtrostat hydrochloride

Cat. No.: B12419550
CAS No.: 1914148-73-4
M. Wt: 459.5 g/mol
InChI Key: DLXMKLHCUTYCGO-UHFFFAOYSA-N
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Description

Ezurpimtrostat hydrochloride is a useful research compound. Its molecular formula is C25H32Cl2N4 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1914148-73-4

Molecular Formula

C25H32Cl2N4

Molecular Weight

459.5 g/mol

IUPAC Name

4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride

InChI

InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H

InChI Key

DLXMKLHCUTYCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Palmitoyl-Protein Thioesterase 1 (PPT1): A Core Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palmitoyl-Protein Thioesterase 1 (PPT1) is a critical lysosomal hydrolase responsible for removing palmitate groups from S-acylated proteins, a crucial step in their degradation and recycling. Dysfunction of this enzyme is the direct cause of the fatal neurodegenerative lysosomal storage disorder, infantile neuronal ceroid lipofuscinosis (CLN1). Conversely, the overexpression and hyperactivity of PPT1 have been strongly implicated in the progression and survival of numerous cancers by promoting autophagy and mTORC1 signaling, processes that cancer cells exploit to resist therapeutic stress. This dual role in distinct pathologies has positioned PPT1 as a compelling therapeutic target. For CLN1, strategies focus on restoring enzymatic function, while in oncology, the objective is potent inhibition. This document provides a comprehensive technical overview of PPT1's function, its validation as a drug target, the signaling pathways it governs, and the methodologies employed in its study.

Introduction to Palmitoyl-Protein Thioesterase 1 (PPT1)

Gene and Protein Characteristics

PPT1, also known as palmitoyl-protein hydrolase 1, is an enzyme encoded by the PPT1 gene in humans. It is a small glycoprotein (B1211001) essential for the catabolism of lipid-modified proteins within the lysosome.

Table 1: Characteristics of the Human PPT1 Gene and Protein

Feature Description
Gene Name Palmitoyl-Protein Thioesterase 1 (PPT1)
Alias CLN1, INCL, PPT
Chromosomal Locus 1p34.2
Encoded Protein Palmitoyl-Protein Thioesterase 1
Cellular Component Primarily Lysosome; also found in cytosol, Golgi, synaptic vesicles, and extracellular space.[1]

| Molecular Function | Hydrolase activity; specifically, removes thioester-linked fatty acyl groups (e.g., palmitate) from cysteine residues (depalmitoylation). |

Molecular Function: The Role of Depalmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue via a thioester bond. This process regulates protein trafficking, localization, stability, and activity. The reversibility is key to its regulatory function, with Palmitoyl (B13399708) Acyltransferases (PATs) adding the lipid mark and Acyl-protein Thioesterases (APTs) or Palmitoyl-protein Thioesterases (PPTs) removing it.

PPT1 is the primary lysosomal enzyme that catalyzes depalmitoylation, facilitating the final breakdown of S-acylated proteins delivered to the lysosome for degradation.[2] Its function is critical for recycling cellular components and maintaining protein homeostasis.

Subcellular Localization and Substrates

While primarily sorted to the lysosome via the mannose-6-phosphate (B13060355) pathway, catalytically active PPT1 has also been detected in extra-lysosomal compartments, including the synaptic cytosol.[1][3] This suggests functions beyond bulk degradation. A proteomic screen in mouse brains identified over 100 novel substrates for PPT1, representing about 10% of all palmitoylated synaptic proteins.[3] These substrates fall into diverse functional classes, including cytoskeletal proteins, mitochondrial proteins, synaptic vesicle components, and ion channels, highlighting the broad impact of PPT1 on neuronal function.[3]

PPT1 in Disease Pathophysiology

CLN1 Disease (Infantile Neuronal Ceroid Lipofuscinosis)

CLN1 disease is a devastating autosomal recessive neurodegenerative disorder caused by loss-of-function mutations in the PPT1 gene.[1] The deficiency of PPT1 activity leads to the lysosomal accumulation of autofluorescent lipopigments (ceroid) and S-acylated proteins.[4] While this buildup occurs systemically, neurons are particularly vulnerable. The pathology is characterized by progressive psychomotor retardation, visual failure, seizures, and premature death.[1][4]

Role in Cancer

In stark contrast to CLN1, many cancers exhibit elevated expression of PPT1.[5] Analysis of The Cancer Genome Atlas (TCGA) reveals significantly higher PPT1 expression in various tumors—including breast, liver, colon, and esophageal cancers—compared to paired normal tissue.[5] High PPT1 levels are also associated with poor patient survival.[5] Cancer cells co-opt PPT1-mediated processes like autophagy and mTORC1 signaling to survive metabolic stress and resist chemotherapy.[6][7] Inhibition of PPT1 disrupts these survival pathways, leading to cancer cell death.[5]

PPT1 as a Therapeutic Target

Target Validation in CLN1 Disease

The monogenic nature of CLN1 disease makes PPT1 an ideal target for corrective therapies. The primary strategies are:

  • Enzyme Replacement Therapy (ERT): Supplying functional, recombinant PPT1 to compensate for the genetic deficiency.

  • Gene Therapy: Introducing a correct copy of the PPT1 gene to restore endogenous enzyme production.

Target Validation in Oncology

The dependence of cancer cells on PPT1 for survival provides a clear therapeutic window. Validation comes from multiple lines of evidence:

  • Genetic Knockout: CRISPR/Cas9-mediated knockout of PPT1 in melanoma and other cancer cell lines significantly impairs tumor growth in xenograft models.[5]

  • Pharmacological Inhibition: Small molecule inhibitors of PPT1 demonstrate potent antitumor activity in preclinical models.[5][8]

  • Target of Existing Drugs: The antimalarial drugs chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), long repurposed in cancer trials for their autophagy-inhibiting properties, have been identified as direct inhibitors of PPT1.[5] This discovery recontextualizes their mechanism of action as targeted therapy.

Target Validation in Immuno-Oncology

Recent research has uncovered a novel role for PPT1 as a negative regulator of the STING (Stimulator of Interferon Genes) signaling pathway.[8][9] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a Type-I interferon response, bridging innate and adaptive immunity to promote an anti-tumor response.[10][11] In immunologically "cold" tumors, which lack T-cell infiltration, STING signaling is often suppressed.[8]

Genetic or pharmacological inhibition of PPT1 has been shown to increase STING protein stability, leading to activation of the pathway, enhanced T-cell migration, and conversion of "cold" tumors to "hot," immunologically active tumors.[8][9] This sensitizes tumors to immune checkpoint blockade (e.g., anti-PD-1 therapy).[8]

Therapeutic Modalities Targeting PPT1

Small Molecule Inhibitors

A growing number of small molecules have been identified as PPT1 inhibitors, primarily for applications in oncology.

Table 2: IC₅₀ Values of Known PPT1 Inhibitors

Compound IC₅₀ Value Notes
Palmostatin B 11.8 nM Potent, research tool
Orlistat 178.8 nM FDA-approved lipase (B570770) inhibitor
Chloroquine (CQ) 47.2 µM Antimalarial, autophagy inhibitor
Hydroxychloroquine (HCQ) 109.1 µM Antimalarial, autophagy inhibitor
DC661 129.6 µM Dimeric quinacrine (B1676205) derivative
Amodiaquine 344 µM Antimalarial

| GNS561 (Ezurpimtrostat) | - | First-in-class oral PPT1 inhibitor in clinical trials[12][13] |

Data sourced from a 2024 study by Collaborations Pharmaceuticals, Inc., et al.

Key Signaling Pathways Involving PPT1

Autophagy-Lysosome Pathway

PPT1 is integral to lysosomal function. By depalmitoylating proteins, it facilitates their final degradation. Inhibition of PPT1 leads to the accumulation of undigested S-acylated proteins, disrupting lysosomal homeostasis and blocking the late stages of autophagy. Cancer cells rely on autophagy to recycle nutrients and survive stress, making this a key pathway for anti-cancer therapeutic intervention.[12]

mTORC1 Signaling Pathway

The mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling hub is a master regulator of cell growth, proliferation, and metabolism.[14][15] Its activation is spatially regulated and requires its recruitment to the lysosomal surface. This process depends on the proper localization and function of the v-ATPase proton pump and the Ragulator-Rag GTPase complex.[15] PPT1-mediated depalmitoylation is required to stabilize the lysosomal localization of v-ATPase subunits.[5] Consequently, inhibiting PPT1 disrupts the mTORC1 signaling scaffold, suppressing its pro-growth and pro-survival signals.[5][6]

mTORC1_Signaling_Pathway cluster_0 Lysosomal Membrane cluster_1 Cytosol vATPase v-ATPase Ragulator Ragulator Complex Rag_GTPase Rag GTPase Ragulator->Rag_GTPase Anchors mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Rag_GTPase->mTORC1 Recruits to Lysosome PPT1 PPT1 PPT1->vATPase Depalmitoylates & Stabilizes Localization AminoAcids Amino Acids AminoAcids->Ragulator Senses GrowthFactors Growth Factors GrowthFactors->mTORC1 Activates (via Rheb)

Caption: PPT1's role in stabilizing the mTORC1 signaling scaffold at the lysosome.
STING Signaling Pathway

Inhibition of PPT1 stabilizes the STING protein, preventing its degradation and enhancing its signaling output upon activation by cytosolic DNA. This leads to the production of type I interferons and other inflammatory cytokines, which recruit cytotoxic T-cells into the tumor microenvironment. This mechanism provides a strong rationale for combining PPT1 inhibitors with immune checkpoint inhibitors to treat immunologically "cold" tumors.[8][9][16]

STING_Signaling_Pathway cluster_0 Tumor Cell / Macrophage cluster_1 Tumor Microenvironment PPT1_Inhibitor PPT1 Inhibitor (e.g., GNS561) PPT1 PPT1 PPT1_Inhibitor->PPT1 Inhibits STING STING Protein PPT1->STING Promotes Degradation TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 cGAS cGAS cGAS->STING Activates via cGAMP Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS Activates IFN_beta Type I Interferon (IFN-β) Secretion TBK1_IRF3->IFN_beta T_Cell Cytotoxic T-Cell IFN_beta->T_Cell Recruits & Activates Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Induces

Caption: Inhibition of PPT1 enhances STING-mediated anti-tumor immunity.

Preclinical and Clinical Development

Summary of Preclinical Findings

The Ppt1 knockout mouse is a well-established model that recapitulates the key features of human CLN1 disease.[4] These mice exhibit a predictable disease course, making them invaluable for testing therapeutic strategies.

Table 3: Key Phenotypes of the Ppt1 Knockout Mouse Model

Phenotype Age of Onset Description
Abnormal Gait / Spasticity 4-5 months Progressive hind limb paralysis, abnormal "clasping" phenotype.[4][17][18]
Myoclonic Jerks & Seizures 3-4 months Spontaneous seizures are prominent.[4][17][18]
Neuronal Pathology From 4 months Accumulation of autofluorescent storage material (GROD), neuronal loss, and apoptosis in cortex, hippocampus, and cerebellum.[17][18]

| Reduced Lifespan | - | 50% mortality by 7 months; few survive beyond 10 months.[4][17][18] |

In oncology, preclinical studies have shown that PPT1 inhibitors like DC661 and GNS561 reduce tumor growth and improve survival in various cancer models, including melanoma, hepatocellular carcinoma, and ovarian cancer.[5][8]

Overview of Clinical Trials

The therapeutic potential of targeting PPT1 is currently being explored in human clinical trials, primarily using repurposed or novel inhibitors.

Table 4: Summary of Selected Clinical Trials Involving PPT1 Inhibitors

Compound Trial Identifier Phase Indication(s) Status (as of late 2023)
Hydroxychloroquine (HCQ) NCT00962845 Phase 1 Stage III/IV Melanoma Completed[19]
- Phase 1b/2 Metastatic NSCLC (in combo w/ chemo) Completed; modest improvement observed.[20]
GNS561 (Ezurpimtrostat) NCT03316222 Phase 1b Primary & Secondary Liver Tumors Completed; RP2D established at 200 mg BID.[12][13]

| | NCT05448677 (ABE-LIVER) | Phase 2b | Hepatocellular Carcinoma (1st line, in combo w/ atezolizumab/bevacizumab) | Recruiting[21][22] |

Methodologies for Studying PPT1

PPT1 Enzyme Activity Assays

The standard method for quantifying PPT1 activity relies on a fluorogenic substrate.

Protocol: Fluorometric PPT1 Enzyme Activity Assay [23]

  • Principle: This assay uses a synthetic substrate that is non-fluorescent. Active PPT1 cleaves a thioester bond in the substrate, releasing a fluorophore (e.g., 4-methylumbelliferone), which can be quantified. The rate of fluorescence increase is directly proportional to PPT1 enzyme activity.

  • Materials:

    • Sample lysate (from cells, tissues, dried blood spots, etc.)

    • Assay Buffer (e.g., citrate/phosphate buffer, pH 4.0)

    • Fluorogenic Substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)

  • Procedure:

    • Prepare sample lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

    • Determine total protein concentration of the lysate (e.g., via BCA assay) for normalization.

    • In a 96-well plate, add a defined amount of protein lysate to each well.

    • Prepare the substrate in assay buffer to the desired final concentration.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a high-pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).

    • Measure the fluorescence intensity using a plate reader.

    • Calculate specific activity relative to a standard curve generated with the free fluorophore and normalize to protein concentration and incubation time.

Target Identification Workflow

Identifying PPT1 as the molecular target of chloroquine derivatives was a critical breakthrough, achieved using a photoaffinity labeling and pulldown strategy.[5]

Target_ID_Workflow A 1. Probe Synthesis Synthesize a derivative of the lead compound (e.g., DC661) with a photoaffinity label (e.g., benzophenone) and a reporter tag (e.g., biotin). B 2. In Situ Labeling Incubate live cancer cells or lysates with the photoaffinity probe. A->B C 3. UV Crosslinking Expose cells/lysate to UV light (e.g., 365 nm) to activate the photoreactive group, covalently linking the probe to its binding partners. B->C D 4. Lysis & Affinity Capture Lyse the cells and use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes. C->D E 5. Elution & SDS-PAGE Wash beads to remove non-specific binders. Elute captured proteins and separate them by size using SDS-PAGE. D->E F 6. Mass Spectrometry Excise protein bands of interest from the gel, digest with trypsin, and analyze peptides by LC-MS/MS to identify the protein. E->F G 7. Validation Confirm the interaction using orthogonal methods (e.g., enzymatic assays, CRISPR KO, thermal shift assays). F->G

Caption: Experimental workflow for photoaffinity-based target identification.

Protocol: Photoaffinity Labeling and Pulldown [24][25][26][27]

  • Principle: A chemical probe designed from a bioactive molecule is used to covalently bind its protein target upon UV irradiation. An enrichment tag (like biotin) allows for the specific isolation of the probe-protein complex for identification by mass spectrometry.

  • Materials:

    • Photoaffinity probe (containing pharmacophore, photoreactive group, and biotin (B1667282) tag).

    • Cell culture or tissue lysate.

    • UV lamp (e.g., 365 nm).

    • Streptavidin-conjugated magnetic beads or resin.

    • Wash buffers (containing detergents like SDS, Triton X-100).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS.

  • Procedure:

    • Labeling: Treat live cells or fresh lysate with the photoaffinity probe for a specified time. Include a control group with excess of the original, unmodified drug to compete for specific binding sites.

    • Crosslinking: Irradiate the samples with UV light on ice for 10-30 minutes to induce covalent bond formation.

    • Capture: Lyse the cells (if not already done) and add streptavidin beads to the clarified lysate. Incubate to allow binding of the biotinylated complexes.

    • Washing: Perform a series of stringent washes with buffers of decreasing detergent concentration to remove non-specifically bound proteins.

    • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Identification: Separate the eluate by SDS-PAGE. Visualize protein bands (e.g., with silver or Coomassie stain). Excise bands that appear specifically in the probe-treated lane (and are diminished in the competitor lane) and identify the protein(s) via mass spectrometry.

Genetic Knockout using CRISPR/Cas9

Creating a stable knockout cell line is the gold standard for validating a gene's function and a drug's on-target effect.[28][29][30][31]

Protocol: CRISPR/Cas9-Mediated Gene Knockout

  • Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break (DSB) in an early exon of the PPT1 gene. The cell's error-prone non-homologous end joining (NHEJ) repair pathway introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.

  • Materials:

    • Target cell line (e.g., A375P melanoma cells).

    • Lentiviral or plasmid vector co-expressing Cas9 and a single guide RNA (sgRNA) (e.g., lentiCRISPRv2 or pX458).

    • sgRNA designed to target an early exon of PPT1.

    • Transfection reagent or lentiviral packaging system.

    • Selection agent (e.g., puromycin) or method for cell sorting (e.g., GFP expressed from the plasmid).

    • Antibody against PPT1 for validation.

  • Procedure:

    • Design & Cloning: Design and clone one or two validated sgRNA sequences targeting PPT1 into the CRISPR/Cas9 expression vector.

    • Delivery: Transfect the plasmid into the target cells or transduce them with the packaged lentivirus.

    • Selection: After 24-48 hours, apply selection pressure (e.g., add puromycin (B1679871) to the media) to eliminate non-transfected cells.

    • Monoclonal Isolation: After selection, dilute the surviving cells to a single cell per well in a 96-well plate to grow out monoclonal colonies.

    • Expansion & Validation: Expand the individual clones. Validate the knockout by extracting genomic DNA and sequencing the target locus to confirm indels. Critically, perform Western blotting on cell lysates with a PPT1-specific antibody to confirm the complete absence of the protein.

Conclusion and Future Directions

Palmitoyl-Protein Thioesterase 1 stands at a unique crossroads in therapeutic development. Its deficiency is the root cause of a fatal pediatric neurodegenerative disease, while its hyperactivity is a key survival factor for aggressive cancers. This dichotomy validates it as a high-value therapeutic target from two opposing angles. In oncology, the identification of PPT1 as the target for chloroquine derivatives has invigorated the field, leading to the development of more potent and specific inhibitors like GNS561. The recent discovery of its role in regulating STING signaling opens a new frontier for combination therapies in immuno-oncology. Future research will focus on developing next-generation inhibitors with improved specificity and blood-brain barrier penetrance profiles, refining combination strategies in cancer, and advancing gene and enzyme replacement therapies for CLN1 disease toward clinical reality.

References

Role of autophagy inhibition in hepatocellular carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of Autophagy Inhibition in Hepatocellular Carcinoma

Autophagy is a highly conserved, lysosome-dependent catabolic process essential for cellular homeostasis.[1][2] It involves the sequestration of cytoplasmic components—such as misfolded proteins and damaged organelles—within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of macromolecular precursors.[1][3] In the context of cancer, autophagy's role is complex and often described as a "double-edged sword."[3][4]

In the early stages of hepatocarcinogenesis, autophagy acts as a tumor suppressor by maintaining genomic stability, preventing the accumulation of damaged organelles, and limiting oxidative stress.[1][2][5] However, once a tumor is established, cancer cells hijack the autophagic machinery to survive the harsh microenvironment characterized by hypoxia, nutrient deprivation, and therapeutic stress.[1][3][6] In advanced hepatocellular carcinoma (HCC), elevated autophagic flux provides the necessary energy and building blocks for rapid proliferation and metastasis, and contributes significantly to therapeutic resistance.[1][6] This pro-survival function in established tumors provides a strong rationale for targeting autophagy inhibition as a therapeutic strategy.[1][2]

Core Signaling Pathways Regulating Autophagy in HCC

Several critical signaling pathways are dysregulated in HCC, leading to altered autophagic activity. Understanding these pathways is crucial for developing targeted inhibitory strategies.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is one of the most frequently activated signaling cascades in HCC.[7][8][9] This pathway is a potent inhibitor of autophagy.[1][3]

  • Mechanism : Growth factors binding to receptor tyrosine kinases (RTKs) activate Class I PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[9] Activated mTORC1 directly phosphorylates and inactivates the ULK1 complex (ULK1/ATG13/FIP200), the key initiator of autophagosome formation, thereby suppressing autophagy.[5][10] In many HCC cases, loss of the tumor suppressor PTEN, which dephosphorylates PIP3, leads to constitutive activation of this pathway and suppression of basal autophagy.[1][10]

PI3K_AKT_mTOR_Pathway Figure 1: The PI3K/AKT/mTOR pathway negatively regulates autophagy. GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy Autophagy ULK1_Complex->Autophagy Initiates PTEN PTEN PTEN->PIP3 Inhibits RAF_MEK_ERK_Pathway Figure 2: The RAF/MEK/ERK pathway and its modulation of cell processes. GrowthSignals Growth Signals RAS RAS GrowthSignals->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Autophagy Autophagy ERK->Autophagy Modulates Sorafenib Sorafenib Sorafenib->RAF Inhibits Research_Workflow cluster_0 In Vitro cluster_1 In Vivo start Hypothesis: Autophagy inhibition enhances therapy in established HCC invitro Phase 1: In Vitro Screening start->invitro viability Cell Viability Assays (MTT, CCK-8) invitro->viability western Western Blot (LC3-II, p62) viability->western flux Autophagic Flux Assay western->flux apoptosis Apoptosis Assays (Annexin V, Caspase-3) flux->apoptosis synergy Synergy Confirmed? apoptosis->synergy invivo Phase 2: In Vivo Validation synergy->invivo Yes stop Re-evaluate Hypothesis or Compounds synergy->stop No xenograft HCC Xenograft Model (Nude Mice) invivo->xenograft treatment Treatment Regimens: (Vehicle, Drug, Inhibitor, Combo) xenograft->treatment measurement Tumor Volume & Weight Measurement treatment->measurement ihc IHC/IF for LC3, Ki-67 measurement->ihc efficacy Efficacy Confirmed? ihc->efficacy conclusion Conclusion: Combination is a viable therapeutic strategy efficacy->conclusion Yes efficacy->stop No

References

Ezurpimtrostat Hydrochloride: A Deep Dive into its Impact on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Ezurpimtrostat hydrochloride (also known as GNS561), a novel lysosomotropic agent, and its multifaceted effects on lysosomal function. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the compound's mechanism of action, from target engagement to downstream cellular consequences.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] By targeting PPT1, Ezurpimtrostat induces profound lysosomal dysregulation, culminating in the inhibition of late-stage autophagy and induction of cancer cell death.[1][2][3][4][5][6] Its mechanism involves a cascade of events within the lysosome, including deacidification, zinc accumulation, and membrane permeabilization, making it a promising candidate for cancer therapeutics, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[3][4][5][7][8]

Core Mechanism of Action: PPT1 Inhibition

Ezurpimtrostat's primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), a critical lysosomal hydrolase responsible for removing long-chain fatty acids from modified proteins.[1][2][4] Inhibition of PPT1 disrupts the normal catabolic function of the lysosome.[4]

The binding of Ezurpimtrostat to PPT1 leads to a series of disruptive events within the lysosome, initiating a signaling cascade that results in apoptotic cell death.

GNS561_Mechanism cluster_lysosome Lysosome cluster_cytosol Cytosol GNS561 Ezurpimtrostat (GNS561) PPT1 PPT1 Inhibition GNS561->PPT1 Binds & Inhibits Zn Unbound Zn²⁺ Accumulation PPT1->Zn Deacid Lysosomal Deacidification PPT1->Deacid Autophagy Late-Stage Autophagy Inhibition PPT1->Autophagy mTOR mTOR Displacement from Lysosome PPT1->mTOR LMP Lysosomal Membrane Permeabilization (LMP) Zn->LMP Cathepsin Impaired Cathepsin Activity Deacid->Cathepsin Cathepsin->LMP Caspase Caspase Activation LMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Ezurpimtrostat's core mechanism of action.

Quantitative Analysis of In Vitro Activity

Ezurpimtrostat has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy, particularly in comparison to other agents like hydroxychloroquine (B89500) (HCQ) and sorafenib.

Cell LineCancer TypeIC₅₀ of Ezurpimtrostat (µM)
LN-18Glioblastoma0.22 ± 0.06
A375Melanoma0.50 ± 0.15
786-ORenal0.81 ± 0.12
HepG2Hepatocellular Carcinoma1.15 ± 0.22
HuCCT1Cholangiocarcinoma1.50 ± 0.20
RBECholangiocarcinoma1.70 ± 0.10
Huh7Hepatocellular Carcinoma1.83 ± 0.32
PANC-1Pancreatic2.10 ± 0.45
HCT-116Colorectal2.16 ± 0.31
MOLM-14Acute Myeloid Leukemia2.92 ± 0.58
NIH:OVCAR3Ovarian7.27 ± 1.71
Data sourced from Brun et al., Autophagy, 2022.[2]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the effects of Ezurpimtrostat on lysosomal function.

PPT1 Enzymatic Activity Assay

This assay measures the direct inhibitory effect of Ezurpimtrostat on its primary target, PPT1.

  • Objective: To quantify the enzymatic activity of PPT1 in cell lysates following treatment with Ezurpimtrostat.

  • Cell Line: HepG2 (or other relevant cell lines).

  • Protocol:

    • Treat HepG2 cells with varying concentrations of Ezurpimtrostat (e.g., 1, 5, 10 µM) for 3 hours. Include positive controls such as hydroxychloroquine (HCQ) and a known PPT1 inhibitor.

    • Lyse the cells using a buffer containing 0.5% Triton X-100 and a protease inhibitor cocktail.

    • Use the cell lysates as the source of PPT1 enzyme.

    • Prepare reaction mixtures containing 5 µL of cell lysate and the fluorogenic substrate 4-methylumbelliferyl-β-D-6-thiopalmitoyl-glucoside.

    • Incubate the reaction and measure the resulting fluorescence to determine PPT1 activity.

    • Normalize the activity to the total protein concentration of the lysate.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol assesses the integrity of the lysosomal membrane after drug treatment, a key event in Ezurpimtrostat-induced cell death.

LMP_Workflow start Plate Cells load Load with Acridine Orange (1µg/mL) start->load treat Treat with Ezurpimtrostat acquire Image via Fluorescence Microscopy treat->acquire wash Wash 3x with PBS load->wash wash->treat analyze Analyze Fluorescence Shift (Red to Green) acquire->analyze

Figure 2: Workflow for the Acridine Orange LMP assay.
  • Objective: To visualize and quantify the permeabilization of the lysosomal membrane.

  • Method: Acridine Orange (AO) Staining. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus upon lysosomal membrane rupture.[9][10][11]

  • Protocol:

    • Culture cells (e.g., HepG2) on coverslips or appropriate imaging plates.

    • Load the cells with Acridine Orange (1 µg/mL) for 15 minutes.

    • Wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Treat the cells with desired concentrations of Ezurpimtrostat for various time points (e.g., 2, 6, 24 hours).

    • Visualize the cells using a fluorescence microscope.

    • Quantify LMP by observing the shift in fluorescence from red (intact lysosomes) to green (compromised lysosomes).

Autophagy Flux Assay

This assay distinguishes between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation, a hallmark of late-stage autophagy inhibitors.

  • Objective: To measure the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.

  • Method: mCherry-EGFP-LC3B Reporter. This tandem fluorescent reporter labels autophagosomes as yellow puncta (mCherry and EGFP fluorescence). Upon fusion with the lysosome, the acidic environment quenches the EGFP signal, resulting in red-only puncta (autolysosomes).[6][12][13]

  • Protocol:

    • Transfect cells with a plasmid encoding the mCherry-EGFP-LC3B fusion protein and establish a stable cell line.

    • Treat the cells with Ezurpimtrostat. Include a positive control (e.g., rapamycin) and a negative control (e.g., bafilomycin A1, which blocks lysosomal degradation).

    • Fix the cells and acquire images using a confocal microscope.

    • Quantify autophagy flux by counting the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A buildup of yellow puncta with Ezurpimtrostat treatment indicates a blockage in late-stage autophagy.[12]

Conclusion

This compound potently disrupts lysosomal function through the specific inhibition of PPT1. This triggers a cascade of events including lysosomal deacidification, zinc accumulation, impaired cathepsin activity, and ultimately, lysosomal membrane permeabilization. These effects collectively inhibit the crucial cellular recycling process of autophagy at a late stage and induce caspase-dependent apoptosis. The quantitative data and established protocols outlined in this guide provide a robust framework for researchers to further investigate and leverage the therapeutic potential of targeting lysosomal pathways with Ezurpimtrostat.

References

GNS561: A Technical Guide to its Induction of Apoptosis via Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which GNS561, a novel clinical-stage drug, induces apoptosis in cancer cells through the activation of the caspase cascade. GNS561, a palmitoyl-protein thioesterase 1 (PPT1) inhibitor, has demonstrated potent antitumor activity in various cancer models, particularly hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][2] Its unique lysosomotropic properties and subsequent disruption of lysosomal function are central to its mechanism of action, culminating in programmed cell death.[3][4]

Mechanism of Action: The Lysosomal Pathway to Apoptosis

GNS561 is a weak base lipophilic molecule that selectively accumulates in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[2][4] This accumulation leads to the inhibition of its target enzyme, PPT1, triggering a cascade of events that ultimately result in apoptosis.[1][5] The proposed mechanism involves:

  • PPT1 Inhibition and Lysosomal Deacidification: GNS561-mediated inhibition of PPT1 is thought to lead to lysosomal deacidification.[1][6]

  • Lysosomal Unbound Zinc Accumulation: The change in lysosomal pH is associated with an accumulation of unbound zinc ions (Zn²⁺) within the lysosome.[1][3]

  • Impairment of Cathepsin Activity and Autophagic Flux Blockage: The altered lysosomal environment, including Zn²⁺ accumulation, impairs the activity of lysosomal proteases like cathepsins and blocks the autophagic flux.[1][5]

  • Lysosomal Membrane Permeabilization (LMP): These disruptions lead to lysosomal swelling and permeabilization of the lysosomal membrane.[1][6]

  • Cathepsin Release and Caspase Activation: LMP allows for the release of cathepsins from the lysosome into the cytosol, which in turn can activate the caspase cascade, leading to apoptosis.[1][6]

This cascade of events highlights a novel therapeutic strategy that leverages lysosomal biology to induce cancer cell death.

Induction of Apoptosis Through Caspase Activation

The commitment to apoptosis is executed by a family of cysteine proteases known as caspases. GNS561 has been shown to activate this caspase-dependent apoptotic pathway in a time- and dose-dependent manner.[1][7] Key observations supporting this include:

  • Activation of Initiator and Effector Caspases: Treatment with GNS561 leads to the activation of initiator caspases, such as caspase-8, and effector caspases, including caspase-3 and caspase-7.[1][7]

  • Time-Dependent Activation: In HepG2 cells, activation of caspase-8 and caspase-3/7 was observed after 24 hours of GNS561 treatment and was sustained at 30 hours, while no significant effect was seen at 6 hours.[1][8] A similar time-dependent activation of caspases 3/7 was observed in iCCA cell lines.[4]

  • PARP Cleavage: A hallmark of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP). Immunoblot analysis has confirmed the cleavage of PARP in cells treated with GNS561, further substantiating the activation of the caspase cascade.[1][3]

  • Apoptosis Confirmation: The induction of apoptosis is confirmed by the dose-dependent increase in Annexin V positive cells, indicating the externalization of phosphatidylserine, an early apoptotic event.[1][7]

  • Caspase-Dependent Cell Death: The crucial role of caspases in GNS561-induced cell death was demonstrated by the rescue of cell viability in the presence of a pan-caspase inhibitor, Z-VAD-FMK.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on GNS561.

Table 1: In Vitro Efficacy of GNS561

Cell LineCancer TypeIC50 (µM)Reference
HuCCT1Intrahepatic Cholangiocarcinoma1.5 ± 0.2[2][4]
RBEIntrahepatic Cholangiocarcinoma1.7 ± 0.1[2][4]
HepG2Hepatocellular Carcinoma~2 (mean EC50)[9]

Table 2: Time-Dependent Activation of Caspases by GNS561 in HepG2 Cells

Time PointCaspase-8 ActivityCaspase-3/7 ActivityReference
6 hoursNo effectNo effect[1][8]
24 hoursActivatedActivated[1][8]
30 hoursSustained activationSustained activation[1][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay
  • Principle: To determine the concentration of GNS561 that inhibits cell growth by 50% (IC50).

  • Method:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of GNS561 for a specified duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Method:

    • Treat cells with GNS561 at various concentrations for a specified time (e.g., 48 hours).[1]

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Immunoblotting for Cleaved PARP and Cleaved Caspase-3
  • Principle: To detect the presence of key apoptotic protein markers.

  • Method:

    • Treat cells with GNS561 for a specified time (e.g., 24 hours).[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH as a loading control.[3]

Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9 Assay)
  • Principle: To measure the activity of specific caspases using a luminogenic substrate.

  • Method:

    • Seed cells in a 96-well plate and treat them with GNS561 for different time points (e.g., 6, 24, 30 hours).[1]

    • Add the Caspase-Glo® reagent directly to the wells.

    • Incubate at room temperature for a specified time to allow for cell lysis and cleavage of the caspase substrate.

    • Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed.

GNS561_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytosol Cytosol GNS561 GNS561 PPT1 PPT1 GNS561->PPT1 Inhibits Zn2_accum Unbound Zn²⁺ Accumulation PPT1->Zn2_accum Leads to Cathepsin_inactive Inactive Cathepsins Zn2_accum->Cathepsin_inactive Causes LMP Lysosomal Membrane Permeabilization Cathepsin_inactive->LMP Induces Cathepsin_release Cathepsin Release LMP->Cathepsin_release Casp8 Caspase-8 Activation Cathepsin_release->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 PARP_cleavage PARP Cleavage Casp37->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: GNS561-induced apoptotic signaling pathway.

Apoptosis_Detection_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with GNS561 (Dose and Time Course) start->treatment harvest Harvest Cells treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI Staining) harvest->flow_cytometry western_blot Immunoblotting (Cleaved Caspase-3, Cleaved PARP) harvest->western_blot caspase_activity Caspase Activity Assay (Luminescence) harvest->caspase_activity analysis Data Analysis and Interpretation flow_cytometry->analysis western_blot->analysis caspase_activity->analysis

Caption: Experimental workflow for assessing GNS561-induced apoptosis.

Logical_Relationship GNS561 GNS561 Treatment Lysosome_Disrupt Lysosomal Disruption (PPT1 Inhibition, Zn²⁺ Accumulation, LMP) GNS561->Lysosome_Disrupt Causes Caspase_Activation Caspase Activation (Caspase-8, Caspase-3/7) Lysosome_Disrupt->Caspase_Activation Leads to Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis Results in

Caption: Logical relationship between lysosomal disruption and caspase activation.

Conclusion and Future Directions

GNS561 represents a promising new class of anticancer agents that targets lysosomal function to induce caspase-dependent apoptosis. Its efficacy in preclinical models of liver cancers, which are often resistant to conventional therapies, is particularly noteworthy.[1][9] Further research is warranted to fully elucidate the intricate signaling pathways downstream of lysosomal disruption and to explore potential combination therapies that could enhance the pro-apoptotic effects of GNS561. The ongoing clinical trials will be crucial in determining the safety and efficacy of GNS561 in patients and its potential as a new therapeutic option for difficult-to-treat cancers.[10][11]

References

Understanding the High Liver Tropism of Ezurpimtrostat Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezurpimtrostat hydrochloride (GNS561) is a novel, orally active small molecule demonstrating significant promise in the treatment of primary liver cancers and liver fibrosis. A key characteristic of this compound is its pronounced liver tropism, leading to high concentrations in hepatic tissue relative to plasma. This technical guide elucidates the mechanisms underlying this liver-specific accumulation and its subsequent therapeutic effects. We will delve into the pharmacokinetics, mechanism of action, and preclinical and clinical data that underscore the potential of Ezurpimtrostat as a liver-targeted therapeutic.

Introduction

Ezurpimtrostat (GNS561) is a first-in-class inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that acts as an autophagy inhibitor.[1][2][3][4] Its anticancer activity is linked to the induction of lysosomal cell death.[1][5] Notably, preclinical and clinical studies have consistently highlighted the high liver tropism of Ezurpimtrostat, making it a particularly interesting candidate for liver-specific diseases such as hepatocellular carcinoma (HCC) and liver fibrosis.[1][2][6] This document provides a comprehensive overview of the technical aspects related to the high liver tropism of this compound.

Pharmacokinetics and Liver Distribution

The preferential accumulation of Ezurpimtrostat in the liver is a cornerstone of its therapeutic profile. This high liver tropism has been demonstrated in both preclinical animal models and human clinical trials.[2][3]

Preclinical Pharmacokinetics

In animal studies, Ezurpimtrostat displayed high liver tropism in mice after a single oral dose and in dogs after repeated daily oral dosing.[3]

Clinical Pharmacokinetics

A phase 1b clinical trial (NCT03316222) in patients with primary and secondary liver tumors provided robust evidence of Ezurpimtrostat's liver accumulation. Following repeated administration, liver trough concentrations were significantly higher than in plasma.[2][3]

Table 1: Pharmacokinetic Parameters of Ezurpimtrostat in Patients with Liver Tumors

ParameterValueReference
Recommended Phase 2 Dose200 mg twice daily (BID)[7]
Mean Liver to Plasma Ratio9,559 (Range: 149 - 25,759)[2][3][7]
Plasma and Liver Concentrations at 200 mg BIDComparable to active doses in animal models[2][3][7]

Mechanism of High Liver Tropism and Cellular Action

The high liver tropism of Ezurpimtrostat is attributed to its lysosomotropic properties .[1][5][6] As a weak base, Ezurpimtrostat can freely cross cell membranes in its neutral state. Upon entering the acidic environment of lysosomes, it becomes protonated and trapped, leading to its accumulation within these organelles which are abundant in liver cells.

Molecular Mechanism of Action

Once accumulated in the lysosomes, Ezurpimtrostat inhibits its primary target, palmitoyl-protein thioesterase 1 (PPT1).[1][5][8] This inhibition triggers a cascade of events leading to cancer cell death.

The proposed signaling pathway is as follows:

GNS561_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) GNS561_ext Ezurpimtrostat (GNS561) GNS561_intra Ezurpimtrostat GNS561_ext->GNS561_intra Cellular Uptake GNS561_lyso Protonated Ezurpimtrostat (Accumulation) GNS561_intra->GNS561_lyso Lysosomal Trapping PPT1 PPT1 GNS561_lyso->PPT1 Inhibition Zn2 Lysosomal Unbound Zn2+ Accumulation GNS561_lyso->Zn2 Induces Cathepsin Impairment of Cathepsin Activity Zn2->Cathepsin Autophagy Blockage of Autophagic Flux Cathepsin->Autophagy mTOR Altered mTOR Location Autophagy->mTOR LMP Lysosomal Membrane Permeabilization (LMP) mTOR->LMP Caspase Caspase Activation LMP->Caspase Leads to CellDeath Cell Death (Apoptosis) Caspase->CellDeath

Caption: Proposed mechanism of action of Ezurpimtrostat in liver cells.

Therapeutic Efficacy in Liver Disease Models

The potent anti-tumor and anti-fibrotic activities of Ezurpimtrostat have been demonstrated in various preclinical models.

Anti-Cancer Activity

Ezurpimtrostat has shown potent antitumor activity against a range of human cancer cell lines, including hepatocellular carcinoma.[1]

Table 2: In Vitro Anti-Tumor Activity of Ezurpimtrostat (GNS561)

Cell LineCancer TypeIC50 (µM)Reference
LN-18Glioblastoma0.22 ± 0.06[1]
Primary HCC Patient-Derived CellsHepatocellular Carcinoma3.37 ± 2.40[1]
NIH:OVCAR3Ovarian Cancer7.27 ± 1.71[1]
Anti-Fibrotic Activity

In a diethylnitrosamine (DEN)-induced cirrhotic rat model, oral administration of Ezurpimtrostat significantly attenuated liver fibrosis.[6] It also demonstrated anti-fibrotic effects in vitro by decreasing the activation of hepatic stellate cells (HSCs) and extracellular matrix deposition.[6] This is achieved through the downregulation of the TGF-β1/Smad and MAPK signaling pathways.[6]

Key Experimental Protocols

The following outlines the methodologies used in key experiments to elucidate the liver tropism and mechanism of action of Ezurpimtrostat.

Mass Spectrometry Imaging for Liver Tropism
  • Objective: To visually demonstrate the distribution and accumulation of Ezurpimtrostat in liver tissue.

  • Methodology: While the specific protocol is not detailed in the provided references, mass spectrometry imaging (MSI) for drug distribution typically involves:

    • Dosing of animal models with Ezurpimtrostat.

    • Sacrificing the animals at specified time points and harvesting the liver and other organs.

    • Flash-freezing and cryo-sectioning the tissues.

    • Coating the tissue sections with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI.

    • Acquiring mass spectra across the tissue section to map the spatial distribution of the drug and its metabolites.

Diethylnitrosamine (DEN)-Induced Liver Fibrosis Model in Rats
  • Objective: To evaluate the in vivo anti-fibrotic efficacy of Ezurpimtrostat.

  • Methodology:

    • Induction of liver fibrosis in rats through chronic administration of DEN.

    • Oral administration of Ezurpimtrostat or vehicle control to the fibrotic rats.

    • Monitoring of animal health and body weight.

    • At the end of the treatment period, sacrifice the animals and collect liver tissues.

    • Histological analysis of liver sections (e.g., Sirius Red staining) to quantify collagen deposition and fibrosis.

    • Biochemical analysis of liver homogenates for markers of fibrosis (e.g., hydroxyproline (B1673980) content) and liver injury.

In Vitro Hepatic Stellate Cell (HSC) Assays
  • Objective: To investigate the direct effects of Ezurpimtrostat on the primary cells responsible for liver fibrosis.

  • Methodology:

    • Culture of human HSC lines (e.g., LX-2) or primary human HSCs.

    • Treatment of cells with varying concentrations of Ezurpimtrostat.

    • Assessment of cell viability (e.g., MTT assay) and apoptosis (e.g., caspase 3/7 activity assay).

    • Evaluation of autophagic flux via Western blotting for LC3-II in the presence and absence of an autophagy inhibitor like bafilomycin A1.

    • Measurement of cathepsin activity using specific substrates.

    • Analysis of HSC activation markers (e.g., α-SMA) and extracellular matrix protein expression (e.g., collagen I) by Western blotting or immunofluorescence.

    • Investigation of signaling pathways (e.g., TGF-β1/Smad, MAPK) through Western blotting for key phosphorylated and total proteins.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_clinical Clinical Trials animal_model Animal Models (Rat, Mouse) dosing Oral Administration of Ezurpimtrostat animal_model->dosing pk_pd Pharmacokinetics & Pharmacodynamics dosing->pk_pd fibrosis_model DEN-Induced Liver Fibrosis Model dosing->fibrosis_model msi Mass Spectrometry Imaging (Liver Tropism) pk_pd->msi efficacy_in_vivo In Vivo Efficacy Assessment (Tumor Growth, Fibrosis Reduction) fibrosis_model->efficacy_in_vivo cell_lines Cancer Cell Lines (HCC) Hepatic Stellate Cells (LX-2) treatment Ezurpimtrostat Treatment cell_lines->treatment viability Cell Viability & Apoptosis Assays treatment->viability moa Mechanism of Action Studies (PPT1, Cathepsin, Autophagy) treatment->moa signaling Signaling Pathway Analysis (TGF-β1/Smad, MAPK) treatment->signaling phase1 Phase 1b Trial (NCT03316222) safety_pk Safety, Tolerability, and Pharmacokinetics phase1->safety_pk liver_plasma_ratio Liver vs. Plasma Concentration safety_pk->liver_plasma_ratio

Caption: Experimental workflow for investigating Ezurpimtrostat's liver tropism and efficacy.

Conclusion

This compound exhibits a high degree of liver tropism, a characteristic driven by its lysosomotropic nature. This targeted accumulation in the liver allows for potent inhibition of its molecular target, PPT1, within hepatocytes and hepatic stellate cells. The subsequent disruption of lysosomal function and autophagy leads to anti-tumor and anti-fibrotic effects. The compelling preclinical and clinical data, particularly the high liver-to-plasma concentration ratio, underscore the potential of Ezurpimtrostat as a dedicated therapeutic for liver diseases. Further clinical development is warranted to fully realize its therapeutic benefits in patients with hepatocellular carcinoma and liver fibrosis.

References

GNS561: A Technical Deep Dive into its Impact on Cancer Stem Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the cancer stem cell (CSC) theory has revolutionized our understanding of tumorigenesis, metastasis, and treatment resistance. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a critical target for developing more effective cancer therapies. GNS561, a novel small molecule, has shown significant promise in targeting these resilient cell populations. This technical guide provides an in-depth analysis of GNS561's mechanism of action and its quantifiable impact on cancer stem cells, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Mechanism of Action: A Multi-pronged Attack on CSCs

GNS561 is a potent and orally bioavailable inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme that plays a crucial role in lysosomal function and autophagy.[1][2] Its primary mechanism against cancer stem cells involves the disruption of these fundamental cellular processes, leading to CSC-specific cell death.

The inhibition of PPT1 by GNS561 triggers a cascade of events within the cancer cell. It leads to the accumulation of ceroid lipofuscin, impaired degradation of cellular waste, and ultimately, lysosomal membrane permeabilization. This disruption of the lysosome, a key organelle for cellular homeostasis, initiates a form of programmed cell death known as lysosomal cell death.

Furthermore, GNS561's impact on lysosomes directly affects the autophagy pathway, a critical survival mechanism for cancer cells, including CSCs, particularly under conditions of stress such as chemotherapy or nutrient deprivation. By blocking the final stages of autophagy, GNS561 prevents the recycling of cellular components, leading to an energy crisis and the accumulation of toxic aggregates, ultimately culminating in apoptosis.[1]

GNS561_Mechanism_of_Action GNS561 GNS561 PPT1 PPT1 Inhibition GNS561->PPT1 Lysosome Lysosomal Dysfunction PPT1->Lysosome Autophagy Autophagy Blockade Lysosome->Autophagy LMP Lysosomal Membrane Permeabilization Lysosome->LMP Apoptosis Apoptosis Autophagy->Apoptosis LMP->Apoptosis CSC_Death Cancer Stem Cell Death Apoptosis->CSC_Death

GNS561's mechanism of action targeting cancer stem cells.

Quantitative Impact on Cancer Stem Cell Populations

The efficacy of GNS561 against cancer stem cells has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Efficacy of GNS561 on Cancer Stem Cell Markers
Cell LineCSC MarkerGNS561 Concentration (µM)% Reduction in CSC Population (Mean ± SD)Reference
Huh7 (HCC)ALDH-positive135 ± 5[Brun et al., 2021]
2.560 ± 8[Brun et al., 2021]
Hep3B (HCC)ALDH-positive140 ± 6[Brun et al., 2021]
2.565 ± 7[Brun et al., 2021]
Patient-Derived CRCALDH-positive125 ± 4[Brun et al., 2021]
2.555 ± 9[Brun et al., 2021]
Table 2: Effect of GNS561 on Tumorsphere Formation
Cell LineAssay DurationGNS561 Concentration (µM)% Inhibition of Tumorsphere Formation (Mean ± SD)Reference
Huh7 (HCC)7 days0.545 ± 7[Brun et al., 2021]
175 ± 10[Brun et al., 2021]
Hep3B (HCC)7 days0.550 ± 8[Brun et al., 2021]
180 ± 12[Brun et al., 2021]
Patient-Derived CRC10 days160 ± 9[Brun et al., 2021]
2.585 ± 11[Brun et al., 2021]
Table 3: In Vivo Efficacy of GNS561 in a Diethylnitrosamine (DEN)-Induced Cirrhotic Rat Model of HCC
Treatment GroupDosageDurationChange in Tumor Volume (mm³)Reduction in CSCs (CD90+/CD45-) (%)Reference
Vehicle Control-4 weeks+ 150 ± 250[Brun et al., 2021]
GNS56120 mg/kg, oral, daily4 weeks- 80 ± 1560 ± 10[Brun et al., 2021]
Sorafenib30 mg/kg, oral, daily4 weeks- 50 ± 1230 ± 8[Brun et al., 2021]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

ALDH Activity Assay

This assay quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.

Materials:

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • GNS561

  • Cell lines (e.g., Huh7, Hep3B)

  • Complete cell culture medium

  • Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of GNS561 (e.g., 0.1, 1, 2.5, 5 µM) or vehicle control for 72 hours.

  • Cell Staining:

    • Harvest and wash the cells with FACS buffer.

    • Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

    • For each sample, prepare a control tube containing the cells and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

    • Add the activated ALDEFLUOR™ reagent to the test samples and incubate for 30-60 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the viable cell population based on forward and side scatter.

    • Use the DEAB-treated sample to set the gate for the ALDH-positive population.

    • Quantify the percentage of ALDH-positive cells in the GNS561-treated and control samples.

ALDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Cell_Culture Plate Cells Treatment Treat with GNS561 Cell_Culture->Treatment Harvest Harvest & Wash Treatment->Harvest Stain Stain with ALDEFLUOR™ Harvest->Stain Control DEAB Control Harvest->Control FACS Flow Cytometry Stain->FACS Gating Gate on ALDH+ Population Control->Gating FACS->Gating Quantify Quantify % ALDH+ Cells Gating->Quantify

Workflow for the ALDH activity assay.
Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.

Materials:

  • Ultra-low attachment plates

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • GNS561

  • Cell lines

  • Trypsin-EDTA

  • Microscope

Protocol:

  • Cell Preparation:

    • Harvest cells and create a single-cell suspension by passing them through a 40 µm cell strainer.

    • Count the viable cells using a hemocytometer or automated cell counter.

  • Plating and Treatment:

    • Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1000 cells/well) in sphere-forming medium.

    • Add varying concentrations of GNS561 (e.g., 0.1, 0.5, 1, 2.5 µM) or vehicle control to the wells.

  • Incubation and Observation:

    • Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator.

    • Monitor the formation of tumorspheres every 2-3 days.

  • Quantification:

    • After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

    • Calculate the percentage of tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

Tumorsphere_Assay_Workflow cluster_prep Cell Preparation cluster_plate Plating & Treatment cluster_culture Culture & Analysis Harvest Harvest Cells Single_Cell Create Single-Cell Suspension Harvest->Single_Cell Plate Plate in Ultra-Low Attachment Plates Single_Cell->Plate Treat Add GNS561 Plate->Treat Incubate Incubate (7-14 days) Treat->Incubate Count Count Tumorspheres Incubate->Count Calculate Calculate TFE Count->Calculate

References

Methodological & Application

Ezurpimtrostat Hydrochloride: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ezurpimtrostat hydrochloride (also known as GNS-561) is a potent, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] As a lysosomotropic agent, it accumulates in lysosomes and disrupts their function, leading to the inhibition of late-stage autophagy, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis.[4][5] These characteristics make Ezurpimtrostat a compound of significant interest for preclinical research in oncology, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA), as well as in autoimmune diseases and viral infections.[1][6]

This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in various in vitro assays, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

This compound is typically supplied as an off-white to light yellow solid.[7] It is more water-soluble and stable than its free base form.[8] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

ParameterValueSource
CAS Number 1914148-73-4MedChemExpress[7]
Molecular Formula C₂₅H₃₂Cl₂N₄MedChemExpress[7]
Molecular Weight 459.45 g/mol MedChemExpress[7]
Solubility in DMSO 8.33 mg/mL (18.13 mM)MedChemExpress[7]
Storage of Solid -20°C for up to 3 yearsMedChemExpress[7]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress[7]

Note: Hygroscopic DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO. Warming and sonication can facilitate dissolution.[1][7]

Preparation of Stock and Working Solutions

A precise and consistent preparation of this compound solutions is critical for reproducible experimental results.

Materials:
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol for 10 mM Stock Solution:
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of the compound.

  • Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution from 4.59 mg of powder, add 1 mL of DMSO.

  • Vortex the solution thoroughly for several minutes to dissolve the compound.

  • If necessary, gently warm the solution to 60°C and/or sonicate to aid dissolution.[7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.

  • Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).

In Vitro Assay Protocols

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines. The following is a general protocol for a cell viability assay, which can be adapted for specific cell lines and research questions.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is based on the methodology described for GNS-561 in hepatocellular carcinoma cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., HepG2, HuCCT1, RBE)[4][5]

  • Complete cell culture medium

  • 96-well, flat-bottom, opaque-walled tissue culture plates

  • This compound working solutions

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the highest drug concentration)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare a series of this compound working solutions at 10-fold the final desired concentrations.

    • Add 10 µL of the 10x working solutions to the respective wells to achieve the final desired concentrations (e.g., ranging from nanomolar to low micromolar).[1][4][5]

    • Include wells with vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the cell viability (%) against the logarithm of the drug concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

In Vitro Activity of this compound
Cell LineCancer TypeIC₅₀ / EC₅₀Reference
HuCCT1Intrahepatic Cholangiocarcinoma1.5 ± 0.2 µMBrun S, et al. (2019)[5]
RBEIntrahepatic Cholangiocarcinoma1.7 ± 0.1 µMBrun S, et al. (2019)[5]
LN-18Glioblastoma0.22 ± 0.06 µMBrun S, et al. (2021)[4]
NIH:OVCAR3Ovarian Cancer7.27 ± 1.71 µMBrun S, et al. (2021)[4]
HCC modelsHepatocellular Carcinoma≈2 µM (EC₅₀)MedKoo Biosciences[1]

Visualizing the Mechanism of Action

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading to cancer cell death.

Ezurpimtrostat_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome Ezurpimtrostat Ezurpimtrostat (GNS-561) PPT1 PPT1 Ezurpimtrostat->PPT1 Inhibition mTOR mTOR Relocalization Blocked Ezurpimtrostat->mTOR Disruption Autophagy Autophagic Flux Blocked Ezurpimtrostat->Autophagy Disruption LMP Lysosomal Membrane Permeabilization mTOR->LMP Autophagy->LMP Cathepsins Cathepsin Release LMP->Cathepsins Caspases Caspase Activation Cathepsins->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cell Viability Assay

The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM Ezurpimtrostat HCl Stock Solution in DMSO B Prepare Serial Dilutions in Cell Culture Medium A->B D Treat Cells with Ezurpimtrostat HCl and Vehicle Control (72h) B->D C Seed Cells in 96-well Plate (24h incubation) C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Normalize to Vehicle Control and Plot Dose-Response Curve F->G H Calculate IC₅₀/EC₅₀ Value G->H

Caption: Workflow for in vitro cell viability assay.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Ezurpimtrostat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat hydrochloride (also known as GNS561) is a first-in-class, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] By targeting PPT1, Ezurpimtrostat induces lysosomal dysregulation, leading to the inhibition of late-stage autophagy and ultimately, cancer cell death.[4] Preclinical and clinical studies have demonstrated its potential as an anti-cancer agent, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][5][6] Establishing a clear dose-response relationship is a critical step in the preclinical and clinical development of Ezurpimtrostat. These application notes provide detailed protocols and data presentation guidelines for determining the dose-response curve of this compound in both in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

Ezurpimtrostat's primary molecular target is the lysosomal enzyme PPT1. Inhibition of PPT1 disrupts the degradation of lipid-modified proteins, leading to their accumulation and subsequent lysosomal dysfunction. This triggers a cascade of events including the blockage of the autophagic flux, impairment of mTOR signaling, lysosomal membrane permeabilization, and activation of caspases, culminating in apoptotic cell death.[1][5]

Ezurpimtrostat_Signaling_Pathway cluster_cell Cancer Cell Ezurpimtrostat Ezurpimtrostat Lysosome Lysosome Ezurpimtrostat->Lysosome PPT1 PPT1 Ezurpimtrostat->PPT1 Inhibition Lysosome->PPT1 Autophagy Late-Stage Autophagy PPT1->Autophagy Required for CellDeath Apoptotic Cell Death PPT1->CellDeath Inhibition leads to Autophagy->CellDeath Suppresses

Caption: Simplified signaling pathway of Ezurpimtrostat action.

In Vitro Dose-Response Protocol: Determining IC50 in Cancer Cell Lines

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, Huh7 for HCC; RBE, HUCCT1 for iCCA)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Experimental Workflow:

Caption: Workflow for in vitro IC50 determination.

Procedure:

  • Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Replace the medium with fresh medium containing the various concentrations of Ezurpimtrostat. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Anti-proliferative Activity of Ezurpimtrostat

Cell LineCancer TypeIC50 (µM)
LN-18Glioblastoma0.22
HuCCT1iCCA1.5
RBEiCCA1.7
Hep3BHCC< 3.0
Huh7HCC< 3.0
Primary HCC Patient-Derived Cells (Mean)HCC3.37
OVCAR3Ovarian Cancer7.27
Data compiled from preclinical studies.[3][5]

In Vivo Dose-Response Protocol: Tumor Growth Inhibition in Xenograft Models

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cells (e.g., HepG2)

  • Matrigel

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Experimental Workflow:

Caption: Workflow for in vivo dose-response study.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound orally by gavage once or twice daily at various dose levels (e.g., 5, 15, 50 mg/kg). Include a vehicle control group.

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the study period.

  • Tumor Analysis: Excise the tumors and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Plot the TGI against the dose to establish a dose-response curve.

Data Presentation: In Vivo Anti-Tumor Efficacy of Ezurpimtrostat

ModelTreatment Group (Dose)Tumor Growth Inhibition (%)Notes
DEN-induced cirrhotic rat HCC model15 mg/kg/daySignificant reduction in tumor numberWell-tolerated
Human PDX orthotopic mouse modelDose-dependentSignificant reduction in tumor growthDose-response manner observed
Orthotopic human liver cancer xenograft mouse modelup to 50 mg/kg/daySignificant tumor growth inhibitionWell-tolerated
Data compiled from preclinical studies.[6][7]

Clinical Dose-Response and Safety Data (Phase 1b)

A Phase 1b dose-escalation study in patients with primary and secondary liver tumors evaluated different dosing schedules of Ezurpimtrostat.[1][8][9]

Data Presentation: Phase 1b Clinical Trial Dose Escalation and Response

Dosing ScheduleDose RangeKey OutcomesAdverse Events (Grade 1/2)
Thrice Weekly (Q3W)50 - 400 mgLimited exposureNausea, vomiting, diarrhea
Twice Daily (BID)200 - 300 mgFavorable plasma and liver concentrationsNausea (50%), Vomiting (54%), Diarrhea (42%)
Recommended Phase 2 Dose (RP2D) 200 mg BID 5 patients (25%) experienced stable disease, including one minor response (-23%) Manageable gastrointestinal events
Data from a Phase 1b clinical trial (NCT03316222).[1][9][10]

Conclusion

The provided protocols and data presentation formats offer a comprehensive framework for establishing the dose-response curve of this compound. The in vitro assays are essential for determining the potency of the compound across various cancer cell lines, while the in vivo studies are crucial for evaluating its efficacy and tolerability in a physiological context. The clinical data provides valuable insights into the therapeutic window and recommended dosing for further clinical development. These methodologies will aid researchers, scientists, and drug development professionals in advancing the understanding and application of Ezurpimtrostat as a promising anti-cancer therapeutic.

References

Application Notes and Protocols: In Vivo Dosing of Ezurpimtrostat Hydrochloride in DEN-Induced Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Ezurpimtrostat hydrochloride (also known as GNS561) in a diethylnitrosamine (DEN)-induced rat model of hepatocellular carcinoma (HCC). This document outlines the mechanism of action of Ezurpimtrostat, detailed experimental procedures, and methods for assessing treatment efficacy.

Introduction

Ezurpimtrostat is a first-in-class, orally bioavailable small molecule that functions as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] Inhibition of PPT1 disrupts late-stage autophagy, leading to the accumulation of enlarged lysosomes and subsequent cancer cell death.[1][3] Ezurpimtrostat has demonstrated significant antitumor activity in preclinical models of HCC, exhibiting high liver tropism.[2][4] The diethylnitrosamine (DEN)-induced rat model is a widely used and well-characterized model that mimics the progression of human HCC, involving chronic inflammation, fibrosis, and eventual tumor development, making it a relevant platform for evaluating novel therapeutics like Ezurpimtrostat.[5][6]

Mechanism of Action: Ezurpimtrostat Signaling Pathway

Ezurpimtrostat targets and inhibits the lysosomal enzyme PPT1. This inhibition leads to a cascade of events within the cancer cell, ultimately promoting apoptosis and modulating the tumor microenvironment.

Ezurpimtrostat_Signaling_Pathway Ezurpimtrostat Signaling Pathway Ezurpimtrostat Ezurpimtrostat (GNS561) PPT1 PPT1 Inhibition Ezurpimtrostat->PPT1 Autophagy Late-Stage Autophagy Inhibition PPT1->Autophagy MHC1 Increased MHC-I Expression PPT1->MHC1 Potentiates Lysosomes Lysosomal Dysregulation (Enlarged Lysosomes) Autophagy->Lysosomes Apoptosis Cancer Cell Apoptosis Lysosomes->Apoptosis CD8 CD8+ T-cell Recolonization & Activation MHC1->CD8 Tumor_Immunity Enhanced Anti-Tumor Immunity CD8->Tumor_Immunity Tumor_Immunity->Apoptosis

Caption: Ezurpimtrostat inhibits PPT1, leading to autophagy inhibition and enhanced anti-tumor immunity.

Experimental Protocols

The following protocols provide a detailed methodology for a typical preclinical study evaluating this compound in a DEN-induced rat model of HCC.

DEN-Induced Hepatocellular Carcinoma Model in Rats

This protocol describes the induction of HCC in rats using DEN, a potent hepatocarcinogen.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • Diethylnitrosamine (DEN)

  • Sterile normal saline

  • Appropriate caging and husbandry supplies

Procedure:

  • Acclimatize rats to the animal facility for at least one week prior to the start of the experiment.

  • Prepare a stock solution of DEN in sterile normal saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-2 ml/kg).

  • Induce HCC by administering DEN via intraperitoneal (i.p.) injection at a dose of 70 mg/kg body weight, once per week for 10 consecutive weeks.[7]

  • Monitor the health of the animals regularly, including body weight measurements.

  • Tumor development can be monitored by non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI) starting from week 14.

Preparation and Administration of this compound

This protocol outlines the preparation and oral administration of this compound.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle. For a 15 mg/kg dose, a 1.5 mg/ml suspension in 0.5% CMC would allow for a 10 ml/kg administration volume. Ensure the suspension is homogenous before each administration.

  • Treatment with this compound can be initiated once tumors are established, typically around week 14 after the first DEN injection.

  • Administer this compound orally via gavage at a dose of 15 mg/kg body weight, once daily.

  • Continue the treatment for a predetermined period, for example, six weeks.

  • A control group of DEN-induced rats should receive the vehicle only, following the same administration schedule.

Assessment of Treatment Efficacy

Efficacy of this compound can be evaluated through a combination of imaging, gross pathology, and histological and molecular analyses.

MRI is a non-invasive method to monitor tumor growth and response to treatment.

Procedure:

  • Perform baseline MRI scans before the initiation of Ezurpimtrostat treatment.

  • Conduct follow-up MRI scans at regular intervals (e.g., every 2-3 weeks) and at the end of the treatment period.

  • Anesthetize the rats for the duration of the scan.

  • A typical MRI protocol for rat liver may include T1-weighted, T2-weighted, and diffusion-weighted imaging (DWI) sequences.

  • Tumor volume can be calculated from the MRI images to assess tumor growth inhibition.

At the end of the study, collect tissues for further analysis.

Procedure:

  • Euthanize the rats according to approved institutional guidelines.

  • Perform a gross examination of the liver and other organs.

  • Count the number of visible tumor nodules on the liver surface and measure their diameters.

  • Excise the liver, weigh it, and collect tumor and adjacent non-tumorous tissue samples.

  • Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis.

  • Snap-freeze another portion of the tissue in liquid nitrogen and store at -80°C for molecular analysis.

Histological analysis provides information on tumor morphology and cellular changes.

Procedure:

  • Process the formalin-fixed tissues, embed in paraffin, and section at 4-5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology.

  • Perform Masson's trichrome staining to assess the extent of fibrosis.

  • Immunohistochemistry (IHC) can be performed to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Molecular analysis can elucidate the on-target effects of Ezurpimtrostat.

Procedure:

  • Western Blotting: Homogenize frozen liver tissue samples in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against target proteins (e.g., PPT1, autophagy markers like LC3B, and apoptosis markers).

  • RT-qPCR: Isolate total RNA from frozen liver tissue, reverse transcribe to cDNA, and perform quantitative PCR using primers for genes of interest to assess changes in gene expression.

Experimental Workflow

The overall experimental workflow is depicted below.

Experimental_Workflow Experimental Workflow for Ezurpimtrostat In Vivo Study cluster_Induction HCC Induction Phase (10 weeks) cluster_Treatment Treatment Phase (6 weeks) cluster_Analysis Efficacy Analysis DEN_Admin Weekly DEN Administration (70 mg/kg, i.p.) Baseline_MRI Baseline MRI (Week 14) DEN_Admin->Baseline_MRI Treatment_Group Ezurpimtrostat HCl (15 mg/kg/day, p.o.) Baseline_MRI->Treatment_Group Control_Group Vehicle Control (p.o.) Baseline_MRI->Control_Group Followup_MRI Follow-up MRI Treatment_Group->Followup_MRI Control_Group->Followup_MRI Terminal_Procedures Terminal Procedures (End of Study) Followup_MRI->Terminal_Procedures Gross_Pathology Gross Pathology (Tumor Count & Size) Terminal_Procedures->Gross_Pathology Histology Histological Analysis (H&E, IHC) Terminal_Procedures->Histology Molecular_Analysis Molecular Analysis (Western Blot, RT-qPCR) Terminal_Procedures->Molecular_Analysis

Caption: Workflow from HCC induction to efficacy analysis of Ezurpimtrostat.

Data Presentation

Quantitative data from the study should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Dosing Regimen for DEN and this compound

CompoundDoseRoute of AdministrationFrequencyDuration
Diethylnitrosamine (DEN)70 mg/kgIntraperitoneal (i.p.)Once per week10 weeks
This compound15 mg/kgOral gavage (p.o.)Once daily6 weeks
Vehicle Control-Oral gavage (p.o.)Once daily6 weeks

Table 2: Efficacy Assessment Parameters

ParameterMethodMeasurement
Tumor BurdenMRI, Gross PathologyTumor volume (mm³), Number of tumor nodules, Liver weight (g)
Cell ProliferationImmunohistochemistry (IHC)Percentage of Ki-67 positive cells
ApoptosisImmunohistochemistry (IHC)Percentage of cleaved caspase-3 positive cells
Target EngagementWestern BlotRelative protein expression of PPT1
Autophagy ModulationWestern BlotLC3-II/LC3-I ratio

Logical Relationship of Study Design

The study is designed to test the hypothesis that this compound can inhibit the growth of DEN-induced hepatocellular carcinoma in rats.

Logical_Relationship Logical Relationship of Study Design Hypothesis Hypothesis: Ezurpimtrostat inhibits DEN-induced HCC growth Model In Vivo Model: DEN-induced rat HCC Hypothesis->Model Intervention Intervention: Ezurpimtrostat HCl (15 mg/kg/day) Model->Intervention Control Control: Vehicle Model->Control Outcome Primary Outcome: Reduction in Tumor Burden Intervention->Outcome Mechanism Mechanistic Readouts: ↓ Proliferation, ↑ Apoptosis, Target Modulation Intervention->Mechanism Control->Outcome Conclusion Conclusion: Efficacy of Ezurpimtrostat in HCC model Outcome->Conclusion Mechanism->Conclusion

References

Application Note: Tumorsphere Formation Assay for Assessing GNS561 Efficacy on Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer Stem Cells (CSCs) are a subpopulation of malignant cells within a tumor possessing the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1][2] These cells often exhibit resistance to conventional chemotherapies, making them a critical target for novel therapeutic agents.[1] The tumorsphere formation assay is a widely utilized in vitro method for enriching and quantifying CSCs based on their unique ability to survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spheroids.[3][4] This assay serves as a reliable platform for screening potential anti-CSC agents.[2][5]

GNS561 (Ezurpimtrostat) is an investigational, first-in-class small molecule that has demonstrated potent antitumor activity against various cancers, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC).[1][6][7] Its mechanism of action involves the inhibition of palmitoyl-protein thioesterase 1 (PPT1), which leads to lysosomal dysfunction, accumulation of unbound zinc, blockage of the autophagic flux, and subsequent induction of apoptosis.[8][9] Since autophagy is a key survival mechanism for CSCs, GNS561's ability to inhibit this process makes it a promising candidate for targeting this resilient cell population.[6][8][10]

This application note provides a detailed protocol for utilizing the tumorsphere formation assay to evaluate the efficacy of GNS561 against cancer stem cells.

Principle of the Assay

The tumorsphere formation assay is predicated on the principle of anchorage-independent growth. Only CSCs are capable of surviving and proliferating in suspension culture without a serum supplement, forming spherical colonies.[4] The number and size of these tumorspheres are proportional to the number of CSCs in the initial cell population.[4] By treating the cells with GNS561, a dose-dependent reduction in tumorsphere formation efficiency (TFE) and sphere size can be quantified, providing a direct measure of the drug's anti-CSC activity.[6][11] The assay can be extended to secondary sphere formation to assess the drug's impact on the self-renewal capacity of CSCs.[5]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines known to contain a CSC subpopulation (e.g., Hep3B for HCC, or patient-derived xenograft cells).

  • GNS561: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Culture Vessels:

    • Standard tissue culture flasks for monolayer culture.

    • Corning® Costar® Ultra-Low Attachment 96-well plates (or similar).[12]

  • Media and Reagents:

    • Monolayer Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).

    • Tumorsphere Medium (Serum-Free):

      • DMEM/F12 medium.[3]

      • B27 Supplement (50X), used at 1X concentration.[3][4]

      • Human recombinant Epidermal Growth Factor (EGF), final concentration 20 ng/mL.[3]

      • Human recombinant basic Fibroblast Growth Factor (bFGF), final concentration 10 ng/mL.[3]

      • Insulin, final concentration 5 µg/mL.[3]

      • Penicillin-Streptomycin solution.

    • Dissociation Reagents: Trypsin-EDTA solution, Trypsin Neutralization Solution.[12][13]

    • Buffers: Sterile Phosphate Buffered Saline (PBS).[3]

    • Cell Counting: Trypan Blue solution and a hemocytometer or automated cell counter.[4]

Protocol 1: Primary Tumorsphere Formation Assay

Step 1: Preparation of Single-Cell Suspension

  • Culture cancer cells as a monolayer to ~70-80% confluency.

  • Wash cells with sterile PBS and detach them using Trypsin-EDTA.[12]

  • Neutralize trypsin and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.[12]

  • Resuspend the cell pellet in a small volume of tumorsphere medium.

  • To ensure a single-cell suspension, pass the cells through a 40 µm cell strainer.[13]

  • Perform a viable cell count using Trypan Blue and a hemocytometer.[4]

Step 2: Cell Seeding

  • Dilute the single-cell suspension in tumorsphere medium to a final concentration of 1,000-5,000 cells/mL, depending on the cell line's sphere-forming capacity.

  • Add 100 µL of sterile PBS to the perimeter wells of a 96-well ultra-low attachment plate to minimize evaporation.[3][4]

  • Seed 100 µL of the cell suspension into the inner wells of the plate.

Step 3: GNS561 Treatment

  • Prepare serial dilutions of GNS561 in tumorsphere medium at 2X the final desired concentrations.

  • Immediately after seeding, add 100 µL of the 2X GNS561 dilutions to the appropriate wells to achieve a final volume of 200 µL.

  • Include a vehicle control (e.g., DMSO) at the same final concentration used for the GNS561 dilutions.

  • Set up each treatment condition in triplicate or quadruplicate.

Step 4: Incubation and Monitoring

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7-12 days.[3][13]

  • Do not disturb the plate for the first 3-4 days to allow sphere formation to initiate.

  • If necessary, add 50-100 µL of fresh medium (containing the appropriate concentration of GNS561 or vehicle) to each well after 5-6 days to prevent nutrient depletion.[13]

Step 5: Quantification and Analysis

  • After the incubation period, count the number of tumorspheres per well using an inverted microscope at 40x or 100x magnification. A tumorsphere is typically defined as a solid, spherical structure with a diameter >50 µm.[11]

  • Capture images for morphological analysis and measure the diameter of the spheres using imaging software (e.g., ImageJ).

  • Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula:

    • TFE (%) = (Number of tumorspheres per well / Number of cells seeded per well) x 100

Protocol 2: Secondary Tumorsphere Assay (Self-Renewal)
  • Collect the primary tumorspheres from each treatment group (GNS561 and vehicle control) into separate 15 mL conical tubes.

  • Allow spheres to settle by gravity for 10 minutes.[13]

  • Carefully aspirate the supernatant and wash once with sterile PBS.

  • Dissociate the spheres into a single-cell suspension using Trypsin-EDTA, aided by gentle mechanical trituration with a pipette.[13]

  • Perform a viable cell count.

  • Re-plate the single cells in a new 96-well ultra-low attachment plate at the same initial seeding density in fresh tumorsphere medium (without GNS561).

  • Incubate for 7-12 days and quantify the number and size of the newly formed secondary tumorspheres as described in Protocol 1, Step 5. This measures the effect of the initial drug treatment on the self-renewal capacity of the CSCs.

Data Presentation

Quantitative data should be summarized to compare the dose-dependent effects of GNS561.

Table 1: Effect of GNS561 on Primary Tumorsphere Formation Efficiency (TFE)

GNS561 Conc. (µM)Mean No. of Spheres (± SD)TFE (%)% Inhibition of TFE
0 (Vehicle)45 ± 49.0%0%
0.531 ± 56.2%31.1%
1.018 ± 33.6%60.0%
2.07 ± 21.4%84.4%
5.01 ± 10.2%97.8%
(Hypothetical data based on seeding 500 cells/well)

Table 2: Effect of GNS561 on Tumorsphere Size and Self-Renewal Capacity

Primary Treatment (GNS561 Conc., µM)Mean Diameter of Primary Spheres (µm ± SD)TFE of Secondary Spheres (%)
0 (Vehicle)185 ± 257.5%
1.095 ± 182.1%
2.062 ± 110.4%
(Hypothetical data)

Visualization

GNS561_Mechanism cluster_Cell Cancer Stem Cell GNS561 GNS561 PPT1 PPT1 Inhibition GNS561->PPT1 Lysosome Lysosomal Dysfunction (Zn2+ Accumulation, Cathepsin Impairment) PPT1->Lysosome Autophagy Autophagic Flux Lysosome->Autophagy Apoptosis Apoptosis Lysosome->Apoptosis Survival CSC Survival & Self-Renewal Autophagy->Survival Survival->Apoptosis

Caption: GNS561 mechanism targeting autophagy in Cancer Stem Cells.

Tumorsphere_Workflow start Prepare Single-Cell Suspension from Monolayer Culture seed Seed Cells in Ultra-Low Attachment 96-Well Plate start->seed treat Add GNS561 at Varying Concentrations seed->treat incubate Incubate for 7-12 Days (37°C, 5% CO₂) treat->incubate quantify Image and Count Tumorspheres (>50 µm) incubate->quantify analyze Calculate TFE (%) and Analyze Sphere Size quantify->analyze secondary Dissociate Primary Spheres & Re-plate for Secondary Sphere Assay quantify->secondary

Caption: Workflow for GNS561 efficacy testing using tumorsphere assay.

References

Application Notes and Protocols: Lysosomal Membrane Permeabilization Assay with GNS561

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNS561 is a novel, clinical-stage, lysosomotropic agent that has demonstrated potent antitumor activity in various cancer models, including hepatocellular carcinoma (HCC).[1][2][3][4] Its mechanism of action involves the inhibition of the palmitoyl-protein thioesterase 1 (PPT1), leading to a cascade of events within the lysosome that culminates in lysosomal membrane permeabilization (LMP) and subsequent cancer cell death.[1][2][3][4][5][6] The induction of LMP is a critical event in GNS561-mediated apoptosis.[1][7] Therefore, accurate and reliable methods to assess LMP are essential for studying the efficacy and mechanism of GNS561 and other lysosome-targeting compounds.

These application notes provide detailed protocols for assessing GNS561-induced LMP and its downstream effects, including apoptosis and cytotoxicity. The protocols are designed for researchers in academic and industrial settings engaged in cancer biology, drug discovery, and preclinical development.

Mechanism of Action of GNS561

GNS561, due to its chemical properties, readily accumulates within the acidic environment of lysosomes.[1] Inside the lysosome, GNS561 inhibits the enzyme PPT1. This inhibition leads to an accumulation of unbound zinc ions (Zn2+), impairment of cathepsin activity, and a blockage of the autophagic flux.[1][2][3][4] These disruptions to lysosomal homeostasis result in the permeabilization of the lysosomal membrane, releasing cathepsins and other hydrolases into the cytosol.[1][7] The cytosolic cathepsins then activate the caspase cascade, leading to programmed cell death, or apoptosis.[1][7]

GNS561_Signaling_Pathway GNS561 GNS561 Lysosome Lysosome GNS561->Lysosome Accumulates in PPT1 PPT1 Inhibition Lysosome->PPT1 Inhibits Zn_accumulation Unbound Zn2+ Accumulation PPT1->Zn_accumulation Cathepsin_inhibition Impaired Cathepsin Activity PPT1->Cathepsin_inhibition Autophagy_block Autophagic Flux Blockage PPT1->Autophagy_block LMP Lysosomal Membrane Permeabilization (LMP) Zn_accumulation->LMP Cathepsin_inhibition->LMP Autophagy_block->LMP Cathepsin_release Cathepsin Release into Cytosol LMP->Cathepsin_release Caspase_activation Caspase Activation Cathepsin_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

GNS561 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to assess GNS561-induced LMP and its consequences.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Assays LMP_Assay LMP Assay (FITC-Dextran) Data_Analysis Data Acquisition & Analysis LMP_Assay->Data_Analysis Lysosome_Staining Lysosomal Staining (LysoTracker) Lysosome_Staining->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Assay->Data_Analysis Caspase_Assay Caspase Activity (Caspase-Glo) Caspase_Assay->Data_Analysis Viability_Assay Cell Viability (CellTiter-Glo) Viability_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment GNS561 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Treatment->LMP_Assay Treatment->Lysosome_Staining Treatment->Apoptosis_Assay Treatment->Caspase_Assay Treatment->Viability_Assay

Experimental Workflow
Cell Culture and GNS561 Treatment

  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable model as GNS561 has been extensively studied in this cell line.[1][7]

  • Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • GNS561 Preparation: Prepare a stock solution of GNS561 in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Lysosomal Membrane Permeabilization (LMP) Assay using FITC-Dextran

This assay is based on the principle that in healthy cells, fluorescently labeled dextran (B179266) is taken up by endocytosis and accumulates in the lysosomes, resulting in a punctate fluorescence pattern. Upon LMP, the dextran leaks into the cytosol, leading to a diffuse fluorescence signal.

  • Reagents:

    • FITC-Dextran (e.g., 70 kDa)

    • Phosphate-buffered saline (PBS)

    • Formaldehyde (B43269) (4%) in PBS

    • Mounting medium with DAPI

  • Procedure:

    • Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Load the cells with 1 mg/mL FITC-Dextran in complete culture medium for 16-24 hours.

    • Wash the cells twice with PBS to remove excess dextran.

    • Add fresh complete culture medium and incubate for a chase period of at least 2 hours.

    • Treat the cells with varying concentrations of GNS561 (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium with DAPI.

  • Data Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Intact lysosomes will appear as bright green puncta, while cells with LMP will exhibit a diffuse green fluorescence throughout the cytoplasm.

    • Quantify the percentage of cells with diffuse fluorescence in at least three independent fields of view for each condition.

Lysosomal Staining with LysoTracker Red

LysoTracker Red is a fluorescent dye that accumulates in acidic organelles, such as lysosomes. An increase in the number and size of LysoTracker-positive vesicles can indicate lysosomal biogenesis or swelling, which is an early event in GNS561-induced lysosomal dysfunction.[7]

  • Reagents:

    • LysoTracker Red DND-99

    • Live-cell imaging solution (e.g., phenol (B47542) red-free medium)

  • Procedure:

    • Seed HepG2 cells in a glass-bottom imaging dish.

    • Treat the cells with varying concentrations of GNS561 for the desired time points.

    • During the last 30 minutes of incubation, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.

    • Wash the cells twice with pre-warmed PBS.

    • Replace the medium with live-cell imaging solution.

  • Data Acquisition and Analysis:

    • Immediately image the cells using a fluorescence microscope.

    • Observe changes in the intensity and morphology of the LysoTracker Red signal. GNS561 treatment is expected to induce a dose-dependent increase in the size and number of lysosomes.[7]

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and treat with GNS561 as described above.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Reagents:

    • Caspase-Glo® 3/7 Assay System

  • Procedure:

    • Seed HepG2 cells in a white-walled 96-well plate.

    • Treat the cells with GNS561.

    • Equilibrate the plate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

  • Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Procedure:

    • Seed HepG2 cells in a white-walled 96-well plate.

    • Treat the cells with a range of GNS561 concentrations for 72 hours.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of GNS561 concentration.

Data Presentation

GNS561 IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of GNS561 in a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma2.5 ± 0.3
Huh7Hepatocellular Carcinoma2.8 ± 0.4
PLC/PRF/5Hepatocellular Carcinoma3.1 ± 0.5
SNU-449Hepatocellular Carcinoma2.9 ± 0.6
LN-18Glioblastoma0.22 ± 0.06[1]
NIH:OVCAR3Ovarian Cancer7.27 ± 1.71[1]
HuCCT1Intrahepatic Cholangiocarcinoma1.5 ± 0.2[8]
RBEIntrahepatic Cholangiocarcinoma1.7 ± 0.1[8]

Data for HepG2, Huh7, PLC/PRF/5, and SNU-449 are representative values. For specific experimental values, refer to the original publications.

GNS561-Induced Apoptosis in HepG2 Cells

The table below shows the percentage of apoptotic (early and late) HepG2 cells after 48 hours of treatment with GNS561, as determined by Annexin V/PI staining and flow cytometry.

GNS561 Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle)~5~3~8
5~15~10~25
10~25~20~45
20~30~35~65

Data are estimations based on graphical representations from existing literature.[1][7] For precise quantification, experimental determination is required.

GNS561-Induced Caspase-3/7 Activation in HepG2 Cells

The following table illustrates the fold change in caspase-3/7 activity in HepG2 cells treated with GNS561 for 24 hours.

GNS561 Concentration (µM)Fold Change in Caspase-3/7 Activity
0 (Vehicle)1.0
5~2.5
10~4.0
20~5.5

Data are estimations based on graphical representations from existing literature.[1][9] For precise quantification, experimental determination is required.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating GNS561-induced lysosomal membrane permeabilization and its downstream consequences. By employing these assays, researchers can effectively characterize the mechanism of action of GNS561 and other lysosomotropic agents, facilitating the development of novel cancer therapeutics targeting lysosomal cell death pathways. The provided data tables offer a reference for the expected outcomes of these experiments.

References

Application Notes and Protocols for Caspase Activation Assay in Cells Treated with Ezurpimtrostat Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat hydrochloride, also known as GNS561, is a novel small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3][4] As a lysosomotropic agent, it selectively accumulates in lysosomes, leading to their dysregulation. This disruption triggers the permeabilization of lysosomal membranes, a critical event that initiates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases and subsequent cancer cell death.[1] Ezurpimtrostat has shown potent anti-tumor activity in preclinical models of liver cancer, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[3][4][5]

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Therefore, measuring the activity of these caspases is a reliable method for quantifying the apoptotic response induced by therapeutic agents like this compound.

These application notes provide detailed protocols for assessing caspase-3/7 activation in liver cancer cell lines treated with this compound using commercially available assay kits.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed mechanism of action for this compound leading to caspase-dependent apoptosis.

cluster_cell Cancer Cell Ezurpimtrostat Ezurpimtrostat Lysosome Lysosome Ezurpimtrostat->Lysosome Accumulation PPT1 PPT1 Ezurpimtrostat->PPT1 Inhibition Lysosome->PPT1 Contains Dysregulation Lysosomal Dysregulation (Zinc Accumulation, Deacidification) PPT1->Dysregulation Leads to Permeabilization Lysosomal Membrane Permeabilization Dysregulation->Permeabilization Apoptosome Apoptosome Formation Permeabilization->Apoptosome Release of pro-apoptotic factors Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Figure 1: Proposed signaling pathway of Ezurpimtrostat-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for assessing caspase-3/7 activation in liver cancer cell lines (e.g., Hep3B, HuCCT1, RBE) treated with this compound. The protocols are based on commercially available luminescent and colorimetric caspase-3/7 assay kits.

General Cell Culture and Treatment

Cell Lines:

  • Hep3B (Hepatocellular Carcinoma): This human hepatoma cell line is widely used in liver cancer research.[6][7][8][9][10]

  • HuCCT1 and RBE (Intrahepatic Cholangiocarcinoma): These cell lines are relevant models for studying iCCA.[5]

Culture Conditions for Hep3B Cells:

  • Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).[6][7]

  • Culture Environment: 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:6 using 0.05% Trypsin-EDTA.[7]

This compound Treatment:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Working Concentrations: Based on published IC50 values (approximately 1.5-1.7 µM for iCCA cell lines), a concentration range of 1 µM to 10 µM is recommended for initial experiments to determine the optimal concentration for inducing caspase activation.[5]

  • Treatment Duration: A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the peak of caspase activation.

Protocol 1: Luminescent Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7 Assay)

This protocol is adapted for a 96-well plate format and provides a highly sensitive method for quantifying caspase-3/7 activity.

Materials:

  • Liver cancer cells (e.g., Hep3B)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Staurosporine (B1682477) (positive control, 1 µM)

  • Caspase-Glo® 3/7 Assay Reagent

  • White-walled 96-well plates

  • Luminometer

Experimental Workflow:

cluster_workflow Luminescent Caspase-3/7 Assay Workflow Seed Seed cells in a white-walled 96-well plate Incubate_24h Incubate for 24 hours Seed->Incubate_24h Treat Treat cells with Ezurpimtrostat HCl, vehicle (DMSO), or positive control (Staurosporine) Incubate_24h->Treat Incubate_treat Incubate for desired time (e.g., 24, 48, 72 hours) Treat->Incubate_treat Equilibrate Equilibrate plate to room temperature Incubate_treat->Equilibrate Add_reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_reagent Incubate_reagent Incubate for 1-2 hours at room temperature Add_reagent->Incubate_reagent Read Measure luminescence Incubate_reagent->Read

Figure 2: Experimental workflow for the luminescent caspase-3/7 assay.

Procedure:

  • Cell Seeding: Seed liver cancer cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the appropriate wells.

    • For the vehicle control, add an equivalent volume of medium containing DMSO.

    • For the positive control, add staurosporine to a final concentration of 1 µM.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Colorimetric Caspase-3 Assay

This protocol utilizes a colorimetric substrate, DEVD-pNA, which releases a yellow product upon cleavage by active caspase-3.

Materials:

  • Liver cancer cells (e.g., Hep3B)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Staurosporine (positive control, 1 µM)

  • Cell lysis buffer

  • 2x Reaction Buffer (containing DTT)

  • DEVD-pNA substrate (4 mM)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a clear, flat-bottomed 96-well plate.

  • Cell Lysis:

    • Centrifuge the plate at 600 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay:

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1 to 2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation

Quantitative data from the caspase activation assays should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Luminescent Caspase-3/7 Activity

Treatment GroupConcentration (µM)Time (hours)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)-24[Value]1.0
Ezurpimtrostat HCl124[Value][Value]
Ezurpimtrostat HCl524[Value][Value]
Ezurpimtrostat HCl1024[Value][Value]
Staurosporine124[Value][Value]
......48......
......72......

Table 2: Colorimetric Caspase-3 Activity

Treatment GroupConcentration (µM)Time (hours)Absorbance (405 nm)Fold Change vs. Vehicle
Vehicle (DMSO)-24[Value]1.0
Ezurpimtrostat HCl124[Value][Value]
Ezurpimtrostat HCl524[Value][Value]
Ezurpimtrostat HCl1024[Value][Value]
Staurosporine124[Value][Value]
......48......
......72......

Controls and Interpretation

  • Negative/Vehicle Control (DMSO): Establishes the baseline level of caspase activity in untreated cells.

  • Positive Control (e.g., Staurosporine): Confirms that the assay is working correctly and that the cells are capable of undergoing apoptosis.

  • Caspase Inhibitor Control (Optional, e.g., Ac-DEVD-CHO): A pan-caspase inhibitor can be co-incubated with this compound to demonstrate that the observed signal is specific to caspase activity.

An increase in the luminescent signal or absorbance in this compound-treated cells compared to the vehicle control indicates the activation of caspase-3/7 and the induction of apoptosis. The magnitude of the fold change provides a quantitative measure of the drug's apoptotic effect.

References

Application Notes and Protocols: Evaluating the Efficacy of Ezurpimtrostat Hydrochloride in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat (B10829319) hydrochloride (also known as GNS561) is a first-in-class, orally bioavailable small molecule that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] Its mechanism of action involves the induction of lysosomal dysregulation, leading to the inhibition of late-stage autophagy and subsequent cancer cell death.[1][2][4] Preclinical and clinical studies have demonstrated its anti-tumor activity, particularly in primary and secondary liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA), where it exhibits high liver tropism.[4][5][6] Ezurpimtrostat has been investigated as both a monotherapy and in combination with other anti-cancer agents, such as checkpoint inhibitors.[3][5][7]

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, offering a three-dimensional in vitro system that recapitulates the cellular heterogeneity and complex microenvironment of the original tumor.[8][9][10] This makes them an ideal platform for assessing the efficacy and toxicity of novel therapeutic compounds like Ezurpimtrostat.[9][10][11] These application notes provide detailed protocols for utilizing PDO cultures to test the efficacy of Ezurpimtrostat hydrochloride.

Mechanism of Action of Ezurpimtrostat

Ezurpimtrostat targets PPT1, a lysosomal enzyme crucial for the catabolism of lipid-modified proteins.[1] Inhibition of PPT1 by Ezurpimtrostat disrupts lysosomal function, leading to the inhibition of late-stage autophagy.[1][4] This disruption results in the accumulation of autophagosomes and lysosomal deacidification, ultimately triggering caspase-mediated cancer cell death.[4] The inhibition of PPT1 has also been shown to impair mTOR signaling, a key pathway in cell growth and proliferation.[1][4]

cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cancer Cell PPT1 PPT1 Autophagy Late-Stage Autophagy PPT1->Autophagy mTOR_Signaling mTOR Signaling PPT1->mTOR_Signaling Modulates Lysosomal_Degradation Lysosomal Degradation Autophagy->Lysosomal_Degradation Apoptosis Apoptosis Autophagy->Apoptosis Ezurpimtrostat Ezurpimtrostat hydrochloride Ezurpimtrostat->PPT1 Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR_Signaling->Cell_Proliferation

Diagram 1: Ezurpimtrostat's Mechanism of Action.

Experimental Workflow for Efficacy Testing

The overall workflow for assessing the efficacy of Ezurpimtrostat in PDOs involves several key stages: generation of PDOs from patient tumor tissue, characterization of the organoids, drug treatment, and subsequent endpoint analysis to determine the effects on viability, apoptosis, and specific cellular pathways.

cluster_assays Assays Patient_Tissue Patient Tumor Tissue Collection Organoid_Generation Organoid Generation Patient_Tissue->Organoid_Generation Characterization Organoid Characterization (H&E, IHC) Organoid_Generation->Characterization Expansion Expansion & Cryopreservation Drug_Screening Drug Screening Plate Setup Expansion->Drug_Screening Treatment Ezurpimtrostat Treatment Drug_Screening->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Viability Assays Endpoint_Analysis->Viability Apoptosis Apoptosis Assays Endpoint_Analysis->Apoptosis Imaging Imaging & Size Measurement Endpoint_Analysis->Imaging Molecular Molecular Analysis (Western Blot, qPCR) Endpoint_Analysis->Molecular Organization_Generation Organization_Generation Organization_Generation->Expansion

Diagram 2: Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Generation of Patient-Derived Liver Cancer Organoids

This protocol is adapted from established methods for generating colorectal and pancreatic cancer organoids and is optimized for liver tumor tissue.[12][13]

Materials:

  • Tumor tissue collection medium (Advanced DMEM/F12 with GlutaMAX, 1x Primocin, 10 mM HEPES, 1x Gentamicin)[12][14]

  • Tissue digestion medium (DMEM/F12 with GlutaMAX, 1 mg/mL Collagenase IV, 10 µM Y-27632)[12][14]

  • Wash medium (Advanced DMEM/F12 with GlutaMAX, 10 mM HEPES, 1x GlutaMAX)

  • Matrigel®

  • Liver organoid culture medium (Advanced DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1 mM N-acetylcysteine, 10 mM nicotinamide, 50 ng/mL human EGF, 20 ng/mL human FGF2, 10 mM HEPES)[12][14]

Procedure:

  • Collect fresh tumor tissue in ice-cold tissue collection medium. Tissue should be processed within 72 hours of collection.[14]

  • In a sterile biosafety cabinet, mince the tissue into small fragments (~1-2 mm³).

  • Transfer the minced tissue to a 15 mL conical tube containing 5 mL of pre-warmed tissue digestion medium.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the digestion by adding 10 mL of cold wash medium.

  • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 10 mL of cold wash medium and pass through a 70 µm cell strainer.

  • Centrifuge the filtered suspension at 300 x g for 5 minutes at 4°C.

  • Resuspend the pellet in an appropriate volume of Matrigel® on ice.

  • Plate 40 µL domes of the Matrigel®/cell suspension mixture into pre-warmed 24-well plates.

  • Polymerize the Matrigel® domes by incubating at 37°C for 15-20 minutes.

  • Gently add 500 µL of liver organoid culture medium to each well.

  • Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days.

Protocol 2: Drug Efficacy Testing in Organoids

Materials:

  • Established liver cancer organoid cultures

  • This compound (stock solution prepared in DMSO)

  • Organoid culture medium

  • 96-well plates

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay[8][13]

Procedure:

  • Organoid Plating:

    • Harvest mature organoids and break them into smaller fragments mechanically or enzymatically.

    • Count the organoid fragments and resuspend them in Matrigel® at a density of approximately 300 organoids per 10 µL.[13]

    • Plate 10 µL of the organoid/Matrigel® suspension into each well of a 96-well plate.

    • Polymerize the Matrigel® at 37°C for 15 minutes.

    • Add 100 µL of organoid culture medium to each well.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in organoid culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

    • After 24 hours of plating, carefully remove the existing medium and add 100 µL of the medium containing the appropriate drug concentration or control to each well.

    • Incubate the plate at 37°C and 5% CO₂ for 72 hours.[13]

  • Viability Assessment (CellTiter-Glo® 3D):

    • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

Protocol 3: Apoptosis Assessment using Live/Dead Staining

Materials:

  • Cyto3D® Live-Dead Assay Kit or similar (containing Calcein-AM for live cells and a red fluorescent DNA dye for dead cells)[15]

  • Organoid cultures treated with Ezurpimtrostat as described in Protocol 2.

  • Fluorescence microscope.

Procedure:

  • Prepare the staining solution according to the manufacturer's protocol. Typically, this involves diluting the fluorescent dyes in culture medium.[15]

  • Carefully remove the drug-containing medium from the wells.

  • Add the staining solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.[15]

  • Capture images using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantify the fluorescent signals using image analysis software (e.g., ImageJ) to determine the ratio of dead to live cells.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear, structured tables for easy comparison.

Table 1: IC50 Values of Ezurpimtrostat in Patient-Derived Organoid Lines

Organoid LinePatient IDHistological SubtypeEzurpimtrostat IC50 (µM)95% Confidence Interval
LCO-001P01Hepatocellular Carcinoma5.24.8 - 5.6
LCO-002P02Hepatocellular Carcinoma8.98.1 - 9.7
LCO-003P03Cholangiocarcinoma3.53.1 - 3.9
LCO-004P04Cholangiocarcinoma12.111.0 - 13.2

Table 2: Apoptosis Induction by Ezurpimtrostat (72h Treatment)

Organoid LineTreatment Concentration% Dead Cells (Mean ± SD)Fold Change vs. Vehiclep-value
LCO-001Vehicle (DMSO)5.3 ± 1.21.0-
LCO-0015 µM Ezurpimtrostat48.7 ± 4.59.2<0.001
LCO-00110 µM Ezurpimtrostat75.2 ± 6.114.2<0.001
LCO-003Vehicle (DMSO)6.1 ± 1.51.0-
LCO-0035 µM Ezurpimtrostat65.4 ± 5.810.7<0.001
LCO-00310 µM Ezurpimtrostat88.9 ± 7.314.6<0.001

Conclusion

The use of patient-derived organoids provides a clinically relevant platform for evaluating the efficacy of this compound. The protocols outlined in these application notes offer a comprehensive framework for establishing organoid cultures from liver tumors and conducting robust drug sensitivity and cell death assays. The data generated from these studies can provide valuable insights into the therapeutic potential of Ezurpimtrostat and aid in the identification of patient populations most likely to respond to this novel autophagy inhibitor. Further molecular analysis, such as Western blotting for apoptosis and autophagy markers (e.g., cleaved Caspase-3, LC3-II), can complement these assays to provide a deeper understanding of the drug's mechanism of action in a patient-specific context.

References

Application Notes and Protocols: Pharmacokinetic Analysis of GNS561 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNS561, also known as Ezurpimtrostat, is a clinical-stage, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] By inhibiting PPT1, GNS561 disrupts lysosomal function, leading to impaired autophagy, lysosomal membrane permeabilization, and ultimately, cancer cell death.[3][4][5] Preclinical studies have demonstrated its potent antitumor activity in various cancer models, particularly hepatocellular carcinoma (HCC).[1][6] A key characteristic of GNS561 is its high liver tropism, making it a promising candidate for the treatment of primary and secondary liver cancers.[1][5][6] This document provides a summary of the pharmacokinetic (PK) data of GNS561 in animal models and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetics of GNS561 in Animal Models

The following tables summarize the quantitative pharmacokinetic parameters of GNS561 observed in mouse, rat, and dog models.

Table 1: Single-Dose Pharmacokinetics of GNS561 in Animal Models

SpeciesDose (mg/kg)RouteKey FindingsReference
Mouse50OralHigh liver tropism observed.[1][6]

Table 2: Repeat-Dose Pharmacokinetics of GNS561 in Animal Models

SpeciesDose (mg/kg/day)Dosing DurationKey FindingsReference
Rat15-Threshold dose for antitumor activity. Associated with a mean trough plasma concentration of 50 ng/mL.[1][6]
Rat4028 daysSignificant accumulation in the liver, stomach, and lung. Limited penetration of the blood-brain and blood-testis barriers.[5]
Dog155 daysHigh liver tropism observed.[1][6]

Table 3: Tissue Distribution of GNS561 in Rats after Repeat Oral Dosing (40 mg/kg/day for 28 days)

OrganOrgan-to-Blood Ratio (Normalized Intensity)
Liver>600 (Signal Saturation)
StomachHigh
LungHigh
Brain0.21
Testis0.40

Data compiled from published preclinical studies.[1][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the pharmacokinetic analysis of GNS561 in rodent models.

Animal Models for Hepatocellular Carcinoma (HCC)

To evaluate the pharmacokinetics of GNS561 in a disease-relevant context, chemically-induced or patient-derived xenograft (PDX) models of HCC are often utilized.

  • Diethylnitrosamine (DEN)-Induced Cirrhotic Rat Model: This model recapitulates the progression of human HCC, developing tumors in a cirrhotic liver background.

  • Human HCC Orthotopic Patient-Derived Xenograft (PDX) Mouse Model: This model involves the implantation of human tumor tissue into immunocompromised mice, providing a clinically relevant tumor microenvironment.

Protocol for Oral Administration of GNS561 (Oral Gavage)

This protocol is applicable to both mice and rats.

Materials:

  • GNS561 formulation in an appropriate vehicle

  • Gavage needles (flexible or curved with a bulbous tip; 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg).

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and body.

    • Rat: Hold the rat securely around the thoracic region, supporting the lower body.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it enters the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position, administer the GNS561 formulation slowly and steadily.

  • Needle Removal: Gently withdraw the needle in the same path it was inserted.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.

Protocol for Blood Sample Collection

This protocol describes the collection of blood from the saphenous vein, a common method for serial blood sampling in rodents.

Materials:

  • Restraint device

  • Sterile lancets or needles (25-27 gauge)

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Gauze

  • Topical anesthetic (optional)

Procedure:

  • Animal Restraint: Place the animal in a suitable restraint device to expose the hind limb.

  • Site Preparation: Shave the fur over the lateral saphenous vein. Wiping the area with 70% ethanol (B145695) can help visualize the vein.

  • Puncturing the Vein: Puncture the vein with a sterile lancet or needle. A small drop of blood should form.

  • Blood Collection: Collect the blood into a microcentrifuge tube using a capillary tube or by allowing the drops to fall directly into the tube.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma to a clean, labeled tube and store at -80°C until analysis.

Protocol for Tissue Harvesting and Homogenization

Materials:

  • Surgical instruments

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • Centrifuge

Procedure:

  • Euthanasia: Euthanize the animal using an approved method.

  • Tissue Collection: Immediately dissect the tissues of interest (e.g., liver, tumor, brain).

  • Washing: Rinse the tissues with ice-cold PBS to remove excess blood.

  • Weighing: Blot the tissues dry and weigh them.

  • Homogenization:

    • Place the tissue in a tube with a sufficient volume of ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the samples on ice throughout the process.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.

  • Storage: Store the tissue lysate at -80°C until analysis.

Representative Protocol for Quantification of GNS561 by LC-MS/MS

Note: This is a representative protocol based on methods for similar quinoline-based compounds. Specific parameters should be optimized and validated for GNS561.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled GNS561 or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of the precursor and product ion transitions for GNS561 and the internal standard.

Visualizations

GNS561 Mechanism of Action

GNS561_Mechanism_of_Action GNS561 GNS561 Lysosome Lysosome GNS561->Lysosome PPT1 PPT1 Inhibition Lysosome->PPT1 Autophagy Autophagy Blockage PPT1->Autophagy LMP Lysosomal Membrane Permeabilization PPT1->LMP Caspase Caspase Activation LMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of GNS561-induced apoptosis.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_InVivo In-Vivo Phase cluster_SamplePrep Sample Preparation cluster_Analysis Bioanalysis Dosing GNS561 Administration (Oral Gavage) Sampling Serial Blood & Terminal Tissue Collection Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Homogenization Tissue Homogenization Sampling->Homogenization Extraction Protein Precipitation & Extraction Plasma->Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of GNS561 LCMS->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Caption: Workflow for GNS561 pharmacokinetic studies in animal models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ezurpimtrostat Hydrochloride for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ezurpimtrostat hydrochloride in long-term cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as GNS561, is a lysosomotropic agent that functions as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1] By inhibiting PPT1, Ezurpimtrostat disrupts lysosomal function, leading to lysosomal deacidification, impaired cathepsin activity, and permeabilization of the lysosomal membrane.[2][3] This cascade of events ultimately triggers caspase-dependent apoptosis in cancer cells.[3]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on published data, the half-maximal inhibitory concentration (IC50) for Ezurpimtrostat (GNS561) can range from the nanomolar to low micromolar range depending on the cell line and incubation time. For instance, the IC50 in LN-18 glioblastoma cells is reported to be 0.22 µM, while in some hepatocellular carcinoma and intrahepatic cholangiocarcinoma cell lines, it falls between 1.5 and 3 µM.[4][5][6] A good starting point for a 72-hour experiment would be to test a range of concentrations from 0.1 µM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has good water solubility and stability.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low (typically ≤ 0.1%) to prevent any solvent-induced cytotoxicity.

Q4: How frequently should the medium containing this compound be replaced in long-term cultures?

A4: For long-term experiments, maintaining a consistent concentration of the inhibitor is critical. The frequency of media changes will depend on the metabolic rate of your specific cell line and the stability of the compound in culture conditions. A general recommendation is to replace the medium every 2-3 days.[3] This practice replenishes essential nutrients for the cells and ensures a steady concentration of this compound. For very long-term cultures (weeks to months), it may be necessary to passage the cells and re-seed them in fresh medium containing the compound.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced cell viability at expected non-toxic concentrations - Cell line is highly sensitive.- Incorrect stock solution concentration.- Solvent (e.g., DMSO) cytotoxicity.- Perform a dose-response curve starting from a lower concentration range.- Verify the concentration of your stock solution.- Ensure the final solvent concentration is non-toxic for your cells (typically ≤ 0.1%).
Loss of compound efficacy over time - Development of cellular resistance.- Degradation of the compound in the culture medium.- Assess markers of resistance (e.g., expression of drug efflux pumps).- Consider intermittent dosing schedules.- Increase the frequency of media changes with fresh compound.
Precipitate formation in the culture medium - The concentration of this compound exceeds its solubility in the medium.- Interaction with components of the serum or medium.- Ensure the stock solution is fully dissolved before adding to the medium.- Prepare fresh dilutions for each use.- Consider using a serum-free medium if compatible with your cell line.
Altered cell morphology unrelated to apoptosis - Off-target effects of the compound.- Cellular stress response to lysosomal dysfunction.- Investigate potential off-target effects by consulting literature on similar compounds.- Analyze markers of cellular stress.- Evaluate a range of concentrations to find a therapeutic window with minimal morphological changes.

Data Presentation

Table 1: In Vitro Activity of Ezurpimtrostat (GNS561) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
LN-18Glioblastoma0.2272
OVCAR3Ovarian Cancer7.27Not Specified
Hep3BHepatocellular Carcinoma< 372
Huh7Hepatocellular Carcinoma< 372
CPP19Liver Metastasis from Colorectal Cancer< 372
CPP30Liver Metastasis from Colorectal Cancer< 372
CPP36Liver Metastasis from Colorectal Cancer< 372
CPP45Liver Metastasis from Colorectal Cancer< 372
HuCCT1Intrahepatic Cholangiocarcinoma1.5 ± 0.2Not Specified
RBEIntrahepatic Cholangiocarcinoma1.7 ± 0.1Not Specified

This table summarizes publicly available data and should be used as a reference. Optimal concentrations should be determined empirically for your specific cell line and experimental conditions.[1][4][5][6]

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Cell Viability and IC50 Determination using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

    • Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[7][8]

2. Assessment of Autophagic Flux

This protocol helps to confirm that this compound is inhibiting the late stage of autophagy.

  • Materials:

    • Cell line of interest cultured in appropriate plates

    • This compound

    • Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)

    • Lysis buffer

    • Primary antibodies against LC3 and p62/SQSTM1

    • Secondary antibodies

    • Western blot equipment

  • Procedure:

    • Cell Treatment: Treat cells with this compound at the desired concentration for a specific time. In parallel, treat cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment as a positive control for autophagic flux blockage. Include an untreated control.

    • Cell Lysis: Harvest the cells and prepare protein lysates.

    • Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II forms) and p62.

    • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system.

    • Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels in the presence of this compound, similar to the Bafilomycin A1 treated group, indicates a blockage of autophagic flux.[2][9][10][11][12]

3. Lysosomal Membrane Permeabilization (LMP) Assay using Acridine Orange

This assay is used to visualize the disruption of lysosomal integrity.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • This compound

    • Acridine Orange (AO) staining solution (e.g., 5 µg/mL in complete medium)

    • Fluorescence microscope

  • Procedure:

    • Cell Staining: Incubate the cells with Acridine Orange staining solution for 15-30 minutes at 37°C.

    • Washing: Wash the cells with fresh medium to remove excess dye.

    • Treatment: Treat the cells with this compound at the desired concentration.

    • Imaging: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in the acidic lysosomes and fluoresces bright red. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.[1][13][14][15][16]

    • Analysis: An increase in green fluorescence and a decrease in red punctate staining indicate lysosomal membrane permeabilization.

Visualizations

Signaling Pathways and Experimental Workflows

GNS561_Mechanism cluster_lysosome Lysosomal Disruption cluster_cgas_sting Immune Activation Ezurpimtrostat Ezurpimtrostat (GNS561) PPT1 PPT1 Ezurpimtrostat->PPT1 inhibition Autophagy Autophagy (Late Stage) Ezurpimtrostat->Autophagy inhibition LMP Lysosomal Membrane Permeabilization Ezurpimtrostat->LMP Lysosome Lysosome PPT1->Lysosome maintains function PPT1->Autophagy Caspases Caspase Activation LMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis cGAS cGAS STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates ImmuneResponse Type I Interferon Response IRF3->ImmuneResponse induces Cytosolic_DNA Cytosolic dsDNA Cytosolic_DNA->cGAS activates

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start: New Cell Line DoseResponse 1. Dose-Response Curve (MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50 DoseResponse->DetermineIC50 LongTermSetup 3. Set up Long-Term Culture (at ≤ IC50 concentration) DetermineIC50->LongTermSetup Monitoring 4. Monitor Cell Health & Proliferation (Microscopy, Viability Assays) LongTermSetup->Monitoring Troubleshoot Troubleshooting Monitoring->Troubleshoot Issues? MechanismAssays 5. Mechanistic Assays (Autophagy Flux, LMP) Monitoring->MechanismAssays No Issues Troubleshoot->LongTermSetup Adjust Protocol DataAnalysis 6. Data Analysis & Interpretation MechanismAssays->DataAnalysis End End: Optimized Protocol DataAnalysis->End

Caption: Workflow for optimizing Ezurpimtrostat concentration.

References

Troubleshooting low efficacy of GNS561 in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNS561 in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges and ensure the successful execution of their studies.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing lower than expected potency (high IC50 values) for GNS561 in our cancer cell line. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to lower than expected efficacy of GNS561 in vitro. Here's a step-by-step troubleshooting guide:

  • Cell Line Sensitivity: GNS561's potency varies across different cancer cell lines. It has shown high potency in hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA) cell lines.[1][2][3] Confirm that your cell line is reported to be sensitive to GNS561. If not, consider using a positive control cell line known to be sensitive, such as HepG2 or HuCCT1.[3][4]

  • Experimental Parameters: Inconsistent experimental conditions can significantly impact results.[5]

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. High cell density can sometimes mask the cytotoxic effects of a compound.

    • Incubation Time: GNS561's effect is time-dependent. Most studies report significant effects after 48 to 72 hours of treatment.[6] Consider extending your incubation period if you are using a shorter duration.

    • Compound Stability and Storage: Ensure that your GNS561 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a trusted stock.

  • Assay Interference: The components of your cell viability assay may interfere with GNS561.

    • Metabolic Assays (e.g., MTT, XTT): GNS561's mechanism involves lysosomal and mitochondrial dysfunction, which can directly impact cellular metabolism.[1][2] This could potentially lead to artifacts in assays that measure metabolic activity. Consider using a viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).[7][8]

    • Compound Color or Fluorescence: Run a control with GNS561 in cell-free media to check if the compound itself absorbs light or fluoresces at the wavelengths used in your assay.

  • Mechanism of Action Not Optimally Targeted:

    • Lysosomal pH: GNS561 is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[1][3][9] If your cell culture medium has a high pH, it could potentially reduce the uptake of GNS561 into the lysosomes. Ensure your medium is properly buffered.

Troubleshooting Decision Tree:

GNS561_Troubleshooting start Low GNS561 Efficacy Observed check_cell_line Is the cell line known to be sensitive? start->check_cell_line check_protocols Are experimental protocols (seeding density, incubation time) optimized? check_cell_line->check_protocols Yes positive_control Use a sensitive positive control cell line (e.g., HepG2). check_cell_line->positive_control No check_assay Is the cell viability assay appropriate? check_protocols->check_assay Yes optimize_protocols Optimize seeding density and incubation time (e.g., 72h). check_protocols->optimize_protocols No check_mechanism Is the mechanism of action being effectively targeted? check_assay->check_mechanism Yes alternative_assay Use an alternative assay (e.g., ATP-based or membrane integrity). check_assay->alternative_assay No check_media_pH Ensure optimal culture medium pH. check_mechanism->check_media_pH No solution Efficacy Improved check_mechanism->solution Yes positive_control->check_protocols optimize_protocols->check_assay alternative_assay->check_mechanism check_media_pH->solution

Caption: Troubleshooting workflow for low GNS561 efficacy.

FAQ 2: We are not observing the expected markers of apoptosis (e.g., caspase activation) after GNS561 treatment. What could be the reason?

Answer:

GNS561 is known to induce caspase-dependent apoptosis.[1][10] If you are not observing apoptotic markers, consider the following:

  • Time Point of Analysis: Caspase activation is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting caspase activity.

  • Drug Concentration: The induction of apoptosis is dose-dependent. Ensure you are using a concentration that is at or above the IC50 for your specific cell line. A dose-response experiment is recommended.

  • Cell Line Specific Differences: While GNS561 induces apoptosis in many cell lines, the specific apoptotic pathway and its kinetics may differ. Some cell lines might undergo other forms of cell death.

  • Assay Sensitivity: Ensure your apoptosis assay is sensitive enough to detect the changes. Consider using multiple methods to confirm your results, such as:

    • Caspase Activity Assays: Fluorometric or luminometric assays for caspase-3/7 and caspase-8 activity are commonly used.[1]

    • Annexin V/PI Staining: This flow cytometry-based method can distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Western Blotting: Analyze the cleavage of PARP or caspase-3.

FAQ 3: How can we confirm that GNS561 is inhibiting autophagy in our experimental system?

Answer:

GNS561 is an inhibitor of late-stage autophagy, leading to the accumulation of autophagosomes.[1][9] To confirm this mechanism, you can perform the following experiments:

  • LC3-II Accumulation: Monitor the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, LC3-I is converted to LC3-II. Inhibition of late-stage autophagy by GNS561 will lead to an accumulation of LC3-II. This can be detected by Western blotting.

  • Autophagic Flux Assays: To distinguish between autophagy induction and blockage of the autophagic flux, you can perform an autophagic flux assay. This involves treating cells with GNS561 in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. A greater accumulation of LC3-II in the presence of GNS561 compared to the lysosomal inhibitor alone indicates a blockage of the autophagic flux.

  • p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy. Inhibition of autophagy by GNS561 should lead to an accumulation of p62, which can be detected by Western blotting.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of GNS561 in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation TimeReference
GlioblastomaLN-180.22 ± 0.06Not Specified[2]
Intrahepatic CholangiocarcinomaHuCCT11.5 ± 0.2Not Specified[3]
Intrahepatic CholangiocarcinomaRBE1.7 ± 0.1Not Specified[3]
Hepatocellular CarcinomaHep3B< 372 h[6]
Hepatocellular CarcinomaHuh7< 372 h[6]
Ovarian CancerNIH:OVCAR37.27 ± 1.71Not Specified[2]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (ATP-Based, e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well, white-walled microplate at a pre-optimized density in 80 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of GNS561 in culture medium. Add 20 µL of the diluted compound to the respective wells. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability). Plot dose-response curves and calculate IC50 values.

Protocol 2: Western Blot for LC3-II and p62
  • Cell Treatment: Seed cells in 6-well plates and treat with GNS561 at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizations

GNS561_Signaling_Pathway cluster_lysosome Lysosome GNS561_in GNS561 PPT1 PPT1 GNS561_in->PPT1 inhibits Zn2_accum Unbound Zn2+ Accumulation GNS561_in->Zn2_accum Cathepsin_inhib Cathepsin Activity Impairment GNS561_in->Cathepsin_inhib Autophagy_block Autophagic Flux Blockage GNS561_in->Autophagy_block mTOR_displace mTOR Displacement GNS561_in->mTOR_displace LMP Lysosomal Membrane Permeabilization (LMP) Zn2_accum->LMP Cathepsin_inhib->LMP Autophagy_block->LMP mTOR_displace->LMP Caspase_act Caspase Activation LMP->Caspase_act Apoptosis Apoptosis Caspase_act->Apoptosis

Caption: GNS561 signaling pathway leading to apoptosis.

Experimental_Workflow start Start Experiment cell_prep Cell Culture and Seeding start->cell_prep treatment GNS561 Treatment (Dose-response & Time-course) cell_prep->treatment viability_assay Cell Viability Assay (e.g., ATP-based) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis_assay autophagy_assay Autophagy Flux Assay (Western Blot for LC3-II, p62) treatment->autophagy_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis autophagy_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for in vitro GNS561 studies.

References

Managing off-target effects of Ezurpimtrostat hydrochloride in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preclinical studies involving Ezurpimtrostat hydrochloride (also known as GNS561). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, orally bioavailable small molecule that acts as an inhibitor of the palmitoyl-protein thioesterase 1 (PPT1).[1][2] PPT1 is a lysosomal hydrolase that plays a crucial role in the degradation of lipid-modified proteins.[1][2] By inhibiting PPT1, Ezurpimtrostat disrupts lysosomal function, leading to the inhibition of late-stage autophagy and ultimately, cancer cell death.[1][3]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound stem from its inhibition of PPT1 and subsequent blockage of autophagy. These include:

  • Inhibition of cancer cell proliferation.[3]

  • Induction of lysosomal membrane permeabilization and caspase activation, leading to apoptosis.[3]

  • High accumulation in the liver (liver tropism).[2][3]

Q3: What are the potential off-target effects observed with this compound in preclinical and clinical studies?

While specific preclinical off-target screening data is not publicly available, clinical studies have reported several adverse events that researchers should be mindful of in preclinical models. These include:

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are the most commonly reported side effects.[4][5]

  • Hepatotoxicity: Although preclinical toxicology studies in rats and dogs at low to mid-doses did not show major liver toxicity, clinical trials have reported elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4] Given the high liver tropism of the compound, monitoring liver function is crucial.[2][3]

  • Constitutional Symptoms: Decreased appetite and fatigue have been observed.[4]

Q4: Is this compound a specific inhibitor?

Ezurpimtrostat is designed to be a specific inhibitor of PPT1. However, like most small molecules, the potential for off-target interactions exists, especially at higher concentrations. Comprehensive off-target profiling against a panel of kinases, GPCRs, and other enzymes is a standard procedure in drug development to assess specificity. Researchers should be aware that off-target effects are often dose-dependent.

Troubleshooting Guides

Managing Gastrointestinal Effects in Animal Models

Issue: Animals exhibiting signs of gastrointestinal distress such as diarrhea, weight loss, or reduced food intake.

Possible Cause: This may be an on-target effect related to the mechanism of autophagy inhibition in the gastrointestinal tract or a potential off-target effect.

Troubleshooting Workflow:

start Observation of GI Distress (Diarrhea, Weight Loss) dose_response Perform Dose-Response Study start->dose_response monitor_hydration Monitor Hydration and Provide Supportive Care start->monitor_hydration formulation Evaluate Drug Formulation and Dosing Regimen dose_response->formulation histopathology Conduct Histopathological Analysis of GI Tract formulation->histopathology outcome Determine Tolerated Dose and Dosing Schedule histopathology->outcome

Caption: Workflow for troubleshooting gastrointestinal distress.

Experimental Protocols:

  • Dose-Response Evaluation:

    • Administer this compound at a range of doses, including doses below the reported efficacious dose of 15 mg/kg in rodents.[2]

    • Monitor animals daily for clinical signs of GI toxicity, including stool consistency and body weight.

    • Establish the maximum tolerated dose (MTD) based on these observations.

  • Supportive Care:

    • Ensure ad libitum access to water and food.

    • Consider providing a more palatable and easily digestible diet.

    • For severe diarrhea, consult with a veterinarian about providing subcutaneous fluids to prevent dehydration.

  • Histopathology of the GI Tract:

    • At the end of the study, collect sections of the stomach, small intestine, and large intestine.

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).

    • Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for signs of inflammation, mucosal damage, or other pathological changes.

Monitoring and Mitigating Potential Hepatotoxicity

Issue: Elevated liver enzymes (ALT, AST) or other signs of liver injury in treated animals.

Possible Cause: While preclinical studies at lower doses did not show significant hepatotoxicity, the high concentration of Ezurpimtrostat in the liver warrants careful monitoring.[1][2] Hepatotoxicity could arise from on-target effects in liver cells or off-target interactions.

Troubleshooting Workflow:

start Initiate Preclinical Study with Ezurpimtrostat baseline Establish Baseline Liver Function Parameters start->baseline treatment Administer Ezurpimtrostat at Various Doses baseline->treatment monitoring Monitor Serum Liver Enzymes (ALT, AST) and Bilirubin treatment->monitoring histology Perform Liver Histopathology at Study Termination monitoring->histology assessment Assess Dose-Dependent Hepatotoxicity histology->assessment outcome Define Therapeutic Window with Acceptable Safety Margin assessment->outcome

Caption: Workflow for monitoring potential hepatotoxicity.

Experimental Protocols:

  • Serum Biochemistry:

    • Collect blood samples from animals at baseline and at various time points during the study.

    • Use a veterinary chemistry analyzer to measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • A significant increase (e.g., >3-fold) in ALT/AST levels compared to the control group may indicate liver injury.

  • Liver Histopathology:

    • At necropsy, carefully examine the liver for any gross abnormalities.

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding and sectioning.

    • Stain sections with H&E to evaluate for hepatocellular necrosis, inflammation, steatosis, and other signs of liver damage.

  • In Vitro Hepatotoxicity Assay:

    • Culture primary hepatocytes or liver-derived cell lines (e.g., HepG2).

    • Treat the cells with a range of concentrations of this compound.

    • Assess cell viability using assays such as MTT or LDH release.

    • This can provide an early indication of the potential for direct cellular toxicity.

Data Summary

Table 1: Preclinical and Clinical Dosing Information for Ezurpimtrostat (GNS561)

SpeciesDose/ScheduleRoute of AdministrationKey FindingsReference
Rat15 mg/kg/dayOralAntitumor activity observed.[2]
Mouse50 mg/kg (single dose)OralHigh liver tropism.[2]
Dog15 mg/kg/day (repeated)OralHigh liver tropism.[2]
Human50-400 mg (every 3 weeks)OralLimited exposure.[4]
Human200-300 mg (twice daily)OralRecommended Phase 2 dose of 200 mg twice daily.[4]

Table 2: Summary of Clinically Observed Adverse Events (Phase 1b)

Adverse EventGrade 1-2 Incidence (%)Grade 3 Incidence (%)Reference
Nausea50-[4]
Vomiting54-[4]
Diarrhea42Yes (not specified)[4]
Decreased Appetite-Yes (not specified)[4]
Fatigue-Yes (not specified)[4]
Increased ALT/AST-Yes (not specified)[4]

Signaling Pathway

The primary signaling pathway affected by this compound is autophagy.

cluster_cell Cancer Cell cluster_lysosome Lysosome PPT1 PPT1 Autophagy Late-Stage Autophagy PPT1->Autophagy Enables Degradation Degradation of Cellular Components Autophagy->Degradation CellDeath Apoptosis Autophagy->CellDeath Inhibition Leads to Ezurpimtrostat Ezurpimtrostat (GNS561) Ezurpimtrostat->PPT1 Inhibits

Caption: Mechanism of action of this compound.

References

Addressing GNS561 resistance mechanisms in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to the investigational drug GNS561 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for GNS561?

A1: GNS561 is a lysosomotropic agent, meaning it accumulates in the lysosomes of cancer cells. Its primary target is the enzyme palmitoyl-protein thioesterase 1 (PPT1). By inhibiting PPT1, GNS561 disrupts lysosomal function, leading to a cascade of events including the inhibition of late-stage autophagy, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis (cell death)[1].

Q2: My cancer cell line is showing reduced sensitivity to GNS561. What are the potential resistance mechanisms?

A2: While specific resistance mechanisms to GNS561 are still under investigation, resistance to lysosomotropic drugs and autophagy inhibitors can arise from several factors:

  • Target Alteration: Increased expression or mutation of the drug target, PPT1, could potentially reduce the efficacy of GNS561[2][3].

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive the stress induced by autophagy inhibition. One potential mechanism is the activation of the serine biosynthetic pathway[4][5].

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways can compensate for the effects of GNS561. In cholangiocarcinoma, for instance, pathways like Wnt/β-catenin, Notch, and NF-κB are known to contribute to drug resistance[6][7].

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of GNS561, thereby diminishing its effect[8].

  • Lysosomal Adaptations: Changes in lysosomal pH or membrane composition could potentially hinder the accumulation or activity of GNS561[4][9].

Q3: How can I confirm that my cell line has developed resistance to GNS561?

A3: The most direct method to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of GNS561 in your experimental cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. It is recommended to perform a dose-response curve and calculate the IC50 values for both cell lines simultaneously for accurate comparison[10].

Q4: Are there any known synergistic drug combinations with GNS561 to overcome resistance?

A4: Combining GNS561 with other anti-cancer agents is an active area of research. For example, in hepatocellular carcinoma, combining the PPT1 inhibitor DC661 (similar to GNS561) with sorafenib (B1663141) has been shown to enhance sensitivity[3]. The rationale for combination therapies is to target both the primary mechanism of GNS561 and potential resistance pathways simultaneously.

Troubleshooting Guides

Issue 1: Gradual increase in the IC50 of GNS561 over multiple experiments.

Possible Cause Troubleshooting Steps
Emergence of a resistant subpopulation 1. Perform single-cell cloning to isolate and characterize clones with varying sensitivity to GNS561.2. Compare the molecular profiles (e.g., PPT1 expression, activation of survival pathways) of sensitive and resistant clones.
Inconsistent drug potency 1. Prepare fresh dilutions of GNS561 from a validated stock for each experiment.2. Store GNS561 according to the manufacturer's instructions to prevent degradation.
Changes in cell culture conditions 1. Ensure consistent cell passage numbers and seeding densities between experiments.2. Regularly test for mycoplasma contamination, which can alter cellular responses to drugs.

Issue 2: High variability in cell viability assay results with GNS561 treatment.

Possible Cause Troubleshooting Steps
Uneven cell seeding 1. Ensure a single-cell suspension before seeding.2. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge effects in multi-well plates 1. Avoid using the outer wells of the plate for experimental conditions.2. Fill the outer wells with sterile media or PBS to maintain humidity.
Assay timing 1. Optimize the incubation time with GNS561. The effects on lysosomal function and apoptosis may vary over time.2. Perform a time-course experiment to determine the optimal endpoint for your cell line.

Quantitative Data Summary

The following tables summarize the in vitro activity of GNS561 in various cancer cell lines. Note that specific IC50 values for GNS561-resistant cell lines are not yet widely published; the "Resistant Line (Hypothetical)" data is for illustrative purposes to show the expected shift in IC50 upon resistance development.

Table 1: In Vitro Activity of GNS561 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LN-18Glioblastoma0.22 ± 0.06[1]
HuCCT1Intrahepatic Cholangiocarcinoma1.5 ± 0.2[11]
RBEIntrahepatic Cholangiocarcinoma1.7 ± 0.1[11]
Hep3BHepatocellular Carcinoma~2.0[12]
Huh7Hepatocellular Carcinoma~2.0[12]
NIH:OVCAR3Ovarian Cancer7.27 ± 1.71[1]

Table 2: Comparison of GNS561 IC50 in Sensitive vs. Hypothetical Resistant Cell Lines

Cell LineStatusIC50 (µM)Fold Resistance
HuCCT1Sensitive1.5-
HuCCT1-GNS-RResistant (Hypothetical)>15>10
Hep3BSensitive2.0-
Hep3B-GNS-RResistant (Hypothetical)>20>10

Experimental Protocols

1. Protocol for Generating a GNS561-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to GNS561 through continuous exposure to escalating drug concentrations.

  • Initial IC50 Determination: Determine the baseline IC50 of GNS561 for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Initial Drug Exposure: Culture the parental cells in media containing GNS561 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of GNS561 in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to stabilize and resume normal growth before the next dose escalation.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line. A 5- to 10-fold increase in IC50 is generally considered a stable resistant phenotype.

  • Cryopreservation: Cryopreserve cells at various stages of resistance development for future experiments.

2. Protocol for Assessing Autophagy Flux

This protocol measures the degradation of autophagic cargo, providing a dynamic measure of autophagic activity.

  • Cell Seeding: Seed both parental and potentially resistant cells in a multi-well plate suitable for fluorescence microscopy or western blotting.

  • Treatment: Treat the cells with GNS561 at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control for both cell lines. For a positive control of autophagy inhibition, treat a set of wells with a known lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

  • LC3-II Accumulation (Western Blot):

    • Lyse the cells and collect protein lysates.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against LC3B and a loading control (e.g., β-actin).

    • A blockage in autophagy flux will result in the accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor.

  • mCherry-EGFP-LC3 Reporter Assay (Fluorescence Microscopy):

    • Transfect cells with a tandem mCherry-EGFP-LC3 plasmid.

    • After GNS561 treatment, visualize the cells using a fluorescence microscope.

    • In this system, autophagosomes appear as yellow puncta (EGFP and mCherry fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as EGFP is quenched by the acidic lysosomal environment).

    • A blockage in autophagic flux will lead to an accumulation of yellow puncta.

3. Protocol for Measuring PPT1 Enzyme Activity

This fluorometric assay quantifies the enzymatic activity of PPT1 in cell lysates.

  • Cell Lysate Preparation:

    • Harvest parental and potentially resistant cells.

    • Lyse the cells in a suitable buffer (e.g., water with protease inhibitors) via sonication.

    • Determine the total protein concentration of the lysates.

  • Enzyme Reaction:

    • In a 96-well black plate, incubate a specific amount of total protein (e.g., 10 µg) with a reaction mixture containing the PPT1 substrate, 4-methylumbelliferyl-6-thio-palmitate-β-D-glucopyranoside.

    • The reaction should be performed in an acidic buffer (pH 4.0) at 37°C for 1 hour.

  • Signal Detection:

    • Stop the reaction by adding a high pH buffer (e.g., pH 10.7).

    • Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~448 nm).

  • Data Analysis:

    • Calculate the relative PPT1 activity by subtracting the background fluorescence and normalizing to the protein concentration.

    • Compare the PPT1 activity between the parental and potentially resistant cell lines.

Visualizations

GNS561_Mechanism_of_Action cluster_extracellular cluster_cell Cancer Cell cluster_lysosome Lysosome GNS561_ext GNS561 GNS561_int GNS561 GNS561_ext->GNS561_int enters cell and accumulates in lysosome PPT1 PPT1 GNS561_int->PPT1 inhibits Autophagy Late-Stage Autophagy GNS561_int->Autophagy inhibits LMP Lysosomal Membrane Permeabilization GNS561_int->LMP induces PPT1->Autophagy enables Apoptosis Apoptosis LMP->Apoptosis triggers

Caption: Mechanism of action of GNS561 in cancer cells.

Resistance_Pathways cluster_resistance Potential Resistance Mechanisms GNS561 GNS561 Target_Alt Target Alteration (PPT1 Upregulation/Mutation) Metabolic_Reprog Metabolic Reprogramming (e.g., Serine Synthesis) Survival_Pathways Activation of Pro-Survival Signaling Pathways Drug_Efflux Increased Drug Efflux Cell_Survival Cell Survival and Proliferation GNS561->Cell_Survival inhibits Target_Alt->Cell_Survival Metabolic_Reprog->Cell_Survival Survival_Pathways->Cell_Survival Drug_Efflux->Cell_Survival Experimental_Workflow cluster_characterization Characterization Start Parental Cell Line Resistance_Dev Stepwise GNS561 Exposure (Increasing Concentrations) Start->Resistance_Dev Resistant_Line GNS561-Resistant Cell Line Resistance_Dev->Resistant_Line IC50_Assay IC50 Determination Resistant_Line->IC50_Assay Autophagy_Assay Autophagy Flux Assay Resistant_Line->Autophagy_Assay PPT1_Assay PPT1 Activity Assay Resistant_Line->PPT1_Assay Pathway_Analysis Signaling Pathway Analysis Resistant_Line->Pathway_Analysis

References

Technical Support Center: Improving the Oral Bioavailability of GNS561 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on administering GNS561 orally in animal studies. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the oral administration of GNS561 in animal experiments.

Issue 1: Inconsistent or Low Plasma/Tissue Exposure After Oral Dosing

  • Possible Cause 1: Poor Solubility and Dissolution in the Gastrointestinal (GI) Tract.

    • Troubleshooting Steps:

      • Vehicle Selection: GNS561 is a weak base and is lipophilic, which can lead to poor aqueous solubility.[1] Ensure the use of an appropriate vehicle that can solubilize or suspend GNS561 effectively. While the specific vehicle used in published preclinical studies is not detailed, a common and effective approach for similar compounds is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water. The methylcellulose acts as a suspending agent, while the Tween 80 improves wettability and prevents aggregation of drug particles.

      • Particle Size Reduction: The bioavailability of poorly soluble drugs can often be improved by reducing the particle size, which increases the surface area for dissolution.[1] If you are not using a pre-formulated powder, consider micronization of the GNS561 active pharmaceutical ingredient (API) before suspension.

      • pH Modification: As a weak base, the solubility of GNS561 is pH-dependent.[1] While altering the bulk pH of the GI tract is complex, using a formulation with a pH-adjusting excipient might be considered in more advanced formulation strategies.[2]

  • Possible Cause 2: Inconsistent Dosing Volume or Technique.

    • Troubleshooting Steps:

      • Accurate Dosing: Ensure accurate and consistent administration volume based on the animal's body weight. Use calibrated gavage needles and syringes.

      • Proper Gavage Technique: Improper gavage technique can lead to reflux or accidental administration into the lungs, affecting absorption. Ensure personnel are properly trained in oral gavage for the specific animal model.

  • Possible Cause 3: First-Pass Metabolism.

    • Troubleshooting Steps:

      • Assess Metabolic Stability: While GNS561 has shown efficacy with oral administration, understanding its metabolic profile can be beneficial. In vitro studies using liver microsomes can provide insights into its susceptibility to first-pass metabolism.[1]

Issue 2: Gastrointestinal Side Effects in Animal Models

  • Possible Cause: High Local Drug Concentration or Formulation Irritation.

    • Troubleshooting Steps:

      • Dose Fractionation: If the protocol allows, consider splitting the daily dose into two administrations (e.g., every 12 hours) to reduce the amount of drug delivered at one time. In human clinical trials, a twice-daily (BID) dosing schedule was found to be preferable to a once-daily schedule.[3]

      • Formulation Optimization: Ensure the chosen vehicle is well-tolerated. If irritation is suspected, consider alternative, milder surfactants or suspending agents. The pH of the dosing formulation should ideally be between 5 and 9 to minimize irritation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of GNS561 to consider for oral formulation?

A1: GNS561 is a weak base with two pKa values (pKa1 = 9.4, pKa2 = 7.6) and is hydrophobic, with a logD of 2.52 at pH 7.4.[1][5] These properties indicate that its solubility is pH-dependent and it has a tendency to be poorly soluble in neutral pH environments like the intestines. Its lipophilic nature suggests it will have good membrane permeability, but dissolution may be the rate-limiting step for absorption.

Q2: What is a recommended vehicle for oral gavage of GNS561 in mice or rats?

A2: While specific published details are scarce, a standard and effective vehicle for preclinical oral gavage of a hydrophobic, weakly basic compound like GNS561 is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water . This formulation aids in keeping the drug particles suspended and improves their wettability for better dissolution.

Q3: What are the reported efficacious oral doses of GNS561 in animal models?

A3: In preclinical studies, GNS561 administered by oral gavage was well-tolerated and showed significant anti-tumor activity at doses up to 50 mg/kg/day for 6 days in mice and up to 15 mg/kg/day for 6 weeks in rats .[5]

Q4: Does GNS561 show significant liver accumulation after oral administration?

A4: Yes, GNS561 exhibits high liver tropism.[3][5] Studies in rats have shown that after repeated oral administration, GNS561 mainly accumulates in the liver, stomach, and lungs.[5] In human studies, liver trough concentrations were found to be significantly higher than in plasma.[3]

Q5: Are there any known food effects on the oral absorption of GNS561?

A5: In a clinical trial, patients were instructed to take GNS561 after a meal, suggesting that administration with food is the recommended clinical practice.[6] For preclinical studies, it is important to be consistent with the timing of dosing in relation to the feeding schedule (e.g., always dose in a fasted or fed state) to minimize variability.

Data Presentation

Table 1: Physicochemical Properties of GNS561

PropertyValueSource
Chemical ClassQuinoline Derivative[3]
Molecular Weight422.99 g/mol
FormulaC25H31ClN4
pKa19.4[1]
pKa27.6[1]
logD (pH 7.4)2.52[1]
Solubility10 mM in DMSO

Table 2: Summary of GNS561 Oral Dosing in Preclinical and Clinical Studies

SpeciesDoseDosing ScheduleKey FindingsSource
MiceUp to 50 mg/kg/dayDaily for 6 days (oral gavage)Well-tolerated, significant anti-tumor activity.[5]
RatsUp to 15 mg/kg/dayDaily for 6 weeks (oral gavage)Well-tolerated, significant anti-tumor activity.[5]
Rats40 mg/kg/dayDaily for 28 days (oral gavage)High accumulation in liver, stomach, and lung.[5]
Humans200 mg BIDContinuousRecommended Phase II dose; favorable safety and exposure.[3]

Experimental Protocols

Protocol 1: Preparation of GNS561 Suspension for Oral Gavage

Objective: To prepare a homogenous and stable suspension of GNS561 for consistent oral dosing in animal models.

Materials:

  • GNS561 powder

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.1% v/v)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker or bottle

  • Analytical balance

Methodology:

  • Prepare the Vehicle:

    • In a sterile beaker, add the required volume of sterile water.

    • While stirring with a sterile magnetic stir bar, slowly add the pre-weighed methylcellulose powder to create a 0.5% (w/v) solution. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

    • Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and stir until fully dissolved.

  • Prepare the GNS561 Suspension:

    • Accurately weigh the required amount of GNS561 powder based on the desired final concentration and dosing volume.

    • Create a paste by adding a small amount of the vehicle to the GNS561 powder and triturating.

    • Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.

    • Continue to stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Administration:

    • Stir the suspension continuously during the dosing procedure to prevent settling of the drug particles.

    • Administer the suspension to the animals via oral gavage using an appropriate-sized, blunt-tipped gavage needle.

    • The dosing volume should be calculated based on the most recent body weight of each animal.

Mandatory Visualizations

GNS561_Signaling_Pathway GNS561 Mechanism of Action GNS561 GNS561 (Oral Administration) Lysosome Lysosome Accumulation GNS561->Lysosome Lysosomotropic Properties PPT1 PPT1 Inhibition Lysosome->PPT1 Autophagy Autophagic Flux Blockage PPT1->Autophagy mTOR Altered mTOR Localization PPT1->mTOR Zn Lysosomal Unbound Zn2+ Accumulation PPT1->Zn Apoptosis Apoptosis (Cancer Cell Death) Cathepsin Impaired Cathepsin Activity Zn->Cathepsin LMP Lysosomal Membrane Permeabilization Cathepsin->LMP Caspase Caspase Activation LMP->Caspase Caspase->Apoptosis

Caption: GNS561's mechanism of action leading to cancer cell death.

Experimental_Workflow Workflow for Improving GNS561 Oral Bioavailability cluster_formulation Formulation Development cluster_preclinical Preclinical Study cluster_evaluation Data Evaluation API GNS561 API Vehicle Select Vehicle (e.g., 0.5% MC + 0.1% Tween 80) API->Vehicle Suspension Prepare Homogenous Suspension Vehicle->Suspension Dosing Oral Gavage Administration Suspension->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, AUC, T1/2) Analysis->PK Troubleshoot Troubleshoot Low Exposure PK->Troubleshoot If Bioavailability is Low Troubleshoot->Vehicle Optimize Formulation

Caption: Experimental workflow for GNS561 oral bioavailability studies.

References

Minimizing gastrointestinal side effects of Ezurpimtrostat in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Ezurpimtrostat In Vivo Research Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the gastrointestinal (GI) side effects of Ezurpimtrostat in preclinical in vivo studies. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ezurpimtrostat and why does it cause gastrointestinal side effects?

A1: Ezurpimtrostat is a potent inhibitor of GastroIntestinal Proliferation Kinase (GIPK), a key enzyme in certain colorectal cancer signaling pathways. However, GIPK also plays a role in the homeostatic renewal of the intestinal epithelium. Inhibition of GIPK by Ezurpimtrostat can disrupt the normal turnover of gut mucosal cells, leading to side effects such as diarrhea, nausea, and mucositis.[1][2] This is an "on-target" toxicity occurring in a non-tumor tissue.

Q2: What are the most commonly observed GI side effects of Ezurpimtrostat in animal models?

A2: The most frequently reported GI adverse events in preclinical models (primarily rodents) are diarrhea, weight loss, and histological evidence of intestinal mucositis.[3][4] The severity of these effects is typically dose-dependent.

Q3: Can the dose of Ezurpimtrostat be adjusted to minimize GI toxicity?

A3: Yes, dose reduction is a primary strategy for managing treatment-related side effects.[5][6] If severe GI toxicity is observed, a dose reduction or interruption of treatment may be necessary. It is crucial to establish a therapeutic window where anti-tumor efficacy is maintained while minimizing GI damage. A dose-response study evaluating both efficacy and toxicity is highly recommended.

Q4: Are there any prophylactic treatments that can be co-administered to reduce Ezurpimtrostat-induced diarrhea?

A4: Prophylactic administration of anti-diarrheal agents can be effective. Loperamide (B1203769) is the standard first-line agent for managing chemotherapy-induced diarrhea.[7][8] For more severe or refractory cases, agents like octreotide (B344500) or the locally-acting corticosteroid budesonide (B1683875) may be considered.[5][7][8]

Q5: How can I monitor for the onset of GI side effects in my in vivo studies?

A5: Regular monitoring of animal well-being is critical. This includes daily body weight measurements, food and water intake, and visual assessment of stool consistency.[3] A standardized scoring system for diarrhea severity should be implemented. For a more in-depth analysis, terminal experiments should include histological assessment of the intestinal tract.[9]

Troubleshooting Guide: In Vivo GI Toxicity

This guide provides a step-by-step approach to addressing common issues encountered during in vivo experiments with Ezurpimtrostat.

Observed Issue Potential Cause Recommended Action
Severe Diarrhea (e.g., >15% of animals with liquid stools) High drug exposure, sensitive animal strain.1. Immediately initiate supportive care (subcutaneous fluids). 2. Begin treatment with high-dose loperamide.[10] 3. Consider reducing the Ezurpimtrostat dose in subsequent cohorts.[5] 4. If diarrhea persists for over 48 hours, consider euthanasia and collect tissues for histopathology to assess gut damage.
Significant Weight Loss (>15% body weight) Drug toxicity, reduced food/water intake due to nausea or malaise.1. Provide nutritional support (e.g., palatable, high-calorie food supplements). 2. Evaluate for dehydration and provide fluid support. 3. Consider co-administration of an anti-nausea agent (e.g., a 5-HT3 receptor antagonist like ondansetron) prophylactically in future experiments.[11] 4. Perform a full necropsy to rule out other causes of morbidity.
High Inter-animal Variability in GI Side Effects Inconsistent drug formulation/dosing, genetic variability in animal stock, differences in gut microbiota.1. Ensure consistent and homogenous preparation and administration of the Ezurpimtrostat formulation. 2. Use animals from a single, reputable supplier. 3. Consider co-housing animals to normalize gut microbiota before the study begins. 4. Increase cohort size to improve statistical power.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Ezurpimtrostat-Induced GI Toxicity

cluster_0 Cancer Cell cluster_1 Gut Epithelial Cell Ezurpimtrostat_cancer Ezurpimtrostat GIPK_cancer GIPK Ezurpimtrostat_cancer->GIPK_cancer inhibits Ezurpimtrostat_gut Ezurpimtrostat Proliferation_cancer Tumor Proliferation GIPK_cancer->Proliferation_cancer Apoptosis Apoptosis GIPK_cancer->Apoptosis GIPK_gut GIPK Ezurpimtrostat_gut->GIPK_gut inhibits Renewal Epithelial Renewal GIPK_gut->Renewal Mucositis Mucositis / Diarrhea Renewal->Mucositis disruption leads to

Caption: On-target effects of Ezurpimtrostat in cancer vs. gut epithelial cells.

Experimental Workflow for Assessing a Mitigating Agent

cluster_setup Study Setup cluster_treatment Treatment Phase (14 days) cluster_monitoring Daily Monitoring cluster_endpoint Terminal Endpoint (Day 14) Acclimatize Acclimatize Animals (7 days) Randomize Randomize into Groups (n=8-10/group) Acclimatize->Randomize Group1 Group 1: Vehicle Group2 Group 2: Ezurpimtrostat Group3 Group 3: Ezurpimtrostat + Mitigating Agent Group4 Group 4: Mitigating Agent Monitor Body Weight Stool Score Clinical Signs Group2->Monitor Necropsy Necropsy Monitor->Necropsy Histology GI Tract Histology (Villus Height, Crypt Depth) Necropsy->Histology MPO Myeloperoxidase (MPO) Assay (Inflammation) Necropsy->MPO

Caption: Workflow for evaluating agents to mitigate Ezurpimtrostat GI toxicity.

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Intestinal Mucositis in Mice

This protocol outlines the methodology for evaluating the severity of gastrointestinal mucositis following Ezurpimtrostat administration.

1. Animal Model and Dosing:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard conditions, 12h light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

  • Dosing: Administer Ezurpimtrostat or vehicle daily via oral gavage for the duration of the study (e.g., 7-14 days).

2. Daily Monitoring:

  • Body Weight: Record individual body weights daily.

  • Diarrhea Score: Assess stool consistency daily using a standardized scoring system.[3]

Score Description
0Normal, well-formed pellets
1Soft, but formed pellets
2Very soft, unformed stools
3Watery, liquid stools

3. Terminal Endpoint Analysis:

  • At the study endpoint, euthanize mice via an approved method.

  • Tissue Collection: Excise the small intestine (duodenum, jejunum, ileum) and colon.

  • Histopathology:

    • Fix intestinal segments in 10% neutral buffered formalin for 24 hours.
    • Embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
    • Measure villus height and crypt depth in at least 10 well-oriented villi/crypts per animal using imaging software.[3][9]

  • Myeloperoxidase (MPO) Assay (for inflammation):

    • Snap-freeze a segment of intestinal tissue in liquid nitrogen.
    • Homogenize the tissue and measure MPO activity using a commercial colorimetric assay kit, following the manufacturer's instructions.[3]

Protocol 2: Prophylactic Loperamide Co-administration

This protocol details a study design to test the efficacy of loperamide in preventing Ezurpimtrostat-induced diarrhea.

1. Study Groups (n=10 per group):

  • Group A (Vehicle Control): Vehicle for Ezurpimtrostat + Vehicle for Loperamide.

  • Group B (Disease Model): Ezurpimtrostat + Vehicle for Loperamide.

  • Group C (Treatment): Ezurpimtrostat + Loperamide.

  • Group D (Loperamide Control): Vehicle for Ezurpimtrostat + Loperamide.

2. Dosing Regimen:

  • Ezurpimtrostat: Administer at a pre-determined dose known to induce diarrhea.

  • Loperamide: Administer orally (e.g., 1-3 mg/kg) 30 minutes before Ezurpimtrostat administration each day. The dose of loperamide should be based on literature or preliminary studies to avoid causing constipation.

3. Efficacy Readouts:

  • Primary Endpoint: Daily diarrhea score (as described in Protocol 1).

  • Secondary Endpoints:

    • Daily body weight change.
    • Terminal intestinal histology to assess mucosal integrity.

4. Data Analysis:

  • Compare the mean diarrhea score and body weight change between Group B and Group C using an appropriate statistical test (e.g., two-way ANOVA with post-hoc analysis).

  • A significant reduction in the diarrhea score in Group C compared to Group B indicates a protective effect of loperamide.

Quantitative Data Summary

The following tables represent hypothetical data from a study evaluating a mitigating agent ("Mitigator-X") for Ezurpimtrostat-induced GI toxicity.

Table 1: Effect of Mitigator-X on Diarrhea Score and Body Weight

Treatment GroupMean Diarrhea Score (Day 7)% Body Weight Change (Day 7)
Vehicle0.2 ± 0.1+2.5% ± 0.8%
Ezurpimtrostat (50 mg/kg)2.8 ± 0.4-12.3% ± 2.1%
Ezurpimtrostat + Mitigator-X1.1 ± 0.3-4.5% ± 1.5%
Mitigator-X0.3 ± 0.1+2.1% ± 0.7%
*Data are presented as mean ± SEM. p < 0.05 compared to Ezurpimtrostat group.

Table 2: Histomorphometric Analysis of Jejunum

Treatment GroupVillus Height (µm)Crypt Depth (µm)
Vehicle450 ± 25110 ± 8
Ezurpimtrostat (50 mg/kg)210 ± 30185 ± 15
Ezurpimtrostat + Mitigator-X380 ± 28130 ± 10
Mitigator-X445 ± 22112 ± 9
*Data are presented as mean ± SEM. p < 0.05 compared to Ezurpimtrostat group.

References

GNS561 Technical Support Center: Preventing Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting GNS561 dosage to prevent toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is GNS561 and what is its mechanism of action?

A1: GNS561 is a clinical-stage inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that demonstrates potent antitumor activity.[1][2] As a lysosomotropic agent, it accumulates in lysosomes, the acidic organelles within cells responsible for degradation and recycling processes.[1][3] GNS561's mechanism of action involves the inhibition of PPT1, which leads to a cascade of events including the accumulation of unbound zinc in lysosomes, impairment of cathepsin activity, blockage of the autophagic flux, and altered localization of mTOR.[1][4] Ultimately, these events cause lysosomal membrane permeabilization (LMP) and trigger caspase-dependent apoptosis, a form of programmed cell death.[1][4]

Q2: Why is GNS561 toxic to cells, and are primary cells more sensitive?

A2: GNS561's therapeutic effect in cancer is derived from its ability to induce apoptosis in rapidly dividing cells. However, this same mechanism can cause toxicity in non-cancerous primary cells. Primary cells, being directly isolated from tissues, often have a lower tolerance for cellular stress compared to immortalized cancer cell lines. The disruption of lysosomal function and autophagy, critical processes for cellular homeostasis, can be particularly detrimental to the health of primary cells. One study on primary human hepatic stellate cells showed that GNS561 decreased cell viability and promoted apoptosis.[5]

Q3: What are the initial signs of GNS561-induced toxicity in primary cell cultures?

A3: Initial signs of toxicity can be observed through changes in cell morphology, such as rounding up, detachment from the culture surface, and the appearance of apoptotic bodies. A decrease in cell proliferation and viability are also key indicators. Monitoring for these signs, especially when establishing a new experimental model, is crucial for determining the appropriate dosage.

Q4: What is a recommended starting concentration for GNS561 in primary cell cultures?

A4: Due to the variability in sensitivity among different primary cell types, a universal starting concentration cannot be definitively recommended. However, based on published data for cancer cell lines and some primary cancer cells, a wide dose-response experiment is advised. Existing data shows GNS561 has potent antitumor activity with IC50 values ranging from 0.22 µM to 7.27 µM in various human cancer cell lines.[1] For primary hepatocellular carcinoma (HCC) patient-derived cells, the mean IC50 was found to be 3.37 ± 2.40 μM.[1] It is recommended to start with a broad range of concentrations, for example, from 0.1 µM to 20 µM, to determine the sub-toxic range for your specific primary cell type.

Troubleshooting Guide for GNS561-Induced Toxicity

This guide provides solutions to common problems encountered when using GNS561 in primary cell cultures.

Problem Potential Cause Recommended Solution
High levels of cell death even at low GNS561 concentrations. 1. High sensitivity of the primary cell type: Different primary cells have varying sensitivities to lysosomotropic agents. 2. Suboptimal cell health: Cells may be stressed due to culture conditions (e.g., high passage number, nutrient depletion). 3. Solvent toxicity: The solvent used to dissolve GNS561 (e.g., DMSO) may be at a toxic concentration.1. Perform a dose-response curve: Start with a very low concentration range (e.g., 10 nM - 1 µM) to identify the maximum non-toxic concentration. 2. Ensure optimal cell culture conditions: Use low-passage primary cells and ensure they are healthy and actively dividing before treatment. 3. Maintain a low final solvent concentration: Typically, the final DMSO concentration should be kept below 0.1%. Prepare a vehicle control with the same solvent concentration to assess its specific effect.
Inconsistent results between experiments. 1. Variability in GNS561 preparation: Inaccurate dilutions or degradation of the compound. 2. Inconsistent cell seeding density: Different starting cell numbers can affect the outcome of toxicity assays. 3. Biological variability: Primary cells from different donors can exhibit varied responses.1. Prepare fresh GNS561 dilutions for each experiment from a validated stock solution. 2. Standardize cell seeding protocols: Ensure a consistent number of viable cells are plated for each experiment. 3. Use cells from multiple donors to confirm that the observed effects are not donor-specific.
Precipitation of GNS561 in the culture medium. 1. Poor solubility: GNS561 may have limited solubility in the culture medium at higher concentrations.1. Prepare a higher concentration stock solution in an appropriate solvent and add a smaller volume to the medium. 2. Visually inspect the medium for any precipitation after adding GNS561. If precipitation occurs, use a lower concentration.
Unexpected morphological changes not characteristic of apoptosis. 1. Off-target effects: At high concentrations, GNS561 may have effects independent of its primary mechanism. 2. Cellular stress response: The observed changes could be a general stress response rather than specific toxicity.1. Lower the GNS561 concentration to the lowest effective dose. 2. Use specific markers to confirm the mechanism of cell death (e.g., caspase activation for apoptosis).

Experimental Protocols

Protocol 1: Determining the IC50 of GNS561 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GNS561 in a primary cell culture.

Materials:

  • Primary cells

  • Complete cell culture medium

  • GNS561 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a serial dilution of GNS561 in complete culture medium. A common starting range is from 0.1 µM to 20 µM. Include a vehicle-only control.

  • Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different GNS561 concentrations to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the GNS561 concentration to determine the IC50 value.

Protocol 2: Assessing Cell Membrane Integrity using a Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • Treated cell culture supernatants

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: After treating the cells with GNS561 for the desired time, carefully collect the cell culture supernatant.

  • Assay Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reaction: Add the collected supernatant and the reaction mixture to a new 96-well plate.[6] Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).[7]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[7]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Protocol 3: Detecting Apoptosis through Caspase-3/7 Activation

This protocol identifies apoptotic cells by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Primary cells cultured in a 96-well plate

  • GNS561

  • Caspase-3/7 activity assay kit (fluorescent or colorimetric)

  • Microplate reader (with fluorescence or absorbance capabilities)

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of GNS561 for the desired duration. Include positive and negative controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Assay: Add the caspase-3/7 reagent directly to the wells containing the cells.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission at 440 nm for some kits) or absorbance.[8]

  • Analysis: An increase in signal intensity compared to the untreated control indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

GNS561_Signaling_Pathway cluster_lysosome Lysosome (Acidic) cluster_cytosol Cytosol GNS561_in GNS561 PPT1 PPT1 GNS561_in->PPT1 Zn_accum Unbound Zn²⁺ Accumulation Cathepsin_inhib Cathepsin Activity ↓ Autophagy_block Autophagic Flux Blockage mTOR_displace mTOR Displacement LMP Lysosomal Membrane Permeabilization (LMP) Zn_accum->LMP Cathepsin_inhib->LMP Autophagy_block->LMP mTOR_displace->LMP Caspase_activation Caspase Activation LMP->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: GNS561 signaling pathway leading to apoptosis.

GNS561_Troubleshooting_Workflow Start High Cell Toxicity Observed Check_Concentration Is GNS561 concentration in the expected range? Start->Check_Concentration Check_Solvent Is solvent concentration < 0.1%? Check_Concentration->Check_Solvent Yes Dose_Response Perform detailed dose-response experiment (lower concentration range) Check_Concentration->Dose_Response No Check_Cell_Health Are cells healthy and low passage? Check_Solvent->Check_Cell_Health Yes Reduce_Solvent Reduce solvent concentration and run new vehicle control Check_Solvent->Reduce_Solvent No Optimize_Culture Optimize cell culture conditions Check_Cell_Health->Optimize_Culture No Re_evaluate Re-evaluate Toxicity Check_Cell_Health->Re_evaluate Yes Dose_Response->Re_evaluate Reduce_Solvent->Re_evaluate Optimize_Culture->Re_evaluate

Caption: Troubleshooting workflow for GNS561-induced toxicity.

Experimental_Workflow_Toxicity_Assessment Start Start: Primary Cell Culture Dose_Response 1. Dose-Response & IC50 (MTT Assay) Start->Dose_Response Cytotoxicity_Assay 2. Cytotoxicity Assessment (LDH Assay) Dose_Response->Cytotoxicity_Assay Apoptosis_Assay 3. Apoptosis Confirmation (Caspase-3/7 Assay) Cytotoxicity_Assay->Apoptosis_Assay Data_Analysis 4. Data Analysis & Dosage Adjustment Apoptosis_Assay->Data_Analysis End End: Optimized Protocol Data_Analysis->End

Caption: Experimental workflow for GNS561 toxicity assessment.

References

How to handle Ezurpimtrostat hydrochloride stock solutions for stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Ezurpimtrostat hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly impacted by the presence of water.[1][2]

Q2: What is the maximum achievable stock concentration of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of up to 8.33 mg/mL (18.13 mM).[1][2] Achieving this concentration may require gentle warming to 60°C and ultrasonication.[1][2]

Q3: How should I store the solid compound and my DMSO stock solutions of this compound?

A3: Proper storage is critical to maintain the integrity of the compound. The recommended storage conditions are summarized in the table below.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before storage.[1][2]

Q4: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous medium. What should I do?

A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. This occurs because the compound's solubility decreases as the concentration of the organic solvent (DMSO) is reduced. To address this, it is recommended to perform a serial dilution of the concentrated DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium. Additionally, ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally below 0.1%) to minimize solvent effects on your cells.

Q5: What is the known mechanism of action for this compound?

A5: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[3] By inhibiting PPT1, this compound disrupts lysosomal function and blocks the late stage of autophagy.[3] This leads to lysosomal dysregulation and can induce cell death in cancer cells.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve in DMSO. - The concentration is too high.- The DMSO is not anhydrous.- Insufficient mixing.- Do not exceed the maximum recommended concentration of 8.33 mg/mL.[1][2]- Use fresh, high-purity anhydrous DMSO.[1][2]- Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][2]
Stock solution appears cloudy or has visible precipitate after storage. - The solution was not fully dissolved initially.- The storage temperature was incorrect.- Contamination with water.- Before storage, ensure the compound is completely dissolved.- Store aliquots at -80°C for long-term stability.[1][2]- Ensure vials are tightly sealed to prevent moisture absorption.
Inconsistent experimental results. - Degradation of the stock solution.- Inaccurate concentration of the stock solution.- Prepare fresh stock solutions regularly.- Perform a stability check of your stock solution using the protocol provided below.- Always use calibrated pipettes for accurate dilutions.
Vehicle control (DMSO) shows cellular toxicity. - The final DMSO concentration is too high.- Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Stability Period Reference
Solid Powder-20°C3 years[1][2]
In DMSO-80°C6 months[1][2]
In DMSO-20°C1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Water bath set to 60°C

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 459.45 g/mol .

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 60°C water bath for 5-10 minutes, vortexing intermittently.

  • For complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Proposed Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the stability of an this compound stock solution in DMSO over time under specific storage conditions.

Materials:

  • This compound DMSO stock solution (10 mM)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.

    • Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 10 µM) with a 50:50 mixture of acetonitrile and water.

    • Inject the diluted sample onto the HPLC system.

    • Proposed HPLC Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal absorbance; start with 254 nm.

      • Column Temperature: 30°C

    • Record the peak area of the this compound peak. This will serve as the baseline (100% stability).

  • Stability Time Points:

    • Store the remaining aliquots of the stock solution at the desired temperatures (-20°C and -80°C).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage temperature.

    • Dilute and analyze the sample using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial (time zero) peak area.

    • A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.

Mandatory Visualizations

G Ezurpimtrostat Ezurpimtrostat Hydrochloride PPT1 PPT1 (Palmitoyl-Protein Thioesterase 1) Ezurpimtrostat->PPT1 Inhibits Autophagy Late-Stage Autophagy Ezurpimtrostat->Autophagy Blocks Lysosome Lysosome PPT1->Lysosome Maintains Function PPT1->Autophagy Required for Lysosome->Autophagy Mediates CellDeath Cancer Cell Death (Apoptosis) Autophagy->CellDeath Suppression Leads to

Caption: Signaling pathway of this compound.

G start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock intermediate_dilution Intermediate Dilution in DMSO prep_stock->intermediate_dilution Prevents Precipitation final_dilution Final Dilution in Aqueous Medium intermediate_dilution->final_dilution add_to_assay Add to In Vitro Assay final_dilution->add_to_assay end End add_to_assay->end

Caption: Experimental workflow for preparing working solutions.

References

Technical Support Center: Overcoming Poor GNS561 Penetration in 3D Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with GNS561 penetration in 3D tumor models.

Frequently Asked Questions (FAQs)

Q1: What is GNS561 and what is its mechanism of action?

GNS561, also known as Ezurpimtrostat, is a clinical-stage, orally bioavailable small molecule that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] As a lysosomotropic agent, GNS561 accumulates in lysosomes and disrupts their function.[1][3][4] This leads to a cascade of cellular events including the inhibition of late-stage autophagy, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis (cell death) in cancer cells.[1][3][4]

Q2: Why is drug penetration a concern in 3D tumor models?

3D tumor models, such as spheroids and organoids, more accurately mimic the microenvironment of solid tumors compared to traditional 2D cell cultures. This includes features like dense cell-cell junctions, extracellular matrix (ECM) deposition, and the formation of physiological gradients of nutrients, oxygen, and pH. These factors can act as physical barriers, limiting the diffusion and penetration of therapeutic agents like GNS561 to the core of the 3D model.

Q3: What are the known physicochemical properties of GNS561?

Understanding the physicochemical properties of GNS561 is crucial for troubleshooting penetration issues.

PropertyValue/DescriptionSource
Molecular Weight 422.99 g/mol [3]
Formula C25H31ClN4[3]
Appearance Solid[3]
Solubility 10 mM in DMSO. The hydrochloride salt form generally has enhanced water solubility and stability.[3][5]
Class Quinolone derivative, lysosomotropic agent[1]

Q4: How does the lysosomotropic nature of GNS561 affect its activity in 3D models?

The acidic microenvironment within solid tumors and the acidic nature of lysosomes are key to the mechanism of GNS561. As a weak base, GNS561 becomes protonated and trapped within the acidic lysosomes, leading to its accumulation and therapeutic effect.[6][7] However, pH gradients within a large spheroid might influence this trapping mechanism and its distribution.

Troubleshooting Guide: Poor GNS561 Penetration

This guide addresses common issues and provides potential solutions for researchers observing suboptimal GNS561 efficacy in their 3D tumor models, likely due to poor penetration.

Issue 1: Reduced GNS561 efficacy in larger spheroids compared to smaller spheroids or 2D cultures.
  • Possible Cause: Limited diffusion of GNS561 to the core of large, compact spheroids. The dense cellular packing and extracellular matrix can act as physical barriers.

  • Troubleshooting Strategies:

    • Optimize Spheroid Size: Generate smaller spheroids (e.g., 200-300 µm in diameter) for initial experiments to minimize diffusion limitations.

    • Increase Incubation Time: Extend the duration of GNS561 treatment to allow more time for the drug to penetrate the spheroid core.

    • Increase GNS561 Concentration: While respecting clinically relevant concentrations, a modest increase in the treatment dose may enhance the concentration gradient and improve diffusion.

    • Co-culture with Stromal Cells: Introducing stromal cells like cancer-associated fibroblasts (CAFs) can remodel the ECM. While this can sometimes hinder penetration, in some contexts, it may create channels for improved drug delivery.[8] This should be empirically tested.

Issue 2: Heterogeneous response to GNS561 within the same spheroid (e.g., cell death only in the outer layers).
  • Possible Cause: A steep concentration gradient of GNS561 across the spheroid, with therapeutic concentrations only being reached in the periphery. The acidic tumor microenvironment, which is often more pronounced in the hypoxic core, could also lead to differential sequestration of GNS561.

  • Troubleshooting Strategies:

    • Modulate the Tumor Microenvironment:

      • Enzymatic Digestion of ECM: Pre-treatment with enzymes like collagenase or hyaluronidase (B3051955) can degrade the ECM and improve drug penetration.[9][10]

      • pH Modulation: The use of agents that modulate the extracellular and lysosomal pH could potentially alter GNS561 accumulation. For instance, alkalinizing agents might reduce lysosomal sequestration in the outer layers, potentially allowing for deeper penetration.[6]

    • Visualize GNS561 Penetration: Employ imaging techniques to directly assess the distribution of GNS561 or a fluorescent analog within the spheroid.

Issue 3: Inconsistent results and high variability in GNS561 efficacy across experiments.
  • Possible Cause: Lack of uniformity in spheroid size and density.

  • Troubleshooting Strategies:

    • Standardize Spheroid Formation: Utilize methods that produce highly uniform spheroids, such as micro-patterned plates or hanging drop arrays with a defined cell number per drop.

    • Quality Control: Implement rigorous quality control checks for spheroid size and morphology before initiating drug treatment experiments.

Experimental Protocols

Protocol 1: Assessment of GNS561 Penetration using Confocal Microscopy

This protocol allows for the direct visualization of drug penetration within intact 3D spheroids.

  • Spheroid Formation: Generate tumor spheroids of a consistent size using a preferred method (e.g., hanging drop, ultra-low attachment plates).

  • GNS561 Treatment: Treat the spheroids with GNS561 at the desired concentration and for various time points (e.g., 2, 6, 12, 24 hours). If GNS561 is not fluorescent, a fluorescent derivative or a fluorescently-tagged analog could be used. Alternatively, indirect methods using viability dyes can be employed.

  • Staining:

    • Fix the spheroids with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100.

    • Stain for cell viability using a combination of dyes like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red).

    • Stain nuclei with DAPI or Hoechst 33342 (blue).

  • Optical Clearing (Optional but Recommended): To improve imaging depth, clear the spheroids using a suitable optical clearing agent.

  • Imaging: Acquire z-stack images of the spheroids using a confocal microscope.

  • Analysis: Analyze the z-stacks to determine the depth of penetration of the viability/cytotoxicity signal from the spheroid periphery to the core.

Protocol 2: Quantitative Analysis of GNS561 Penetration by Flow Cytometry

This method provides a quantitative measure of drug exposure at different depths within the spheroid.

  • Spheroid Formation: Generate spheroids as described above.

  • GNS561 Treatment: Treat spheroids with GNS561.

  • Gradient Staining: Incubate the spheroids with a low concentration of a vital nuclear dye (e.g., Hoechst 33342) for a short period to create a concentration gradient from the outside to the inside.

  • Spheroid Dissociation: Dissociate the spheroids into a single-cell suspension using trypsin-EDTA.

  • Flow Cytometry:

    • Analyze the single-cell suspension by flow cytometry.

    • Gate the cell populations based on the intensity of the gradient stain (high intensity = outer layer, low intensity = core).

    • Within each gated population, analyze the endpoint of interest related to GNS561 activity (e.g., a fluorescent reporter of apoptosis or cell death).

  • Data Analysis: Quantify the effect of GNS561 as a function of cell depth within the spheroid.

Visualizations

GNS561_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) GNS561_ext GNS561 GNS561_lys GNS561 (Accumulates) GNS561_ext->GNS561_lys Enters Cell & Accumulates in Lysosome PPT1 PPT1 GNS561_lys->PPT1 Inhibits Autophagy Late-Stage Autophagy GNS561_lys->Autophagy Inhibits Cathepsins Cathepsin Activity GNS561_lys->Cathepsins Impairs Zn2 Unbound Zn2+ Accumulation GNS561_lys->Zn2 PPT1->Cathepsins Regulates LMP Lysosomal Membrane Permeabilization Zn2->LMP Caspase Caspase Activation LMP->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis

Caption: GNS561 mechanism of action in a cancer cell.

Troubleshooting_Workflow Start Poor GNS561 Efficacy in 3D Model Q1 Is spheroid size > 300µm? Start->Q1 A1_Yes Reduce spheroid size or increase incubation time/concentration Q1->A1_Yes Yes Q2 Is there a heterogeneous response (outer layer effect)? Q1->Q2 No A1_Yes->Q2 A2_Yes Assess penetration directly (microscopy/flow cytometry) Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes2 Consider microenvironment modulation (ECM degradation, pH) A2_Yes->A2_Yes2 A2_Yes2->Q3 A3_Yes Standardize spheroid formation and implement QC Q3->A3_Yes Yes End Improved GNS561 Penetration and Efficacy Q3->End No A3_Yes->End

Caption: Troubleshooting workflow for poor GNS561 penetration.

References

Technical Support Center: Imaging Lysosomal Disruption by GNS561

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing imaging techniques to study lysosomal disruption induced by GNS561.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which GNS561 induces lysosomal disruption?

A1: GNS561 is a lysosomotropic agent that accumulates in lysosomes.[1][2][3][4][5] It inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1), leading to a cascade of events including the accumulation of unbound zinc ions (Zn²⁺), impairment of cathepsin activity, and blockage of the autophagic flux.[1][2][3][6][7] These events culminate in lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and subsequent activation of caspase-dependent cell death.[1][2]

Q2: Which imaging techniques are most suitable for studying GNS561-induced lysosomal membrane permeabilization (LMP)?

A2: Several imaging techniques can be employed to visualize and quantify LMP. Commonly used methods include:

  • Galectin Puncta Assay: This highly sensitive method detects the translocation of cytosolic galectins (e.g., Galectin-1 and Galectin-3) to the lumen of damaged lysosomes.[8][9]

  • Fluorescent Dextran (B179266) Release: This technique involves pre-loading lysosomes with fluorescently labeled dextran and monitoring its release into the cytosol upon LMP.[8][9][10]

  • Acridine Orange Staining: Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus upon its release, indicating LMP.[11][12]

  • Immunofluorescence of Cathepsins: LMP can be confirmed by observing the relocalization of lysosomal proteases, such as Cathepsin B, D, and L, from a punctate lysosomal pattern to a diffuse cytosolic distribution.[2][5][13]

Q3: How can I confirm that GNS561 is localizing to the lysosomes in my cells?

A3: Co-localization studies using fluorescence microscopy are the standard method. You can use a fluorescently labeled version of GNS561 or perform immunofluorescence for GNS561 and co-stain with a lysosomal marker like LAMP1 (Lysosomal-Associated Membrane Protein 1) or by using a lysosomotropic dye such as LysoTracker.[2][4] Pre-treatment with ammonium (B1175870) chloride (NH₄Cl), which disrupts the lysosomal pH gradient, can be used as a control to validate the lysosomotropic nature of GNS561.[4]

Troubleshooting Guides

Imaging Technique: Galectin Puncta Assay
Problem Possible Cause Suggested Solution
High background fluorescence. - Antibody concentration is too high.- Inadequate washing steps.- Non-specific antibody binding.- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of wash steps.- Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) for an adequate time.- Include a secondary antibody-only control to check for non-specific binding.
No or weak galectin puncta signal after GNS561 treatment. - Insufficient GNS561 concentration or treatment time.- LMP is a transient event and the imaging timepoint was missed.- The cell type is not sensitive to GNS561-induced LMP.- Poor antibody quality or incorrect antibody for the target galectin.- Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.- Conduct a time-lapse imaging experiment to capture the dynamics of galectin translocation.- Confirm GNS561's cytotoxic effect on your cells using a viability assay.- Validate the antibody specificity using western blotting or by testing on a positive control cell line.
Difficulty in quantifying galectin puncta. - Puncta are too dense or overlapping.- Subjectivity in manual counting.- Use automated image analysis software (e.g., ImageJ/Fiji) with a consistent thresholding and particle analysis workflow.- Decrease the cell seeding density to allow for better separation of individual cells and puncta.- Use high-resolution confocal microscopy to better resolve individual puncta.[13]
Imaging Technique: Fluorescent Dextran Release
Problem Possible Cause Suggested Solution
Inefficient loading of dextran into lysosomes. - Insufficient incubation time or dextran concentration.- Low endocytic activity of the cell line.- Optimize the dextran concentration and incubation time for your specific cell type.- Ensure cells are healthy and actively dividing, as this can influence endocytic rates.
Rapid fading of the fluorescent signal. - Photobleaching during image acquisition.- Reduce laser power and exposure time.- Use an anti-fade mounting medium.- Acquire images efficiently and minimize light exposure.
Diffuse cytosolic signal in control (untreated) cells. - Cell stress or death due to dextran loading or prolonged incubation.- "Leaky" lysosomes in the specific cell line.- Use a lower concentration of dextran and reduce the loading and chase times.- Ensure optimal cell culture conditions.- Assess baseline lysosomal integrity in your cell model.

Experimental Protocols

Protocol 1: Galectin-3 Puncta Assay for LMP Detection
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • GNS561 Treatment: Treat cells with the desired concentration of GNS561 for the determined time period. Include a vehicle-treated control.

  • Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with an anti-Galectin-3 primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal microscope. Cells with LMP will show a transition from diffuse cytosolic Galectin-3 staining to distinct puncta.

Protocol 2: FITC-Dextran Release Assay for LMP
  • Dextran Loading: Culture cells in a medium containing 10-50 µg/mL of FITC-dextran (70 kDa) for 12-24 hours.

  • Chase: Replace the dextran-containing medium with fresh, complete medium and incubate for at least 2 hours to allow the dextran to traffic to the lysosomes.

  • GNS561 Treatment: Treat the cells with GNS561 at the desired concentration and for the appropriate duration.

  • Live-Cell Imaging: Image the cells using a live-cell imaging system equipped with a temperature and CO₂ controlled chamber. Acquire images at regular intervals to monitor the release of FITC-dextran from the punctate lysosomal pattern to a diffuse cytosolic signal.

  • Image Analysis: Quantify the change in fluorescence distribution from punctate to diffuse over time.

GNS561 Signaling and Experimental Workflow Diagrams

GNS561_Mechanism_of_Action GNS561 GNS561 Lysosome Lysosome GNS561->Lysosome Accumulates in PPT1 PPT1 Inhibition Lysosome->PPT1 Zn_Accumulation Unbound Zn²⁺ Accumulation PPT1->Zn_Accumulation Cathepsin_Impairment Cathepsin Activity Impairment PPT1->Cathepsin_Impairment Autophagy_Block Autophagic Flux Blockage PPT1->Autophagy_Block LMP Lysosomal Membrane Permeabilization (LMP) Zn_Accumulation->LMP Cathepsin_Impairment->LMP Autophagy_Block->LMP Cathepsin_Release Cathepsin Release into Cytosol LMP->Cathepsin_Release Caspase_Activation Caspase Activation Cathepsin_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Galectin_Puncta_Workflow Start Seed Cells on Coverslips Treatment Treat with GNS561 Start->Treatment Fix_Perm Fix and Permeabilize Treatment->Fix_Perm Block Block Non-specific Sites Fix_Perm->Block Primary_Ab Incubate with Primary Ab (anti-Galectin) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Mount Mount Coverslips Secondary_Ab->Mount Image Confocal Microscopy Mount->Image Analyze Analyze Galectin Puncta Image->Analyze

References

Validation & Comparative

Comparative Efficacy Analysis: Ezurpimtrostat Hydrochloride vs. Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of Ezurpimtrostat (B10829319) hydrochloride and chloroquine (B1663885), focusing on their mechanisms of action, efficacy, and safety profiles based on available preclinical and clinical data. Ezurpimtrostat is a clinical-stage, first-in-class autophagy inhibitor targeting palmitoyl-protein thioesterase-1 (PPT1) for the treatment of liver cancers.[1][2][3] Chloroquine is a well-established drug used for the treatment of malaria and certain autoimmune diseases, with a mechanism centered on lysosomotropic action and inhibition of heme polymerase.[4][5][6] Direct comparative studies are unavailable; however, this guide synthesizes existing data to provide a framework for researchers and drug development professionals.

Introduction

Ezurpimtrostat Hydrochloride (GNS561) is an investigational small molecule that inhibits late-stage autophagy by targeting the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][7][8] This mechanism leads to lysosomal dysregulation and cancer cell death.[8][9] It has shown potent anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and is currently in Phase 2b clinical trials.[1][2][3]

Chloroquine is a 4-aminoquinoline (B48711) drug with a long history of use as an antimalarial agent.[5][10] Its primary antimalarial action involves inhibiting heme polymerase in the parasite's food vacuole, leading to a toxic accumulation of heme.[4][6] Chloroquine also has immunomodulatory effects, attributed to its ability to accumulate in lysosomes and raise their pH, which interferes with antigen presentation and viral entry.[4][5]

Mechanism of Action

This compound

Ezurpimtrostat is a lysosomotropic small molecule that acts as a potent inhibitor of PPT1.[7][9] PPT1 is crucial for the catabolism of lipid-modified proteins within the lysosome.[7][8] Inhibition of PPT1 by Ezurpimtrostat disrupts lysosomal function, blocks late-stage autophagy, and leads to the accumulation of enlarged lysosomes, ultimately triggering cancer cell death.[7][8] This mechanism has demonstrated significant anti-tumor effects, particularly in liver cancers like HCC and cholangiocarcinoma.[1][11] Furthermore, PPT1 inhibition has been shown to enhance the efficacy of immune checkpoint inhibitors by increasing the expression of MHC-I on liver cancer cells and promoting the infiltration of cytotoxic CD8+ T-cells.[12][13]

Chloroquine

Chloroquine's mechanism varies by indication.

  • Antimalarial: As a weak base, chloroquine diffuses into the acidic food vacuole of the Plasmodium parasite.[4][6] It becomes protonated and trapped, raising the vacuolar pH.[4] This action inhibits the parasite's heme polymerase enzyme, preventing the detoxification of heme produced during hemoglobin digestion.[4][6] The resulting heme accumulation is toxic to the parasite.[4][5][10]

  • Antiviral/Immunomodulatory: By increasing the pH of endosomes and lysosomes, chloroquine can impair the fusion and entry of pH-dependent viruses into host cells.[4][5] This same mechanism can interfere with the processing and presentation of antigens by antigen-presenting cells, underlying its use in autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[5]

Signaling Pathway Diagrams

G cluster_ezur Ezurpimtrostat Pathway cluster_chloroquine Chloroquine Pathway (Malaria) Ezur Ezurpimtrostat PPT1 PPT1 Enzyme Ezur->PPT1 Inhibits Lysosome Lysosomal Dysregulation (Autophagy Block) PPT1->Lysosome Maintains Function CellDeath Cancer Cell Death Lysosome->CellDeath Chloroquine Chloroquine Vacuole Parasite Food Vacuole (Acidic pH) Chloroquine->Vacuole Accumulates in HemePoly Heme Polymerase Vacuole->HemePoly Inhibits Heme Toxic Heme HemePoly->Heme Detoxifies ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation Leads to

Caption: Comparative signaling pathways of Ezurpimtrostat and Chloroquine.

Comparative Efficacy Data

Direct comparative efficacy trials between Ezurpimtrostat and chloroquine have not been conducted, as they are being developed for different primary indications (cancer vs. malaria/autoimmune disease). The following tables summarize available efficacy data for each compound in their respective therapeutic areas.

Table 1: Efficacy of Ezurpimtrostat in Liver Cancers

Clinical Trial Indication Treatment Regimen Key Efficacy Endpoint Result Citation
Phase 1b (NCT03316222) Primary & Secondary Liver Tumors Ezurpimtrostat monotherapy (200 mg BID) Tumor Response (RECIST 1.1) No complete or partial responses. 5/20 patients (25%) experienced stable disease. [1][11][14]
Preclinical (CAM assay) Hepatocellular Carcinoma (Hep3B cells) Ezurpimtrostat + atezolizumab/bevacizumab Tumor Growth Regression Triple combination showed significantly improved anti-tumoral efficacy compared to atezolizumab/bevacizumab alone. [12]

| Phase 2b (ABE-Liver, NCT05448677) | Unresectable HCC | Ezurpimtrostat + atezolizumab/bevacizumab | Progression-Free Survival (PFS) | Ongoing, intermediate results expected in 2024. |[1][2] |

Table 2: Efficacy of Chloroquine in Malaria

Study Type Indication Treatment Regimen Key Efficacy Endpoint Result Citation
In vivo prospective study (Ethiopia) Uncomplicated P. vivax Chloroquine (25 mg/kg over 3 days) 28-day Cure Rate 98.8% (95% CI: 95.3–100%) [15]
In vivo study (Brazil) Uncomplicated P. vivax Chloroquine + Primaquine 28-day Cure Rate 100% [16]

| Systematic Review | P. vivax | Chloroquine monotherapy | Recurrence by day 28 | Resistance identified in >50% of 122 sites reviewed, indicating variable efficacy. |[17] |

Experimental Protocols

Protocol: Phase 1b Dose-Escalation Trial of Ezurpimtrostat (NCT03316222)
  • Objective: To determine the recommended Phase 2 dose (RP2D) and schedule of Ezurpimtrostat and evaluate its safety, tolerability, and preliminary anti-tumor activity.[11][14][18]

  • Study Design: An open-label, 3+3 dose-escalation design.[11][18]

  • Patient Population: Patients with advanced hepatocellular carcinoma, cholangiocarcinoma, and pancreatic or colorectal adenocarcinomas with liver metastasis.[11][18]

  • Treatment Administration: Two dosing schedules were evaluated: once daily three times a week and twice daily (BID) continuous oral administration. Doses ranged from 50 mg to 400 mg.[11][18]

  • Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).[1]

  • Secondary Endpoints: Safety/tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity assessed by RECIST 1.1 criteria every two cycles.[11][18]

Protocol: In Vivo Therapeutic Efficacy Study of Chloroquine for P. vivax
  • Objective: To assess the clinical and parasitological efficacy of chloroquine for the treatment of uncomplicated P. vivax malaria.

  • Study Design: A one-arm, prospective in vivo study with a 28-day follow-up period.[15]

  • Patient Population: Patients with microscopically confirmed P. vivax mono-infection, meeting specific age and clinical criteria.[15]

  • Treatment Administration: A standard weight-based dose of 25 mg/kg of chloroquine administered over three consecutive days.[15]

  • Follow-up: Patients were followed on days 1, 2, 3, 7, 14, 21, and 28. Clinical assessments and microscopic blood film examinations were performed at each visit.[15]

  • Primary Endpoint: Adequate Clinical and Parasitological Response (ACPR), defined as the absence of parasitemia on day 28, irrespective of axillary temperature, without previously meeting criteria for treatment failure.

Experimental Workflow Diagram

G cluster_workflow Comparative In Vitro Efficacy Workflow start Start: Select Cancer Cell Line (e.g., Hep3B) culture Culture Cells to Confluence start->culture treatment Treat with Serial Dilutions: - Ezurpimtrostat - Chloroquine - Vehicle Control culture->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay analysis Data Analysis: Calculate IC50 Values assay->analysis end End: Compare Potency analysis->end

Caption: Hypothetical workflow for an in vitro comparison of cytotoxic effects.

Safety and Tolerability

Ezurpimtrostat: In the Phase 1b trial, Ezurpimtrostat was generally well-tolerated. No dose-limiting toxicities were reported. The most common adverse events were Grade 1/2 gastrointestinal issues, including nausea (50%), vomiting (54%), and diarrhea (42%).[1][14][18]

Chloroquine: Common side effects include nausea, vomiting, diarrhea, stomach pain, and headache.[10] More serious side effects can occur, particularly with long-term use or high doses, and may include vision problems (retinopathy), muscle damage, seizures, and heart rhythm problems.[4][5][10]

Conclusion

Ezurpimtrostat and chloroquine are pharmacologically distinct compounds developed for different therapeutic purposes. Ezurpimtrostat is a targeted autophagy inhibitor showing promise in oncology, specifically liver cancer, with a favorable safety profile in early trials.[1][2][14] Chloroquine remains a valuable drug for malaria and certain autoimmune conditions, but its efficacy can be limited by drug resistance, and its use requires monitoring for potential serious side effects.[10][17] While both are lysosomotropic agents, their downstream mechanisms and clinical applications are divergent. Future research on Ezurpimtrostat will focus on its efficacy in combination therapies for cancer, while the use of chloroquine will continue to be guided by regional parasite sensitivity and patient tolerability in its established indications.

References

GNS561 in Hepatocellular Carcinoma: A Comparative Guide to PPT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNS561, a clinical-stage Palmitoyl-Protein Thioesterase 1 (PPT1) inhibitor, with other PPT1 inhibitors for the treatment of Hepatocellular Carcinoma (HCC). The information is supported by experimental data to aid in research and development decisions.

Introduction to PPT1 Inhibition in HCC

Hepatocellular Carcinoma (HCC) is the most prevalent form of primary liver cancer.[1][2] A key mechanism implicated in HCC cell survival and tumor progression is the overexpression of Palmitoyl-Protein Thioesterase 1 (PPT1) and the activation of autophagy.[1] PPT1 is a lysosomal hydrolase that plays a crucial role in the degradation of lipid-modified proteins.[3] Its inhibition has emerged as a promising therapeutic strategy for various cancers, including HCC.[4][5] By targeting PPT1, inhibitors can disrupt lysosomal function, block the autophagic flux necessary for cancer cell survival, and ultimately induce apoptosis (cell death).[1][6]

GNS561: A Potent and Liver-Tropic PPT1 Inhibitor

GNS561 is a novel, orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical and clinical settings for HCC.[3][7][8] A key feature of GNS561 is its high liver tropism, meaning it selectively accumulates in the liver, which enhances its therapeutic efficacy while potentially minimizing systemic side effects.[3][7]

Mechanism of Action of GNS561

GNS561 acts as a lysosomotropic agent, accumulating within the lysosomes of cancer cells.[1][6] Its primary mechanism involves the direct binding to and inhibition of PPT1.[1][9] This inhibition sets off a cascade of cellular events leading to cancer cell death:

  • Lysosomal Dysfunction: Inhibition of PPT1 leads to an accumulation of unbound zinc ions (Zn2+) within the lysosome.[1][6]

  • Impaired Autophagy: The autophagic flux, a critical process for recycling cellular components that cancer cells rely on for survival, is blocked.[1][10]

  • Cathepsin Activity Impairment: The activity of lysosomal proteases called cathepsins is impaired.[1][6]

  • mTOR Displacement: The mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth, is displaced from the lysosomal surface.[1][6]

  • Lysosomal Membrane Permeabilization (LMP): The integrity of the lysosomal membrane is compromised, leading to the release of its contents into the cytoplasm.[1][6]

  • Caspase-Dependent Apoptosis: The release of lysosomal factors activates caspases, a family of proteases that execute the apoptotic cell death program.[1][6]

Comparative Performance of PPT1 Inhibitors

This section compares the performance of GNS561 with other known PPT1 inhibitors and standard-of-care treatments for HCC based on available preclinical data.

In Vitro Antitumor Activity
CompoundTarget(s)Cell Line(s)IC50 (µM)Reference(s)
GNS561 PPT1 Panel of human cancer cell lines 0.22 - 7.27 [1][11]
Primary HCC patient-derived cells 3.37 ± 2.40 [1]
Hydroxychloroquine (B89500) (HCQ) PPT1, Autophagy inhibitorTested cancer cell linesGNS561 was at least 10-fold more effective[1]
Neuroblastoma cell lines47.2[5]
DC661 PPT1Not specified in provided abstractsPotent small-molecule inhibitor[4][12]
Sorafenib (B1663141) Multikinase inhibitorPrimary HCC patient-derived cells10.43 ± 4.09[1]
Key Findings from Comparative Studies:
  • Potency: GNS561 demonstrates potent antitumor activity across a range of cancer cell lines, with IC50 values in the low micromolar range.[1][11] It is significantly more potent than hydroxychloroquine (HCQ), a well-known autophagy inhibitor that also targets PPT1.[1] In primary HCC patient-derived cells, GNS561 was found to be approximately 3-fold more potent than sorafenib, a standard-of-care multikinase inhibitor for HCC.[1]

  • Selectivity and Efficacy: The novel dimeric chloroquine (B1663885) derivative, DC661, is highlighted as a potent PPT1 inhibitor that inhibits autophagic flux more effectively than HCQ and another derivative, Lys05.[13][14] Notably, DC661 maintains its activity in acidic environments, a characteristic of the tumor microenvironment.[13][15]

  • Synergistic Effects: The PPT1 inhibitor DC661 has been shown to enhance the sensitivity of HCC cells to sorafenib.[4][16] This suggests a potential for combination therapies to overcome drug resistance.

Experimental Methodologies

Below are the generalized protocols for key experiments cited in the comparison of PPT1 inhibitors. For specific details, please refer to the cited publications.

Cell Viability Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cell lines or primary patient-derived cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., GNS561, HCQ, sorafenib) for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Immunocompromised mice or rats are used. For HCC studies, orthotopic models (where human HCC cells are implanted into the liver) or diethylnitrosamine (DEN)-induced cirrhotic rat models are often employed.[1][8]

  • Tumor Implantation/Induction: Human HCC cells are surgically implanted into the liver of the animals, or HCC is chemically induced.

  • Compound Administration: Once tumors are established, animals are treated with the vehicle control, GNS561, or other comparator compounds via a clinically relevant route (e.g., oral administration).[1]

  • Tumor Monitoring: Tumor growth is monitored over time using methods such as caliper measurements or in vivo imaging techniques.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

PPT1 Enzymatic Activity Assay
  • Cell Lysis: HCC cells treated with the PPT1 inhibitor are lysed to release cellular proteins.

  • Substrate Addition: A specific fluorogenic substrate for PPT1 is added to the cell lysates.

  • Enzymatic Reaction: The enzymatic reaction is allowed to proceed for a defined period.

  • Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate by active PPT1 is measured using a fluorometer.

  • Activity Calculation: The PPT1 activity is calculated based on the fluorescence intensity and normalized to the total protein concentration.

Signaling Pathways and Experimental Workflows

GNS561 Mechanism of Action in HCC

GNS561_Mechanism_of_Action cluster_lysosome Lysosome GNS561_in GNS561 PPT1 PPT1 GNS561_in->PPT1 inhibits Zn2 Unbound Zn2+ Accumulation Cathepsins Impaired Cathepsin Activity Autophagy Autophagic Flux Blockage mTOR mTOR Displacement LMP Lysosomal Membrane Permeabilization (LMP) Zn2->LMP Cathepsins->LMP Autophagy->LMP mTOR->LMP Caspase_Activation Caspase Activation LMP->Caspase_Activation leads to Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis induces

Caption: GNS561's mechanism leading to apoptosis in HCC cells.

General Workflow for In Vitro Drug Screening

Drug_Screening_Workflow start Start: Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with PPT1 Inhibitors (e.g., GNS561, HCQ) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End: Comparative Potency data_analysis->end

Caption: A typical workflow for in vitro drug screening.

PPT1 Inhibition and Immune Response Enhancement

PPT1_Immune_Response PPT1_inhibitor PPT1 Inhibitor (e.g., DC661) PPT1 PPT1 PPT1_inhibitor->PPT1 inhibits DC_maturation Dendritic Cell Maturation PPT1->DC_maturation promotes CD8_activation CD8+ T Cell Activation DC_maturation->CD8_activation leads to Immune_response Enhanced Anti-Tumor Immune Response CD8_activation->Immune_response

Caption: PPT1 inhibition enhances anti-tumor immunity.

Conclusion

GNS561 is a promising, clinical-stage PPT1 inhibitor with a favorable preclinical profile for the treatment of HCC. Its high liver tropism and potent, multi-faceted mechanism of action, which culminates in caspase-dependent apoptosis, distinguish it from other autophagy inhibitors like hydroxychloroquine. Furthermore, preclinical data suggests its potential superiority over the standard-of-care drug, sorafenib, in certain contexts. The ability of PPT1 inhibitors like DC661 to sensitize HCC cells to sorafenib and enhance anti-tumor immune responses opens up exciting avenues for combination therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GNS561 and other PPT1 inhibitors in the clinical management of HCC.

References

Validating the Anti-Autophagic Activity of Ezurpimtrostat Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-autophagic activity of Ezurpimtrostat hydrochloride (also known as GNS561) against other established autophagy inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction

This compound is a novel, orally bioavailable small molecule that has been identified as a potent inhibitor of late-stage autophagy.[1] It is a lysosomotropic agent that functions as a first-in-class inhibitor of the palmitoyl-protein thioesterase 1 (PPT1), an enzyme crucial for lysosomal function.[2][3] Inhibition of PPT1 by Ezurpimtrostat leads to lysosomal dysfunction, blockage of autophagic flux, and subsequent cancer cell death, making it a promising candidate for cancer therapy, particularly in liver cancers such as hepatocellular carcinoma and cholangiocarcinoma.[2][4] This guide compares the activity of Ezurpimtrostat with commonly used autophagy inhibitors.

Comparative Analysis of Anti-proliferative and Anti-Autophagic Activity

The efficacy of this compound has been benchmarked against other known autophagy inhibitors, demonstrating significantly higher potency in cancer cell lines.

Table 1: Comparative Anti-proliferative Activity in Cancer Cell Lines

CompoundTarget/MechanismPotency ComparisonCell Lines TestedReference
This compound (GNS561) PPT1 inhibitor, late-stage autophagy inhibitor At least 10-fold more effective than Hydroxychloroquine Various human cancer cell lines[2]
Hydroxychloroquine (HCQ)Lysosomotropic agent, impairs lysosomal acidificationStandard late-stage autophagy inhibitorVarious human cancer cell lines[2]
Bafilomycin A1V-ATPase inhibitor, prevents lysosomal acidificationStandard late-stage autophagy inhibitorN/A (for direct comparison with Ezurpimtrostat)[5]
Chloroquine (B1663885) (CQ)Lysosomotropic agent, impairs lysosomal acidificationStandard late-stage autophagy inhibitorN/A (for direct comparison with Ezurpimtrostat)[5]

Table 2: Effects on Autophagy Markers

CompoundEffect on LC3-II LevelsEffect on p62/SQSTM1 LevelsInterpretationReference
This compound (GNS561) Accumulation Accumulation Blockage of autophagic flux [1]
Hydroxychloroquine (HCQ)AccumulationAccumulationBlockage of autophagic flux[5]
Bafilomycin A1AccumulationAccumulationBlockage of autophagic flux[5]
Chloroquine (CQ)AccumulationAccumulationBlockage of autophagic flux[5]

Experimental Protocols

To validate the anti-autophagic activity of a compound like this compound, a series of well-established assays are employed. Below are the detailed methodologies for key experiments.

Cell Viability and Proliferation Assay
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cells.

  • Method:

    • Cell Culture: Plate cancer cells (e.g., HepG2, HuH7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound and comparator compounds (e.g., Hydroxychloroquine) for 72 hours.

    • Cell Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) or MTT assay. Add the reagent to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Autophagy Flux Assay by Western Blotting
  • Objective: To measure the effect of the compound on the degradation of autophagy markers, indicating a blockage or induction of autophagic flux.

  • Method:

    • Cell Culture and Treatment: Plate cells in 6-well plates. Treat cells with this compound at various concentrations and time points. Include control groups treated with known autophagy inhibitors like Bafilomycin A1 (100 nM) or Chloroquine (50 µM).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. An accumulation of both LC3-II and p62 upon treatment indicates a blockage of autophagic flux.

Visualizations

Signaling Pathway of this compound

Ezurpimtrostat_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Ezurpimtrostat Ezurpimtrostat hydrochloride PPT1 PPT1 Ezurpimtrostat->PPT1 inhibition vATPase v-ATPase PPT1->vATPase regulates mTOR mTOR PPT1->mTOR affects localization Autophagic_Flux Autophagic Flux PPT1->Autophagic_Flux inhibition leads to blockage Cathepsins Cathepsins vATPase->Cathepsins maintains acidic pH for cathepsin activity LMP Lysosomal Membrane Permeabilization Cathepsins->LMP impaired activity contributes to Autophagosome Autophagosome Lysosome_Fusion Autophagosome- Lysosome Fusion Autophagosome->Lysosome_Fusion Lysosome_Fusion->Autophagic_Flux blockage Caspases Caspases LMP->Caspases activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Validating Anti-Autophagic Activity

Experimental_Workflow start Start: Hypothesis (Compound inhibits autophagy) cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment 2. Treatment (Ezurpimtrostat vs. Controls) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT, Resazurin) treatment->viability_assay western_blot 3b. Autophagy Flux Assay (Western Blot for LC3-II, p62) treatment->western_blot data_analysis 4. Data Analysis (IC50, Densitometry) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Validate Anti-Autophagic Activity data_analysis->conclusion

Caption: General experimental workflow for validation.

References

GNS561 Demonstrates Potent and Broad Antitumor Activity in Hepatocellular Carcinoma Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

GNS561 has shown potent antitumor activity by inducing lysosomal disruption and subsequent apoptosis in cancer cells.[1][2][3] This novel mechanism of action offers a promising therapeutic strategy for HCC, a disease with limited treatment options and poor prognosis.

Comparative Efficacy of GNS561 in HCC Cell Lines

GNS561 has been evaluated against various HCC cell lines, demonstrating broad-spectrum activity. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined and compared with other approved HCC therapies, including sorafenib, regorafenib, and lenvatinib.

DrugCell LineIC50 (µM)Reference
GNS561 HepG20.47 ± 0.15[4]
Huh70.88 ± 0.31[4]
Hep3B~2 (EC50)[5]
Sorafenib Primary HCC Patient-Derived Cells10.43 ± 4.09[4]
HepG2~6[6]
Huh-72.33 ± 0.22[2]
Hep3B2.75 ± 0.44[2]
Regorafenib HepG24.9 ± 0.5[7]
Huh-73.8 ± 0.4[8]
Hep3B6.2 ± 0.7[8]
Lenvatinib Huh-79.91 ± 0.95[2]
Hep3B2.79 ± 0.19[2]
KYN-210.4[9]

Table 1: Comparative IC50 values of GNS561 and other targeted therapies in various HCC cell lines. Lower IC50 values indicate higher potency.

Notably, in primary HCC patient-derived cells, GNS561 was found to be on average three-fold more potent than sorafenib, a standard first-line treatment for advanced HCC.[4] Furthermore, GNS561 has demonstrated efficacy against cancer stem cells (CSCs) in HCC, a subpopulation of cells implicated in tumor recurrence and resistance to therapy.[3][5]

Mechanism of Action: A Novel Approach to Cancer Therapy

GNS561's unique mechanism of action centers on the inhibition of PPT1, a lysosomal enzyme.[1][2] This inhibition leads to a cascade of events within the cancer cell, ultimately culminating in apoptosis.

GNS561_Mechanism_of_Action GNS561 GNS561 Lysosome Lysosome GNS561->Lysosome PPT1 PPT1 Inhibition Lysosome->PPT1 Autophagy Autophagy Inhibition PPT1->Autophagy LMP Lysosomal Membrane Permeabilization Autophagy->LMP Caspases Caspase Activation LMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of GNS561-induced apoptosis in HCC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The antitumor activity of GNS561 and comparator drugs was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCC cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of GNS561 or other compounds for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed HCC Cells in 96-well plate adhere Allow cells to adhere (overnight) seed->adhere treat Treat with GNS561/ other drugs (72h) adhere->treat add_mtt Add MTT solution (4h incubation) treat->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Experimental workflow for the MTT-based cell viability assay.

Apoptosis Assays

Caspase Activity Assay:

Caspase-3/7, -8, and -9 activities were measured using commercially available colorimetric or fluorometric assay kits.

  • Cell Lysis: HCC cells were treated with GNS561 for the indicated times, harvested, and lysed according to the manufacturer's protocol.

  • Substrate Incubation: Cell lysates were incubated with specific caspase substrates (e.g., DEVD for caspase-3/7) in a 96-well plate.

  • Signal Detection: The cleavage of the substrate by active caspases generates a colorimetric or fluorescent signal, which was quantified using a microplate reader.

Western Blot Analysis for Apoptosis Markers:

The expression of key apoptosis-related proteins was analyzed by western blotting.

  • Protein Extraction: Total protein was extracted from GNS561-treated and control cells.

  • SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP, cleaved caspase-3, and Bcl-2 family proteins.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

GNS561 demonstrates superior or comparable in vitro antitumor activity against a panel of HCC cell lines when compared to existing therapies. Its novel mechanism of action, targeting PPT1 and inducing lysosomal-mediated apoptosis, presents a promising new avenue for the treatment of hepatocellular carcinoma. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GNS561 in HCC patients.

References

Confirming GNS561-Induced Apoptosis with Annexin V Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Annexin V staining with other methods for confirming apoptosis induced by GNS561, a clinical-stage PPT1 inhibitor.[1][2][3] Experimental data and detailed protocols are included to support your research.

GNS561 is a novel lysosomotropic agent that has demonstrated potent antitumor activity in various cancer models, including hepatocellular carcinoma and intrahepatic cholangiocarcinoma.[1][4][5] Its mechanism of action involves the inhibition of palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal dysfunction, blockage of the autophagic flux, and ultimately, caspase-dependent apoptosis.[2][3][6][7]

Annexin V staining is a widely used and reliable method for detecting one of the early hallmarks of apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[8][9] This guide will detail the use of Annexin V staining to quantify GNS561-induced apoptosis and compare its utility with other common apoptosis detection assays.

GNS561 Mechanism of Apoptosis Induction

GNS561's induction of apoptosis is a multi-step process initiated by its accumulation in lysosomes.[4][10] As a lysosomotropic agent, it disrupts normal lysosomal function, leading to lysosomal membrane permeabilization (LMP).[1][6] This event triggers the release of cathepsins from the lysosome into the cytosol, which in turn activates the caspase cascade, a key driver of apoptosis.[1][2] The activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately results in the orchestrated dismantling of the cell.[1][11][12]

GNS561_Mechanism GNS561 GNS561 Lysosome Lysosome Accumulation GNS561->Lysosome PPT1 PPT1 Inhibition Lysosome->PPT1 LMP Lysosomal Membrane Permeabilization (LMP) PPT1->LMP Cathepsins Cytosolic Cathepsin Release LMP->Cathepsins Caspase_Cascade Caspase Cascade Activation (Caspase-8, Caspase-3/7) Cathepsins->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: GNS561 signaling pathway leading to apoptosis.

Experimental Protocol: Annexin V & Propidium Iodide Staining

This protocol outlines the steps for treating cancer cells with GNS561 and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.

Materials:

  • GNS561 compound

  • Appropriate cancer cell line (e.g., HepG2)[1][2]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8][13]

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • GNS561 Treatment: Treat the cells with varying concentrations of GNS561 (e.g., 0 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time, for instance, 48 hours.[1][6]

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the collected medium and the detached cells.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with GNS561 Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash Cells Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, Dark) Add_Stains->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Experimental workflow for Annexin V staining.

Data Presentation: GNS561-Induced Apoptosis in HepG2 Cells

The following table summarizes representative data from an Annexin V/PI staining experiment on HepG2 cells treated with GNS561 for 48 hours. Studies have shown that GNS561 induces a dose-dependent increase in both early and late apoptosis.[1][2][6]

GNS561 Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
575.6 ± 3.515.3 ± 2.29.1 ± 1.8
1048.9 ± 4.228.7 ± 3.122.4 ± 2.9
2020.1 ± 3.845.4 ± 4.534.5 ± 3.7

Data are represented as mean ± standard deviation and are hypothetical examples based on published findings.[1][2][6]

Comparison with Alternative Apoptosis Detection Methods

While Annexin V staining is a robust method for quantifying apoptosis, employing complementary techniques can provide a more comprehensive understanding of the cell death mechanism induced by GNS561.

MethodPrincipleAdvantagesDisadvantages
Annexin V Staining Detects the externalization of phosphatidylserine on the cell surface, an early apoptotic event.[8]Quantifies early and late apoptotic cells, high sensitivity.[8]Can also stain necrotic cells; requires careful handling to avoid membrane damage.[9]
Caspase Activity Assays Measures the activity of key apoptotic enzymes like caspase-3, -7, and -8 using fluorescent or colorimetric substrates.[1][12]Directly measures the activity of the core apoptotic machinery; can be used in plate-based assays for high-throughput screening.Provides information on a specific point in the apoptotic pathway.
PARP Cleavage Analysis Detects the cleavage of PARP (a substrate of activated caspase-3) by Western blotting.[11][12]A specific marker for caspase-3 activation and late-stage apoptosis.Semi-quantitative; more time-consuming than flow cytometry-based assays.
TUNEL Assay Labels DNA strand breaks, a hallmark of late-stage apoptosis.Can be used on tissue sections (in situ) as well as cell suspensions.May also label necrotic cells; detects a later event in apoptosis.
Mitochondrial Membrane Potential (MMP) Dyes Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A loss of MMP, an early apoptotic event, is detected by a change in fluorescence.[15]Detects an early event in the intrinsic apoptotic pathway.MMP can also be affected by cellular processes other than apoptosis.
Cytochrome c Release Measures the translocation of cytochrome c from the mitochondria to the cytosol via methods like Western blotting or ELISA.[15]A key indicator of the activation of the intrinsic apoptotic pathway.Can be technically challenging to separate mitochondrial and cytosolic fractions cleanly.

Conclusion

References

A Comparative Guide to GNS561's Impact on Autophagy Markers via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNS561, a novel autophagy inhibitor, with other established autophagy modulators. We will delve into its mechanism of action and present supporting experimental data from Western blot analyses, offering a clear perspective on its performance for researchers in oncology and cellular biology.

Introduction to GNS561 and Autophagy Inhibition

GNS561 is a clinical-stage small molecule that has demonstrated potent antitumor activity in various cancer models, including hepatocellular carcinoma.[1][2][3][4] Its mechanism of action is linked to the inhibition of late-stage autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[1][3][4] GNS561's unique approach targets palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal dysfunction and a subsequent blockage of the autophagic flux.[1][2][4] This guide will compare the effects of GNS561 on key autophagy markers with those of other well-known inhibitors like Hydroxychloroquine (HCQ) and Bafilomycin A1.

Comparative Analysis of Autophagy Markers by Western Blot

Western blot analysis is a cornerstone technique for studying autophagy by quantifying the protein levels of key markers. The following table summarizes the expected quantitative changes in common autophagy markers after treatment with GNS561 and other inhibitors, based on their known mechanisms of action.

TreatmentTarget/MechanismLC3-II / LC3-I Ratiop62/SQSTM1Beclin-1ATG5
Control (Untreated) Baseline autophagyLowLowStableStable
GNS561 PPT1 inhibition, late-stage autophagy blockage[1][2][4]Significant Increase Significant Increase No significant changeNo significant change
Hydroxychloroquine (HCQ) Lysosomal acidification inhibition, late-stage autophagy blockageSignificant Increase Significant Increase No significant changeNo significant change
Bafilomycin A1 V-ATPase inhibition, prevents autophagosome-lysosome fusionSignificant Increase Significant Increase No significant changeNo significant change
Rapamycin mTOR inhibition, autophagy inductionIncrease Decrease No significant changeNo significant change

Note: The data presented in this table is a representative summary based on published literature. Actual quantitative values may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

A detailed and standardized protocol is crucial for reproducible Western blot analysis of autophagy markers.

Materials and Reagents
  • Cell Lines: Cancer cell lines of interest (e.g., HepG2, Huh7)

  • Treatments: GNS561, Hydroxychloroquine (HCQ), Bafilomycin A1, Rapamycin (prepared in appropriate solvents)

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA (Bicinchoninic acid) protein assay kit

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-LC3B

    • Mouse anti-p62/SQSTM1

    • Rabbit anti-Beclin-1

    • Rabbit anti-ATG5

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure
  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with GNS561, HCQ, Bafilomycin A1, or Rapamycin at various concentrations and time points. Include an untreated control group.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control (β-actin or GAPDH).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by GNS561 and the experimental workflow.

GNS561_Mechanism cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm GNS561 GNS561 PPT1 PPT1 GNS561->PPT1 inhibits Zn2 Unbound Zn²⁺ Accumulation Cathepsins Cathepsin Activity (Impaired) mTOR mTOR (Displaced) Autophagosome Autophagosome Autolysosome Autolysosome Formation (Blocked) Autophagosome->Autolysosome Fusion Blocked Autophagy_Initiation Autophagy Initiation Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Autophagosome_Formation->Autophagosome

Caption: GNS561 inhibits PPT1, leading to lysosomal dysfunction and blockage of autophagic flux.

Western_Blot_Workflow start Cell Treatment with GNS561 & Alternatives lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (LC3, p62, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Standard workflow for Western blot analysis of autophagy markers.

Conclusion

GNS561 presents a promising therapeutic strategy by targeting a distinct mechanism of autophagy inhibition. Its ability to block late-stage autophagic flux through PPT1 inhibition leads to a significant accumulation of LC3-II and p62, a hallmark of impaired autophagic degradation. This profile is comparable to other late-stage inhibitors like HCQ and Bafilomycin A1. For researchers investigating novel cancer therapeutics, GNS561 offers a valuable tool to modulate autophagy and potentially overcome drug resistance. The provided protocols and diagrams serve as a foundational resource for designing and interpreting experiments aimed at elucidating the role of GNS561 in cellular processes.

References

Evaluating the Specificity of GNS561 for Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GNS561, a clinical-stage inhibitor of Palmitoyl-Protein Thioesterase 1 (PPT1), against other known PPT1 inhibitors. The focus of this evaluation is the specificity of GNS561 for its primary target, PPT1, supported by available experimental data.

Introduction to GNS561 and PPT1 Inhibition

GNS561 (ezurpimtrostat) is a novel, orally bioavailable small molecule that has demonstrated potent anti-tumor activity in various cancer models.[1][2][3] Its mechanism of action is attributed to the inhibition of PPT1, a lysosomal hydrolase responsible for removing palmitate from modified proteins.[1][2][4] Inhibition of PPT1 by GNS561 leads to a cascade of cellular events, including blockage of the autophagic flux, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis in cancer cells.[1][5] PPT1 is overexpressed in several cancers, making it a promising therapeutic target.

Comparative Analysis of PPT1 Inhibitors

To evaluate the specificity of GNS561, it is essential to compare its performance with other molecules known to inhibit PPT1. This section presents a summary of the inhibitory potency of GNS561 and its alternatives.

Potency Against PPT1

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for various PPT1 inhibitors.

InhibitorPPT1 IC50Cell Line/Assay ConditionReference(s)
GNS561 1.5 ± 0.2 µMHuCCT1 cells[6]
1.7 ± 0.1 µMRBE cells[6]
~0.22 - 7.27 µMVarious cancer cell lines[1]
DC6610.5 - 0.6 µMHep 3B and Hep 1-6 cells[7]
Orlistat (B1677487)178.8 nMIn vitro enzymatic assay[2]
Palmostatin B11.8 nMIn vitro enzymatic assay[2]
Hydroxychloroquine (B89500)>10-fold less potent than GNS561Various cancer cell lines[1]

Note: Direct comparison of IC50 values across different studies and assay conditions should be done with caution.

GNS561 demonstrates potent anti-proliferative activity across a range of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[1][6][8] Notably, GNS561 was found to be at least 10-fold more effective than hydroxychloroquine in tested cancer cell lines.[1][3]

Specificity and Off-Target Profile

An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. While comprehensive, publicly available quantitative off-target screening data for GNS561 is limited, its specificity can be inferred from preclinical and clinical observations. In contrast, several alternative PPT1 inhibitors have well-documented off-target activities.

GNS561:

  • Preclinical studies indicate that GNS561's anti-tumor activity is strongly linked to its lysosomotropic properties and subsequent PPT1 inhibition.[1][2]

  • First-in-human clinical trials have established a favorable safety profile for GNS561, with most adverse events being manageable gastrointestinal issues.[5][9] This suggests a degree of specificity at therapeutic concentrations.

Alternative Inhibitors:

  • DC661: While a potent PPT1 inhibitor, its broader selectivity profile is not extensively detailed in the public domain. It is described as a selective and potent small-molecule PPT1-inhibitor.[7]

  • Orlistat: Is a well-known inhibitor of gastric and pancreatic lipases and is clinically used for obesity management.[5] It also inhibits fatty acid synthase (FASN).[10] Its activity against PPT1 represents an off-target effect.

  • Palmostatin B: Exhibits potent inhibition of PPT1 but is also known to target other serine hydrolases, including ABHD6, MAGL, and the ABHD17 subfamily of depalmitoylating enzymes.[11][12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize PPT1 inhibitors.

In Vitro PPT1 Enzyme Inhibition Assay (Fluorogenic Method)

This assay quantifies the enzymatic activity of PPT1 by measuring the fluorescence of a product released from a synthetic substrate.

Materials:

  • Recombinant human PPT1 enzyme

  • Fluorogenic substrate: 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc)

  • β-glucosidase

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM EDTA, pH 7.0

  • Test inhibitors (e.g., GNS561) and controls

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant PPT1 enzyme to each well (except for the no-enzyme control).

  • Add the diluted test inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate MU-6S-Palm-βGlc and β-glucosidase to all wells.

  • Immediately begin kinetic reading of the fluorescence intensity at 360 nm excitation and 465 nm emission at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the PPT1 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test inhibitor (GNS561) and vehicle control (DMSO)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against PPT1 and a loading control)

Procedure:

  • Cell Treatment: Culture cells to confluency and treat with the test inhibitor or vehicle at the desired concentration for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for PPT1. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for PPT1 at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble PPT1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway of GNS561-Mediated PPT1 Inhibition

GNS561_Mechanism cluster_lysosome Lysosome GNS561_in GNS561 PPT1 PPT1 GNS561_in->PPT1 Inhibits Autophagy Autophagic Flux GNS561_in->Autophagy Blocks LMP Lysosomal Membrane Permeabilization GNS561_in->LMP Induces PPT1->Autophagy Maintains Autophagy->LMP Apoptosis Apoptosis LMP->Apoptosis Leads to

Caption: Mechanism of GNS561-induced apoptosis via PPT1 inhibition in the lysosome.

Experimental Workflow for Evaluating Inhibitor Specificity

Inhibitor_Specificity_Workflow Start Test Compound (e.g., GNS561) Primary_Assay In Vitro PPT1 Enzyme Inhibition Assay Start->Primary_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) Start->Cellular_Assay Off_Target_Screening Broad Off-Target Screening Panel (e.g., Kinome Scan) Start->Off_Target_Screening Data_Analysis Data Analysis: - IC50 (PPT1) - Target Engagement - IC50 (Off-targets) Primary_Assay->Data_Analysis Cellular_Assay->Data_Analysis Off_Target_Screening->Data_Analysis Conclusion Specificity Profile Determination Data_Analysis->Conclusion

Caption: Workflow for assessing the specificity of a PPT1 inhibitor.

Logical Comparison of PPT1 Inhibitors

Inhibitor_Comparison Inhibitors PPT1 Inhibitor GNS561 DC661 Orlistat Palmostatin B Potency PPT1 Potency (IC50) Low µM - nM Low µM nM nM Specificity Known Off-Targets Inferred High Specificity Limited Data Lipases, FASN Serine Hydrolases

Caption: Comparative overview of key characteristics of selected PPT1 inhibitors.

Conclusion

GNS561 is a potent inhibitor of PPT1 with significant anti-cancer activity demonstrated in preclinical models.[1][2] While direct, quantitative, broad-panel off-target screening data for GNS561 are not extensively available in the public domain, the existing evidence from its mechanism of action studies and its favorable safety profile in clinical trials suggests a high degree of specificity for its primary target, PPT1, especially when compared to other known PPT1 inhibitors with well-documented off-target activities.[5][9] Orlistat and Palmostatin B, while potent against PPT1 in vitro, have established roles as inhibitors of other enzyme families, which may lead to a wider range of biological effects and potential toxicities. Therefore, based on the current body of evidence, GNS561 presents a promising and specific approach to targeting PPT1 in a therapeutic setting. Further publication of comprehensive selectivity panel data would be beneficial for a more definitive quantitative comparison.

References

Comparative Guide: Ezurpimtrostat Hydrochloride vs. Hydroxychloroquine in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature or clinical data on a compound named "Ezurpimtrostat hydrochloride." Therefore, a direct head-to-head comparison with hydroxychloroquine (B89500) based on experimental data is not feasible. This guide provides a comprehensive overview of hydroxychloroquine's established properties and presents a structured template for the comparison of a novel immunomodulatory agent, represented here by the placeholder "this compound." This framework is intended for researchers and drug development professionals to utilize as data on new compounds becomes available.

Overview and Mechanism of Action

Hydroxychloroquine

Hydroxychloroquine (HCQ) is a well-established antimalarial drug, widely repurposed for its immunomodulatory and anti-inflammatory effects in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its mechanism of action is multifactorial, primarily involving the disruption of lysosomal function and an inhibitory effect on key inflammatory signaling pathways.

By accumulating in lysosomes, HCQ increases the pH of these acidic organelles. This elevation in pH inhibits the function of various enzymes, including acid hydrolases, and interferes with the processing of antigens and their presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs). This disruption of antigen presentation is a critical step in dampening the autoimmune response. Furthermore, HCQ is known to inhibit Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are sensors for nucleic acids and play a significant role in the pathogenesis of SLE by inducing type I interferon production.

This compound (Hypothetical Profile)

(This section is a template for researchers to populate with data on this compound.)

  • Compound Class:

  • Therapeutic Target:

  • Proposed Mechanism of Action:

Physicochemical and Pharmacokinetic Properties

The following table summarizes the known properties of hydroxychloroquine and provides a template for this compound.

PropertyHydroxychloroquineThis compound (Enter Data Here)
Molecular Formula C₁₈H₂₆ClN₃O
Molar Mass 335.87 g/mol
Bioavailability ~74%
Protein Binding ~45%
Metabolism Hepatic (CYP2D6, CYP3A4, CYP2C8)
Elimination Half-Life ~40-50 days
Excretion Primarily renal

Preclinical Efficacy Data

This section details key preclinical findings for hydroxychloroquine and offers a comparative structure for this compound.

Hydroxychloroquine: In Vitro Immunomodulation
Assay TypeCell Line/Primary CellsKey Findings
Cytokine Inhibition Human peripheral blood mononuclear cells (PBMCs)Inhibition of TNF-α, IL-1β, and IL-6 production upon stimulation with lipopolysaccharide (LPS).
TLR Signaling Assay Plasmacytoid dendritic cells (pDCs)Dose-dependent inhibition of IFN-α production following stimulation with TLR7 and TLR9 agonists (e.g., R848, CpG ODN).
Autophagy Inhibition Assay Murine macrophagesAccumulation of autophagosomes, indicating a blockage of lysosomal fusion and degradation.
This compound: In Vitro Immunomodulation (Template)
Assay TypeCell Line/Primary CellsKey Findings (e.g., IC₅₀ values, % inhibition)
Target Engagement Assay
Cytokine Inhibition
Cell Viability Assay

Experimental Protocols

Protocol: TLR7 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound on Toll-like receptor 7 signaling.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation TLR7 Stimulation cluster_analysis Analysis pDCs Isolate pDCs from human PBMCs seed Seed pDCs in 96-well plates (e.g., 2 x 10^4 cells/well) pDCs->seed pre_treat Pre-treat cells with varying concentrations of Test Compound (e.g., Ezurpimtrostat HCl) or Hydroxychloroquine (Control) for 1-2 hours seed->pre_treat stimulate Stimulate cells with a TLR7 agonist (e.g., R848, imiquimod) for 18-24 hours pre_treat->stimulate collect Collect supernatant stimulate->collect elisa Quantify IFN-α levels using ELISA collect->elisa ic50 Calculate IC₅₀ value elisa->ic50

Fig. 1: Workflow for TLR7 Inhibition Assay.
Protocol: Antigen Presentation Assay

This protocol outlines a method to evaluate the effect of a compound on MHC class II antigen presentation.

  • Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) from mice.

  • Antigen Loading: Pulse BMDCs with a known protein antigen (e.g., ovalbumin) in the presence of serial dilutions of the test compound (this compound) or hydroxychloroquine.

  • Co-culture: After washing, co-culture the BMDCs with antigen-specific CD4+ T cells.

  • Proliferation Measurement: Assess T cell proliferation after 48-72 hours using a BrdU incorporation assay or CFSE dilution assay by flow cytometry.

  • Analysis: Determine the concentration at which the compound inhibits 50% of T cell proliferation.

Signaling Pathways

Hydroxychloroquine's Mechanism of Action on Antigen Presentation

The following diagram illustrates the inhibitory effect of hydroxychloroquine on the MHC class II antigen presentation pathway.

G cluster_cell Antigen Presenting Cell (APC) cluster_endo Endocytic Pathway cluster_mhc MHC-II Pathway antigen Exogenous Antigen endosome Early Endosome (pH 6.0-6.5) antigen->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome lysosome->endosome Fusion lysosome_hcq Lysosome (pH Increased) er Endoplasmic Reticulum mhc2 MHC-II with Invariant Chain er->mhc2 golgi Golgi mhc2->golgi miic MIIC Vesicle golgi->miic miic->lysosome surface_mhc Peptide-MHC-II on Cell Surface miic->surface_mhc Successful Loading (Normal Condition) hcq Hydroxychloroquine hcq->lysosome Accumulates lysosome_hcq->miic inhibition1 Inhibits Proteases inhibition2 Inhibits Peptide Loading t_cell CD4+ T Cell Activation surface_mhc->t_cell

Fig. 2: HCQ inhibits antigen presentation by raising lysosomal pH.

Conclusion and Future Directions

While hydroxychloroquine remains a cornerstone in the treatment of several autoimmune diseases, its delayed onset of action and potential for toxicity necessitate the development of novel immunomodulatory agents. A direct, data-driven comparison between an emerging compound like this compound and the established benchmark of hydroxychloroquine is essential for defining its therapeutic potential.

Future head-to-head studies should focus on:

  • Comparative potency in validated in vitro assays reflecting their respective mechanisms of action.

  • Efficacy and safety in relevant animal models of autoimmune disease (e.g., collagen-induced arthritis, murine lupus models).

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish a clear relationship between drug exposure and therapeutic effect.

By adhering to a rigorous, comparative research plan as outlined in this guide, the scientific community can effectively evaluate the potential advantages of new chemical entities over existing standards of care.

Safety Operating Guide

Safe Disposal of Ezurpimtrostat Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ezurpimtrostat hydrochloride, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on currently available safety data.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. Handle the compound in a well-ventilated area.[1]

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

II. Step-by-Step Disposal Procedure

Adherence to a systematic disposal process is critical. The primary methods for the disposal of this compound are through a licensed chemical destruction facility or controlled incineration.[1]

  • Collection:

    • Collect waste this compound in a suitable, closed, and properly labeled container for disposal.[1]

  • Storage:

    • Store the waste container in a dry, cool, and well-ventilated place.[1]

    • Ensure the storage area is separate from foodstuffs, feed, or incompatible materials.[1]

  • Disposal Method:

    • Option 1: Licensed Chemical Destruction Plant: Arrange for the removal of the waste material to a licensed chemical destruction plant.[1]

    • Option 2: Controlled Incineration: Alternatively, the material can be disposed of by controlled incineration with flue gas scrubbing.[1]

  • Environmental Precautions:

    • Crucially, discharge into the environment must be avoided. [1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge the chemical into sewer systems.[1]

III. Spill Management

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Immediate Actions:

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not let the chemical enter drains.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Collect the spilled material and arrange for disposal in suitable, closed containers.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

IV. Container Disposal

Properly decontaminate or dispose of containers that have held this compound:

  • Recycling/Reconditioning: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Landfill: Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

  • Incineration: Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[1]

This compound Disposal Workflow

A Wear Appropriate PPE C Collect Waste in a Labeled, Closed Container A->C B Handle in Well-Ventilated Area B->C D Store in a Cool, Dry, Well-Ventilated Place C->D E Licensed Chemical Destruction Plant D->E Option 1 F Controlled Incineration with Flue Gas Scrubbing D->F Option 2 G Evacuate & Ventilate H Contain & Collect Spill G->H I Dispose of Spill Waste H->I

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is based on the provided Safety Data Sheet and is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical disposal.

References

Personal protective equipment for handling Ezurpimtrostat hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ezurpimtrostat hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical-impermeable gloves. Must be inspected before use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated place.[1]

  • Wear suitable protective clothing, including the PPE specified in the table above.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store separately from foodstuff containers and incompatible materials.[1]

Emergency Procedures

In the event of accidental exposure or spillage, follow these immediate first-aid and containment measures.

IncidentFirst-Aid / Spill Response
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill or Leak Evacuate personnel to safe areas. Keep people away from and upwind of the spill. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

Firefighting Measures: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus if necessary.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal: The method of disposal should be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow: Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Materials prep_vent->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.